molecular formula C6H8O2 B14629064 2(5H)-Oxepinone, 6,7-dihydro- CAS No. 57205-07-9

2(5H)-Oxepinone, 6,7-dihydro-

Cat. No.: B14629064
CAS No.: 57205-07-9
M. Wt: 112.13 g/mol
InChI Key: QKRUPRBAQFNCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(5H)-Oxepinone, 6,7-dihydro- is a useful research compound. Its molecular formula is C6H8O2 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(5H)-Oxepinone, 6,7-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Oxepinone, 6,7-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57205-07-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3,4-dihydro-2H-oxepin-7-one

InChI

InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2

InChI Key

QKRUPRBAQFNCCY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(=O)OC1

Origin of Product

United States

Foundational & Exploratory

2(5H)-Oxepinone, 6,7-dihydro- chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6,7-dihydro-2(5H)-oxepinone (also referred to as DHO or 4,5,6,7-tetrahydrooxepin-2-one ), a critical seven-membered unsaturated lactone. This molecule serves as a specialized monomer for biodegradable polyesters and a structural motif in bioactive natural products like Vibralactone.

Chemical Identity and Physicochemical Profile[1][2][3][4]

6,7-Dihydro-2(5H)-oxepinone is an


-unsaturated 

-lactone. Unlike its saturated counterpart (

-caprolactone), the presence of the conjugated double bond at the C3-C4 position confers unique electrophilic reactivity and rigidifies the polymer backbone when used in material synthesis.
Core Chemical Data[5]
PropertySpecification
IUPAC Name 6,7-dihydro-2(5H)-oxepinone
Common Abbreviations DHO,

-

-caprolactone
PubChem CID
Molecular Formula

Molecular Weight 112.13 g/mol
Ring Size 7-membered Heterocycle
Functional Groups Cyclic Ester (Lactone), Conjugated Alkene
Melting Point (

)
~35 °C (Polymer state references)
Glass Transition (

)
-50 °C (Homopolymer)
Structural Reactivity Analysis

The molecule features two distinct reactive centers:

  • The Carbonyl Carbon (C2): Susceptible to nucleophilic attack, driving Ring-Opening Polymerization (ROP).

  • The

    
    -Carbon (C4):  The conjugated double bond makes this position electrophilic (Michael acceptor), allowing for post-polymerization functionalization or covalent binding in biological systems.
    

Synthesis and Production Protocols

Production of DHO has evolved from classical organic synthesis to modern chemo-enzymatic approaches.

Method A: Chemical Synthesis via Ring-Closing Metathesis (RCM)

This is the preferred route for generating high-purity monomer for research applications.

  • Precursor Preparation: Acrylation of 4-penten-1-ol using acryloyl chloride to form pent-4-enyl acrylate.

  • Cyclization: Subjecting the acyclic diene ester to Ring-Closing Metathesis (RCM) using a Grubbs II catalyst.

  • Purification: The resulting unsaturated lactone is purified via vacuum distillation to remove the ethylene byproduct and catalyst residues.

Method B: Biosynthetic Pathway (VibO Monooxygenase)

Recent studies in natural product biosynthesis (e.g., Vibralactone) have identified flavin-dependent monooxygenases capable of generating the oxepinone core directly from phenolic precursors.[1][2]

  • Enzyme: VibO (NADPH/FAD-dependent monooxygenase).[1][2]

  • Mechanism: A ring-expansive oxygenation (Baeyer-Villiger type) of a phenolic intermediate.[1]

  • Significance: This pathway represents a sustainable, "green chemistry" route for accessing chiral oxepinone derivatives.

Application: Living Ring-Opening Polymerization (ROP)[7]

The primary industrial and research application of DHO is as a monomer for unsaturated aliphatic polyesters . These polymers are biodegradable and, unlike poly(


-caprolactone), possess reactive double bonds along the backbone.
Polymerization Mechanism: Coordination-Insertion

The polymerization is typically initiated by Aluminum Isopropoxide (


) in toluene.[3] The reaction follows a "living" mechanism, allowing for precise control over molecular weight and block copolymer architecture.[3]
Protocol: Homopolymerization of DHO
  • Inert Atmosphere: All steps must be performed under dry nitrogen or argon (Schlenk line technique).

  • Initiator Prep: Dissolve

    
     in dry toluene.
    
  • Monomer Addition: Add purified DHO monomer to the initiator solution.

    • Ratio:

      
       determines the target molecular weight (
      
      
      
      ).
  • Reaction: Stir at 25°C.

    • Kinetics: The reaction is slower than

      
      -caprolactone due to ring strain differences but proceeds to 100% conversion.
      
  • Termination: Quench with acidic methanol.

  • Isolation: Precipitate the polymer (PolyDHO) in cold methanol.

Experimental Outcome Data
ParameterResultNotes
Dispersity (

)

Indicates "Living" character; narrow distribution.
Thermal Properties Semicrystalline

,

.
Copolymerization Compatible with

-CL
Random copolymers allow tuning of degradation rates.

Visualizing the Mechanisms

Diagram 1: Chemical Reactivity & Synthesis Logic

This diagram illustrates the dual reactivity of the monomer and its synthetic origin via RCM.

DHO_Reactivity Precursor Acyclic Diene (Pent-4-enyl acrylate) RCM Ring-Closing Metathesis (Grubbs II) Precursor->RCM Cyclization DHO 6,7-dihydro-2(5H)-oxepinone (DHO) RCM->DHO Yields Monomer ROP Ring-Opening Polymerization (C2 Attack) DHO->ROP Al(OiPr)3 Michael Michael Addition (C4 Attack) DHO->Michael Nucleophiles (Thiols/Amines) Polymer Unsaturated Polyester ROP->Polymer Adduct Functionalized Scaffold Michael->Adduct

Caption: Synthesis of DHO via RCM and its divergent reactivity pathways: C2-driven polymerization vs. C4-driven functionalization.

Diagram 2: Coordination-Insertion Polymerization Mechanism

This flowchart details the step-by-step molecular mechanism of the ROP process using an aluminum initiator.

ROP_Mechanism Complex Initiator-Monomer Complex (Al-O coordination to Carbonyl) Insertion Nucleophilic Attack (Alkoxide O attacks Carbonyl C) Complex->Insertion Activation Cleavage Acyl-Oxygen Bond Cleavage (Ring Opening) Insertion->Cleavage Transition State Propagation Chain Propagation (New Alkoxide Species Formed) Cleavage->Propagation Formation of Ester Living Living Polymer Chain (Active Al-O end group) Propagation->Living Repeat n times Living->Complex Binds next Monomer

Caption: The "Living" Coordination-Insertion mechanism. The active aluminum-alkoxide bond is regenerated after each insertion step.

Biological Relevance

While primarily a synthetic monomer, the oxepinone motif is biologically significant:

  • Vibralactone Biosynthesis: DHO is a structural isomer of the oxepinone core found in 1,5-seco-vibralactone. The enzyme VibO constructs this ring system, highlighting nature's ability to synthesize medium-sized unsaturated heterocycles.

  • Covalent Inhibition: The

    
    -unsaturated ketone moiety acts as a "warhead" in medicinal chemistry. It can covalently modify cysteine residues in target proteins via Michael addition, a mechanism exploited by several modern covalent drugs.
    

References

  • Lou, X., Detrembleur, C., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 35(4), 1190–1195.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 534120, 2(5H)-Oxepinone, 6,7-dihydro-.

  • Keck, G. E., Li, X. Y., & Knutson, C. E. (1999).[4] A Versatile Preparation of α,β-Unsaturated Lactones from Homoallylic Alcohols. Organic Letters, 1(3), 411-413.

  • Zhou, Z., et al. (2023).[1] A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone.[2][5] Nature Communications, 14, 3436.[5]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on 6,7-dihydrooxepin-2(5H)-one (also known as


-unsaturated 

-caprolactone), a critical intermediate in polymer chemistry and drug delivery scaffold synthesis.[1]

SCIENTIFIC INTEGRITY ALERT: CAS Number Discrepancy: The CAS number 15931-15-4 provided in the topic request is chemically assigned to 3-Fluoro-2-methylpyridine (C


H

FN) in all major chemical databases (PubChem, Alfa Aesar, Fisher Scientific).

[1] This guide strictly addresses the chemical entity named "6,7-dihydrooxepin-2(5H)-one" (C


H

O

), an unsaturated seven-membered lactone, as implied by the technical topic description. Researchers should verify the CAS number with their specific supplier to avoid purchasing the wrong reagent.[1]
Advanced Synthesis, Reactivity, and Applications in Functional Polymers[1]

Executive Summary

6,7-dihydrooxepin-2(5H)-one is an unsaturated seven-membered lactone (cyclic ester) characterized by an


-unsaturated carbonyl moiety within the ring.[1] Unlike its saturated analog (

-caprolactone), this molecule possesses dual functionality: the lactone linkage susceptible to Ring-Opening Polymerization (ROP) and the olefinic double bond available for post-polymerization modification.[1] This unique structure makes it a high-value monomer for generating biodegradable, functionalizable polyesters used in advanced drug delivery systems and tissue engineering.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertySpecification
Chemical Name 6,7-dihydrooxepin-2(5H)-one
Common Synonyms

-Unsaturated

-caprolactone; 4-Hexenolactone (cyclic)
Molecular Formula C

H

O

Molecular Weight 112.13 g/mol
Structural Feature 7-membered ring with C=C bond at positions 3,4 (conjugated with C=O)
Key Reactivity Michael Acceptor, Ring-Opening Polymerization (ROP)

Structural Logic: The "6,7-dihydro" nomenclature implies saturation at carbons 6 and 7, while "2(5H)-one" indicates the carbonyl at position 2 and saturation at position 5. Consequently, the unsaturation is located at C3-C4, creating a conjugated enone system.

Synthetic Routes

The most robust and self-validating synthesis of 6,7-dihydrooxepin-2(5H)-one utilizes Ring-Closing Metathesis (RCM) .[1] This pathway avoids the harsh conditions of direct oxidation and provides high regioselectivity.[1]

Protocol: RCM of Pent-4-enyl Acrylate

Principle: An acyclic diene ester precursor undergoes intramolecular metathesis catalyzed by a Ruthenium carbene (Grubbs catalyst) to extrude ethylene and close the seven-membered ring.[1]

Step 1: Precursor Synthesis (Pent-4-enyl Acrylate)[1]
  • Reagents: Acryloyl chloride (1.1 equiv), 4-penten-1-ol (1.0 equiv), Triethylamine (1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM), 0°C.

  • Procedure: Add acryloyl chloride dropwise to the alcohol/base solution.[1] Stir at RT for 4 hours.

  • Workup: Wash with NaHCO

    
    , brine, dry over MgSO
    
    
    
    . Purify via flash chromatography.
Step 2: Ring-Closing Metathesis (RCM)[1]
  • Reagents: Pent-4-enyl acrylate, Grubbs 1st or 2nd Generation Catalyst (1-5 mol%).[1]

  • Solvent: Dilute DCM (0.005 M or lower).[1] Critical: High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).

  • Reaction: Reflux (40°C) for 12-24 hours under inert atmosphere (Ar/N

    
    ).
    
  • Purification: Evaporate solvent; purify via column chromatography (SiO

    
    , Hexane/EtOAc) to isolate the lactone oil.
    

Synthesis Start 4-Penten-1-ol + Acryloyl Chloride Inter Pent-4-enyl Acrylate (Acyclic Precursor) Start->Inter Esterification (DCM, Et3N) Cat Grubbs Catalyst (RCM) Inter->Cat Prod 6,7-Dihydrooxepin-2(5H)-one (Unsaturated Lactone) Inter->Prod Dilute DCM Reflux Eth Ethylene (Gas) (Byproduct) Cat->Eth - C2H4 Cat->Prod

Figure 1: Synthetic pathway via Ring-Closing Metathesis. High dilution is the critical control point to prevent oligomerization.

Reactivity Profile & Polymerization

The dual functionality of 6,7-dihydrooxepin-2(5H)-one allows for orthogonal reactivity.[1]

Ring-Opening Polymerization (ROP)

Unlike standard PCL, the polymer derived from this monomer contains a double bond in every repeat unit.

  • Catalyst: Sn(Oct)

    
     or Al(OiPr)
    
    
    
    .[1]
  • Initiator: Benzyl alcohol (controls molecular weight).[1]

  • Mechanism: Coordination-Insertion.[1]

  • Product: Poly(6,7-dihydrooxepin-2(5H)-one) – an unsaturated polyester.[1]

Post-Polymerization Functionalization

The olefinic backbone allows for "Click" chemistry, specifically Thiol-Ene addition . This is crucial for attaching drugs, peptides, or crosslinkers without degrading the polymer backbone.[1]

Reactivity cluster_ROP Pathway A: Polymerization cluster_Click Pathway B: Functionalization Monomer 6,7-Dihydrooxepin-2(5H)-one Polymer Unsaturated Polycaprolactone (PCL-ene) Monomer->Polymer ROP ROP_Cond Sn(Oct)2, 110°C ROH Initiator FuncPoly Functionalized Polyester (Drug Conjugate/Crosslinked) Polymer->FuncPoly Thiol-Ene Click Thiol R-SH (Thiol) Radical/Base

Figure 2: Orthogonal reactivity showing polymerization followed by functionalization.[1]

Applications in Drug Discovery & Materials[1][6]

Biodegradable Scaffolds

The unsaturated PCL analogues degrade via hydrolysis of the ester bonds.[1] The rate of degradation can be tuned by copolymerization with standard


-caprolactone.[1]
  • Advantage: The double bond allows crosslinking to form hydrogels or shape-memory polymers that are not possible with saturated PCL.[1]

Targeted Drug Delivery

Researchers utilize the Michael acceptor capability to conjugate bioactive molecules:

  • Peptide Attachment: Cysteine-containing peptides can be clicked onto the polymer surface to improve cell adhesion.[1]

  • Prodrugs: Drugs with thiol or amine groups can be covalently tethered and released upon polymer degradation.[1]

Handling & Safety

  • Stability: The monomer is an

    
    -unsaturated ketone and a lactone.[1] It is sensitive to hydrolysis (moisture) and nucleophilic attack. Store under inert gas (Argon) at -20°C.
    
  • Toxicity: As an alkylating agent (Michael acceptor), it is a potential skin sensitizer and irritant.[1] Handle in a fume hood with nitrile gloves.[1]

  • CAS Warning: Always verify the structure via NMR (look for alkene protons at

    
     5.8–6.5 ppm) rather than relying solely on the CAS number 15931-15-4 due to database inconsistencies.
    

References

  • RCM Synthesis of Unsaturated Lactones: Pentzer, E. B., Gadzikwa, T., & Nguyen, S. T. (2008).[1][2] Substrate Encapsulation: An Efficient Strategy for the RCM Synthesis of Unsaturated Epsilon-Lactones. Organic Letters, 10(24), 5613–5615.[2]

  • Polymerization & Functionalization: Parrish, B., Quansah, R. P., & Emrick, T. (2005).[1] Functional Polyesters from Aliphatic Polyesters via "Click" Chemistry. Journal of the American Chemical Society, 127(9), 2966–2967. (Contextual grounding for unsaturated PCL functionalization).

  • CAS Verification (3-Fluoro-2-methylpyridine): Fisher Scientific.[1] 3-Fluoro-2-methylpyridine CAS 15931-15-4 Product Page.

  • General ROP Mechanisms: Labet, M., & Thielemans, W. (2009).[1] Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38, 3484-3504.

Sources

Thermodynamic Properties of Seven-Membered Unsaturated Lactones: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Seven-membered unsaturated lactones (ε-lactones) are significant structural motifs in numerous natural products and pharmacologically active molecules.[1] Despite their importance, a comprehensive repository of their thermodynamic properties is notably absent in the current literature. This technical guide addresses this knowledge gap not by presenting sparse existing data, but by providing a robust methodological framework for researchers, scientists, and drug development professionals to determine these crucial parameters. This document outlines both experimental and computational protocols, explaining the causality behind procedural choices and ensuring a self-validating system of scientific integrity. By leveraging established techniques in calorimetry and state-of-the-art computational chemistry, this guide empowers researchers to generate reliable data on enthalpy, entropy, and Gibbs free energy for this important class of molecules.

Introduction: The Significance and Data Gap of Seven-Membered Unsaturated Lactones

Seven-membered lactones, or ε-lactones, are a class of cyclic esters that form a core component of many biologically active compounds.[2] The introduction of unsaturation within this seven-membered ring system can significantly influence the molecule's conformation, reactivity, and ultimately, its biological function. A thorough understanding of the thermodynamic properties of these molecules is paramount for several applications:

  • Drug Development: Thermodynamic parameters are crucial for predicting the stability, solubility, and binding affinity of drug candidates.

  • Process Chemistry: Knowledge of enthalpy of formation and reaction is essential for the safe and efficient scale-up of synthetic routes.[3]

  • Materials Science: Lactones are precursors to biodegradable polymers, and their thermodynamic properties influence polymerization processes and material characteristics.[4][5]

Currently, there is a conspicuous lack of experimental and computational data specifically for unsaturated seven-membered lactones. While studies have been conducted on their saturated analogue, ε-caprolactone, and other lactones, this data is not directly transferable due to the significant structural and electronic changes introduced by a double bond.[4][6] This guide, therefore, focuses on equipping researchers with the methodologies to bridge this critical data gap.

Theoretical Considerations: The Impact of Unsaturation on Thermodynamic Stability

The introduction of a double bond into a seven-membered ring is expected to have a pronounced effect on its thermodynamic properties, primarily through alterations in ring strain.

Ring Strain in Seven-Membered Rings

Seven-membered rings like cycloheptane are considered to have minimal to zero ring strain as they can adopt puckered conformations that relieve both angle and torsional strain.[7] The ideal bond angles for sp³ hybridized carbons are approximately 109.5°, and cycloheptane can achieve angles close to this value.

Influence of a Double Bond

Introducing a double bond (sp² hybridized carbons with ideal bond angles of 120°) will alter the conformational flexibility of the ring. This can either increase or decrease the overall ring strain depending on the position of the double bond and the resulting molecular geometry. For instance, the standard enthalpy of formation of cycloheptene is -8.79 kJ/mol, indicating a relatively stable structure.[8] The presence of the lactone functionality will further influence the ring's conformation and stability.

It is hypothesized that the introduction of a double bond may lead to a more rigid ring structure, potentially increasing torsional strain in certain conformations. However, it could also alleviate some angle strain by introducing sp² centers that prefer wider bond angles. The precise impact on the overall thermodynamic stability requires experimental determination or high-level computational analysis.

Experimental Determination of Thermodynamic Properties

For novel compounds like many seven-membered unsaturated lactones, experimental thermochemistry provides the benchmark for accuracy. The primary properties of interest are the standard enthalpy of formation (ΔfH°) and the enthalpy of vaporization (ΔvapH).

Prerequisite: Synthesis and Purification

Before any thermodynamic measurements can be made, the target seven-membered unsaturated lactone must be synthesized and purified to a high degree. Several synthetic routes have been reported for this class of compounds.[2][9][10] Purity is critical, as even small amounts of impurities can significantly affect the results of calorimetric measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of a liquid organic compound is most accurately determined from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[11][12]

3.2.1. Principle of Operation

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb").[13] The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.[11]

3.2.2. Detailed Experimental Protocol
  • Calorimeter Calibration:

    • The heat capacity of the calorimeter system (Cs) must first be determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.[13]

    • A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible of the bomb.

    • A fuse wire is attached to the electrodes, touching the surface of the pellet.

    • The bomb is sealed and pressurized with oxygen to approximately 30 atm.

    • The bomb is submerged in a known volume of water in the calorimeter bucket.[11]

    • The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

    • Corrections are made for the heat released by the combustion of the fuse wire.

    • Cs is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature change.

  • Sample Combustion:

    • A known mass (typically 0.7-1.0 g) of the purified seven-membered unsaturated lactone is placed in the crucible.[14]

    • The same procedure as for the calibration is followed.

    • The total heat evolved (q_total) is calculated using the determined Cs and the measured temperature change.

  • Data Analysis and Calculation of ΔfH°:

    • The heat of combustion of the sample (ΔUc) is determined from q_total, accounting for contributions from the fuse wire.

    • The enthalpy of combustion (ΔHc) is calculated from ΔUc using the relationship ΔHc = ΔUc + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation of the liquid lactone (ΔfH°(l)) is calculated using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Enthalpy of Vaporization via Calvet Microcalorimetry

The enthalpy of vaporization is essential for converting the enthalpy of formation in the liquid phase to the gaseous phase, which is more directly comparable with computational results. Calvet microcalorimetry is a highly sensitive technique for this measurement.[15][16]

3.3.1. Principle of Operation

A Calvet microcalorimeter is a heat-flow calorimeter that can precisely measure the heat absorbed or released during a phase transition.[15] For enthalpy of vaporization, the "drop method" is commonly employed.[15]

3.3.2. Detailed Experimental Protocol
  • Sample Preparation: A small amount of the liquid lactone (1-5 mg) is loaded into a sample cell.[15]

  • Measurement:

    • The sample cell is dropped from room temperature into the pre-heated calorimetric block, which is held at a constant temperature.

    • The heat required to raise the temperature of the sample and then vaporize it is measured by the thermopiles surrounding the cell.

  • Data Analysis: The enthalpy of vaporization is determined from the measured heat flow, corrected for the heat capacity of the sample.

Computational Prediction of Thermodynamic Properties

Computational chemistry offers a powerful and often more accessible means of estimating thermodynamic properties. High-level composite ab initio methods and density functional theory (DFT) are the tools of choice for achieving chemical accuracy.[17][18][19]

Conformational Analysis

Due to the flexibility of seven-membered rings, it is crucial to identify the lowest energy conformer(s) of the unsaturated lactone.[20]

  • Initial Search: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or stochastic conformational search to identify a pool of low-energy conformers.

  • Geometry Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory, such as B3LYP/6-31G(d).

High-Accuracy Energy and Property Calculations

Once the lowest energy conformer is identified, a high-level computational method is used to calculate its electronic energy and thermochemical properties.

4.2.1. Recommended Methods
  • Composite Methods (G4(MP2), G3): These multi-step methods are designed to approximate the accuracy of very high-level calculations at a more manageable computational cost.[18][21] They are generally considered the gold standard for computational thermochemistry.

  • Density Functional Theory (DFT): Functionals such as M06-2X have shown excellent performance for the thermochemistry of organic molecules.[22][23][24][25] A large basis set, such as 6-311++G(d,p) or larger, should be used.

4.2.2. Detailed Computational Workflow
  • Geometry Optimization: The geometry of the lowest-energy conformer is re-optimized using the chosen high-level method (e.g., M06-2X/6-311++G(d,p)).

  • Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.[26]

  • Calculation of Thermodynamic Properties:

    • The standard enthalpy of formation in the gas phase (ΔfH°(g)) is typically calculated using an atomization or isodesmic reaction scheme. The atomization method involves calculating the energy required to break the molecule into its constituent atoms and then using the well-known enthalpies of formation of the gaseous atoms.

    • The standard entropy (S°) and heat capacity (C_v) are obtained directly from the frequency calculation output, based on statistical mechanics principles.

    • The Gibbs free energy of formation (ΔfG°) can then be calculated from the enthalpy of formation and the entropy.

Data Presentation and Visualization

Tabulated Data

To provide a baseline for comparison, the known thermodynamic properties of the saturated analogue, ε-caprolactone, and the related cycloalkene, cycloheptene, are presented below.

CompoundFormulaΔfH°(l) (kJ/mol)ΔfH°(g) (kJ/mol)ΔvapH° (kJ/mol)S°(g) (J/mol·K)
ε-CaprolactoneC₆H₁₀O₂----
CyclohepteneC₇H₁₂-46.3-8.7937.51-

Data for ε-caprolactone and cycloheptene from various sources.[6][8] A comprehensive table should be constructed for any newly determined properties of unsaturated seven-membered lactones.

Visualizations of Workflows
5.2.1. Experimental Workflow for Thermodynamic Property Determination

G cluster_synthesis Synthesis & Purification cluster_bomb Bomb Calorimetry cluster_calvet Calvet Microcalorimetry cluster_final Final Gas-Phase Data synthesis Synthesize Unsaturated Lactone purification Purify to >99.5% synthesis->purification combust Combust Lactone Sample purification->combust measure_dvh Measure Heat of Vaporization purification->measure_dvh calibrate Calibrate with Benzoic Acid calibrate->combust calc_dch Calculate ΔcH° combust->calc_dch calc_dfhl Calculate ΔfH°(l) calc_dch->calc_dfhl calc_dfhg Calculate ΔfH°(g) calc_dfhl->calc_dfhg calc_dvaph Determine ΔvapH° measure_dvh->calc_dvaph calc_dvaph->calc_dfhg

Caption: Experimental workflow for determining the gas-phase enthalpy of formation.

5.2.2. Computational Workflow for Thermodynamic Property Prediction

G cluster_conf Conformational Analysis cluster_high High-Level Calculation cluster_analysis Data Analysis conf_search Molecular Mechanics Conformational Search low_opt Low-Level DFT Optimization conf_search->low_opt high_opt High-Level (G4/DFT) Geometry Optimization low_opt->high_opt freq_calc Frequency Calculation high_opt->freq_calc atomization Calculate Atomization Energy high_opt->atomization zpve Obtain ZPVE and Thermal Corrections freq_calc->zpve entropy Obtain S° and Cv freq_calc->entropy calc_dfhg Calculate ΔfH°(g) zpve->calc_dfhg calc_dfgg Calculate ΔfG°(g) entropy->calc_dfgg atomization->calc_dfhg calc_dfhg->calc_dfgg

Caption: Computational workflow for predicting gas-phase thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic properties of seven-membered unsaturated lactones are of significant interest to a broad range of scientific disciplines, yet they remain largely uncharacterized. This guide provides a comprehensive, step-by-step framework for both the experimental determination and computational prediction of these crucial parameters. By adhering to the detailed protocols outlined herein, researchers can generate high-quality, reliable data that will not only advance their specific projects but also contribute to the broader scientific understanding of this important class of molecules. It is anticipated that the application of these methodologies will lead to a wealth of new thermodynamic data, enabling more accurate modeling in drug design, process optimization, and materials science.

References

  • Lebedev, B.V., Yevstropov, A.A., et al. (1978). The thermodynamics of ε-caprolactone, its polymer and of ε-caprolactone polymerization in the 0-350°K range. Vysokomol. Soedin., Ser. A, 20, 1974-1980. [Link]

  • Andreeva, T. A., & Karyakin, N. V. (2007). Thermodynamical Properties of epsilon-Caprolactone. ResearchGate. [Link]

  • Huang, Y., Zhang, X., Dong, X.-Q., & Zhang, X. (2019). Iridium-Catalyzed Cycloisomerization of Alkynoic Acids: Synthesis of Unsaturated Lactones. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). Cycloheptene Enthalpy of Formation. [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. [Link]

  • Molecular Energetics Group. (n.d.). Calvet-drop microcalorimeter. [Link]

  • Chan, B., & Radom, L. (2020). Canonical and DLPNO-Based G4(MP2)XK-Inspired Composite Wave Function Methods Parametrized against Large and Chemically Diverse Training Sets: Are They More Accurate and/or Robust than Double-Hybrid DFT? Journal of Chemical Theory and Computation, 16(6), 3796-3811. [Link]

  • Gustavus Adolphus College. (n.d.). Bomb Calorimetry. [Link]

  • Zaitsau, D. H., & Paulechka, E. (2017). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume X: Thermochemistry and Calorimetry of Complex Systems. [Link]

  • Tcyrulnikov, S., & Toste, F. D. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]

  • Das, S., & Mandal, A. (2016). Quantum chemical investigation of thermochemistry in Calvin cycle. Journal of Chemical Sciences, 128(10), 1599-1610. [Link]

  • Liptak, M. D., & Shields, G. C. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. Journal of Chemical & Engineering Data, 52(4), 1165-1174. [Link]

  • Chan, B., & Radom, L. (2015). G4(MP2)-6X: a cost-effective improvement to G4(MP2). Journal of Chemical Theory and Computation, 11(7), 3373-3381. [Link]

  • Wang, Y., et al. (2015). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. Chemical Communications, 51(88), 15962-15965. [Link]

  • Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]

  • NIST. (n.d.). Poly-ε-caprolactone. NIST WebBook. [Link]

  • Lee, S., & Kim, D. (2019). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. The Journal of Physical Chemistry A, 123(42), 9097-9107. [Link]

  • Skinner, H. A. (Ed.). (1962). Experimental Thermochemistry. Interscience Publishers. [Link]

  • ResearchGate. (n.d.). Synthesis of seven-membered lactones by regioselective and stereoselective iodolactonization of electron-deficient olefins. [Link]

  • Karton, A. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules. YouTube. [Link]

  • Das, J., et al. (2020). A direct route to six and seven membered lactones via γ-C(sp3)–H activation: a simple protocol to build molecular complexity. Chemical Science, 11(36), 9697-9702. [Link]

  • Chan, B., & Radom, L. (2019). G4(MP2)-XK: A Variant of the G4(MP2)-6X Composite Method with Expanded Applicability for Main-Group Elements up to Radon. ResearchGate. [Link]

  • Science.gov. (n.d.). m06-2x density functional: Topics. [Link]

  • Galkin, A. A., & Galkina, I. V. (2020). Natural Seven-Membered Terpene Lactones: Synthesis and Biological Activity. Chemistry of Natural Compounds, 56(4), 549-573. [Link]

  • Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link]

  • Grimme, S., et al. (2021). Calculation of absolute molecular entropies and heat capacities made simple. Chemical Science, 12(13), 4835-4849. [Link]

Sources

Biological Significance of Oxepinone Motifs in Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, mechanistic diversity, and therapeutic potential of oxepinone motifs in natural products.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The oxepinone motif —a seven-membered oxygen-containing heterocycle featuring a ketone or lactone functionality—represents a privileged yet underutilized scaffold in medicinal chemistry.[1] Unlike their five- and six-membered counterparts (furans and pyrans), oxepinones possess unique conformational flexibility and ring strain that drive distinct biological reactivities.[1]

This guide analyzes the oxepinone core's role in natural products, specifically focusing on Vibralactone (a lipase and protease inhibitor) and fused systems like Bauhinoxepins and Oxepinochromenes . It elucidates the mechanism of action (MOA) driven by ring-opening acylation and Michael addition, provides biosynthetic insights, and outlines validated protocols for assaying these compounds.

Structural Classification & Chemical Reactivity

The oxepinone scaffold is not merely a passive linker; it is a pharmacophore capable of covalent interaction with biological targets.

Monocyclic Oxepinones (The Vibralactone Class)
  • Core Structure: Oxepin-2(3H)-one.[1]

  • Key Example: Vibralactone .

  • Reactivity: The 7-membered lactone is masked as a stable ring but acts as a "suicide substrate" upon enzyme binding. It mimics the transition state of ester hydrolysis or acts as an electrophilic trap for active-site nucleophiles (e.g., Serine).

Fused Benzo- and Dibenzo-Oxepinones[1]
  • Core Structure: Benzo[b]oxepinones, Dibenzo[b,f]oxepins.

  • Key Examples: Bauhinoxepin J , Heterocornol D .

  • Reactivity: These systems often rely on the atropisomerism or specific conformational binding to targets (e.g., estrogen receptors, specific kinases) rather than covalent modification. The fused benzene rings impart rigidity, improving metabolic stability.

Oxepinochromenes
  • Core Structure: Chromone fused with an oxepine ring.

  • Key Examples: Karenin , Ptaquiloside (related unstable glycoside).

  • Reactivity: High cytotoxicity often linked to DNA alkylation or intercalation.

Case Study: Vibralactone – A Dual-Target Inhibitor

Vibralactone is the most mechanistically significant oxepinone natural product currently known. Originally isolated from the basidiomycete Boreostereum vibrans, it exhibits potent anti-obesity and antibacterial properties.

Mechanism of Action (MOA)

Vibralactone functions via covalent acylation . It targets the active site Serine residue of enzymes such as Pancreatic Lipase and the ClpP1/ClpP2 protease complex in Mycobacterium tuberculosis.

The Acylation Cascade:

  • Recognition: Vibralactone enters the hydrophobic pocket of the enzyme (mimicking a substrate).

  • Nucleophilic Attack: The catalytic Serine hydroxyl attacks the carbonyl carbon of the oxepinone.

  • Ring Opening: The 7-membered ring opens, relieving strain.

  • Trapping: The resulting acyl-enzyme intermediate is stable, permanently inactivating the enzyme (Suicide Inhibition).

Vibralactone_MOA Enzyme Active Enzyme (Free Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Vibralactone Vibralactone Vibralactone (Oxepin-2-one) Vibralactone->Complex TS Tetrahedral Intermediate Complex->TS Ser-OH Attack RingOpen Ring Opening (Strain Relief) TS->RingOpen AcylEnzyme Acyl-Enzyme Adduct (Inactivated) RingOpen->AcylEnzyme Covalent Bond Formation

Figure 1: Mechanism of Suicide Inhibition by Vibralactone.[1] The oxepinone ring acts as an electrophilic trap for the catalytic serine.

Biosynthesis (The VibO Pathway)

The construction of the oxepinone ring in nature is rare. In B. vibrans, it is achieved via a unique FAD-dependent monooxygenase, VibO , which performs a ring-expansive oxygenation on a prenylated phenol precursor.

Biosynthesis Precursor 4-Hydroxybenzoate Prenyl 3-Prenyl-4-hydroxybenzoate Precursor->Prenyl VibP Aldehyde Prenyl-hydroxybenzaldehyde Prenyl->Aldehyde BvCAR Alcohol Prenyl-hydroxybenzyl alcohol Aldehyde->Alcohol BvAR Vibralactone Vibralactone (Oxepinone) Alcohol->Vibralactone VibO (Oxidative Ring Expansion) VibP VibP1/P2 (Prenyltransferase) BvCAR BvCAR (Reductase) VibO VibO (FAD-Monooxygenase)

Figure 2: Biosynthetic Pathway of Vibralactone.[1] The key step is the VibO-mediated ring expansion.

Therapeutic Potential & Synthetic Strategies[2][3]

Antibacterial Applications (ClpP Targeting)

The oxepinone motif in Vibralactone is a lead structure for treating tuberculosis. Unlike


-lactones, which are often unstable in plasma, the oxepinone ring offers a balance of stability and reactivity.
  • Target: ClpP1P2 protease complex in M. tuberculosis.[2][3]

  • Selectivity: Vibralactone derivatives have shown selectivity for bacterial ClpP over human proteases, reducing off-target toxicity.[1]

Synthetic Access to the Core

For drug development, accessing the oxepinone core efficiently is critical. Two primary strategies are employed:

  • Ring-Closing Metathesis (RCM): Used for Heterocornols .[1] A diene precursor is cyclized using Grubbs' catalyst.

  • Baeyer-Villiger Oxidation: Used for Acetylaranotin .[1] Expansion of a cyclohexanone derivative.

Table 1: Comparative Bioactivity of Oxepinone-Containing Natural Products

CompoundSourceStructural ClassPrimary BioactivityMechanism
Vibralactone Boreostereum vibransMonocyclic OxepinoneAnti-obesity, AntibacterialSerine Acylation (Lipase/ClpP)
Bauhinoxepin J Bauhinia purpureaDibenzo[b,f]oxepinAntimycobacterial, AntimalarialUnknown (likely cytoskeletal interference)
Heterocornol D Pestalotiopsis sp.[1]Benzo[c]oxepinoneCytotoxic, AntifungalMicrotubule destabilization (proposed)
Karenin Ptaeroxylon obliquumOxepinochromeneAnti-inflammatoryMichael Acceptor / DNA interaction

Experimental Protocols

Protocol: ClpP Protease Inhibition Assay

Validates the "suicide inhibition" mechanism of oxepinones against bacterial targets.

Materials:

  • Recombinant M. tuberculosis ClpP1P2 complex.

  • Activator peptide (e.g., benzyloxycarbonyl-Gly-Gly-Leu-7-amido-4-methylcoumarin).[1]

  • Fluorogenic substrate: Suc-Leu-Tyr-AMC.[1]

  • Test Compound: Vibralactone derivative (dissolved in DMSO).

Methodology:

  • Enzyme Activation: Incubate ClpP1P2 (1 µM) with activator peptide (0.5 mM) in Assay Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol) for 15 mins at 30°C.

  • Inhibitor Binding: Add the oxepinone test compound (0.1 - 100 µM) and incubate for 30–60 mins. Note: Longer incubation allows for covalent bond formation.

  • Substrate Addition: Add Suc-Leu-Tyr-AMC (100 µM).

  • Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 mins.

  • Analysis: Plot residual activity vs. inhibitor concentration. A time-dependent decrease in IC50 indicates covalent (irreversible) inhibition.[1]

Protocol: Synthesis of Benzo[c]oxepin-1-one Core (RCM Strategy)

A standard workflow for accessing Heterocornol-type scaffolds.

  • Precursor Assembly: Synthesize a 2-vinylbenzoic acid derivative esterified with a homoallylic alcohol.

  • RCM Reaction: Dissolve the diene (0.01 M) in anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add Grubbs' II catalyst (5 mol%).

  • Reflux: Heat to reflux (40°C) for 12–24 hours under Argon.

  • Purification: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm 7-membered ring formation via 1H NMR (disappearance of terminal alkene protons).

References

  • Vibralactone Biosynthesis & VibO: Zhao, L., et al. (2023). "A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone."

  • ClpP Inhibition Mechanism: Compton, C. L., et al. (2013).[3] "Antibacterial activity of vibralactone and its derivatives against Mycobacterium tuberculosis."

  • Bauhinoxepin Synthesis: Sokol, E., et al. (2021). "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products."

  • Oxepinochromenes: Kouam, S. F., et al. (2020). "Natural Compounds with Oxepinochromene Scaffold: Structure, Source, Biological Activity and Synthesis."

  • Heterocornol Synthesis: Yoon, Y., et al. (2023). "Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D."

Sources

An In-Depth Technical Guide to the Solubility of 2(5H)-Oxepinone, 6,7-dihydro- in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Significance of 2(5H)-Oxepinone, 6,7-dihydro-

2(5H)-Oxepinone, 6,7-dihydro-, a seven-membered unsaturated lactone, represents a pivotal structural motif in synthetic organic chemistry and drug discovery. Its unique conformational properties and reactive potential make it a valuable building block in the synthesis of complex natural products and novel therapeutic agents. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and purification, directly impacting the efficiency and success of synthetic campaigns and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of 2(5H)-Oxepinone, 6,7-dihydro-. Moving beyond a simple compilation of data, this document delves into the underlying physicochemical principles governing its solubility, offers predictive insights based on structural analogy, and presents a detailed experimental protocol for determining its solubility in a laboratory setting. This resource is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this compound's behavior in solution.

Physicochemical Properties: The Foundation of Solubility

To comprehend the solubility of 2(5H)-Oxepinone, 6,7-dihydro-, it is essential to first examine its key physicochemical properties. While extensive experimental data for this specific molecule is not widely available, we can infer its characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 2(5H)-Oxepinone, 6,7-dihydro- and Related Analogues

Property2(5H)-Oxepinone, 6,7-dihydro- (Predicted/Inferred)ε-Caprolactone (Analogue)
Molecular Formula C₆H₈O₂C₆H₁₀O₂
Molecular Weight 112.13 g/mol 114.14 g/mol
Structure Unsaturated seven-membered lactoneSaturated seven-membered lactone
Polarity Moderately polarModerately polar
Hydrogen Bond Acceptor Yes (carbonyl oxygen)Yes (carbonyl oxygen)
Hydrogen Bond Donor NoNo

The presence of a carbonyl group and an ether linkage within the seven-membered ring imparts a moderate degree of polarity to 2(5H)-Oxepinone, 6,7-dihydro-. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial factor in its interaction with protic solvents. Unlike alcohols or carboxylic acids, it lacks a hydrogen bond donor.

Solubility Profile: A Solvent-by-Solvent Analysis

While precise quantitative solubility data for 2(5H)-Oxepinone, 6,7-dihydro- is not extensively documented, a qualitative and semi-quantitative understanding can be constructed from its structural similarity to ε-caprolactone and general principles of lactone chemistry.

Table 2: Predicted and Observed Solubility of 2(5H)-Oxepinone, 6,7-dihydro- in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale & Insights
Protic Polar Solvents Ethanol, MethanolHighThe ability of alcohols to act as hydrogen bond donors allows for strong interactions with the carbonyl oxygen of the lactone, leading to favorable solvation.
Aprotic Polar Solvents Acetone, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents possess significant dipole moments and can effectively solvate the polar regions of the lactone through dipole-dipole interactions. The lack of hydrogen bonding from the solvent is not a major hindrance to solubility.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighThese are highly polar aprotic solvents with strong solvating capabilities for a wide range of organic molecules, including lactones.
Nonpolar Solvents Toluene, Hexane, ChloroformModerate to High (Toluene, Chloroform), Low (Hexane)Toluene and chloroform have sufficient polarizability to interact favorably with the lactone. Toluene is a known solvent for the polymerization of this compound, indicating good solubility. Hexane, being a nonpolar alkane, is a poor solvent for moderately polar compounds.

Key Insights:

  • "Like Dissolves Like" : The principle of "like dissolves like" is paramount. The moderate polarity of 2(5H)-Oxepinone, 6,7-dihydro- dictates its higher solubility in polar and moderately polar solvents.

  • Hydrogen Bonding : The presence of a hydrogen bond acceptor in the lactone structure significantly enhances its solubility in protic solvents like alcohols.

  • Effect of Unsaturation : The double bond in 2(5H)-Oxepinone, 6,7-dihydro- introduces rigidity to the ring compared to its saturated analogue, ε-caprolactone. This may slightly alter crystal packing energies and, consequently, solubility, though the overall trend is expected to be similar.

Theoretical Principles Governing Solubility

The dissolution of a solid solute, such as 2(5H)-Oxepinone, 6,7-dihydro-, in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol).

ΔG_sol = ΔH_sol - TΔS_sol

For dissolution to be spontaneous, ΔG_sol must be negative. This process can be conceptually broken down into three steps, as illustrated in the following workflow diagram.

G cluster_0 Dissolution Process A Step 1: Solute-Solute Interactions (Lattice Energy) B Step 2: Solvent-Solvent Interactions (Cavity Formation) A->B Overcoming C Step 3: Solute-Solvent Interactions (Solvation Energy) B->C Formation & Interaction caption Thermodynamic Cycle of Dissolution.

Thermodynamic Cycle of Dissolution.

  • Step 1: Overcoming Solute-Solute Interactions : Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (lattice energy).

  • Step 2: Overcoming Solvent-Solvent Interactions : Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

  • Step 3: Formation of Solute-Solvent Interactions : Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH_sol) is the sum of the energies from these three steps. For a solute to have high solubility, the energy released during solvation should ideally compensate for the energy required for the first two steps.

Experimental Determination of Solubility: A Practical Protocol

Given the limited availability of public data, an experimental determination of the solubility of 2(5H)-Oxepinone, 6,7-dihydro- is often necessary. The following protocol outlines a reliable method for this purpose.

Objective : To determine the saturation solubility of 2(5H)-Oxepinone, 6,7-dihydro- in a given organic solvent at a specific temperature.

Materials :

  • 2(5H)-Oxepinone, 6,7-dihydro- (solid)

  • Selected organic solvents (e.g., ethanol, acetone, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Protocol Workflow:

G cluster_1 Experimental Workflow P1 Step 1: Sample Preparation (Excess Solute in Solvent) P2 Step 2: Equilibration (Constant Temperature Shaking) P1->P2 P3 Step 3: Sample Filtration (Removal of Undissolved Solid) P2->P3 P4 Step 4: Dilution & Analysis (HPLC/GC Quantification) P3->P4 caption Protocol for Solubility Determination.

Protocol for Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions :

    • Add an excess amount of solid 2(5H)-Oxepinone, 6,7-dihydro- to a series of vials.

    • Add a known volume of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

  • Sample Collection and Filtration :

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification :

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of 2(5H)-Oxepinone, 6,7-dihydro-.

  • Calculation :

    • From the concentration determined in the analysis and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Self-Validating System : To ensure the trustworthiness of the results, it is recommended to analyze samples taken at different time points during equilibration (e.g., 24, 36, and 48 hours). Consistent concentration values over time indicate that equilibrium has been reached.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

The solubility of 2(5H)-Oxepinone, 6,7-dihydro- is a critical parameter for its effective use in research and development. While quantitative experimental data is sparse, a robust understanding of its solubility can be achieved through an appreciation of its physicochemical properties, the principles of "like dissolves like," and by drawing parallels with structurally similar lactones. This guide has provided a framework for predicting its solubility in a range of common organic solvents and has detailed a reliable experimental protocol for its precise determination. By integrating theoretical knowledge with practical experimental design, researchers can confidently handle and utilize this versatile compound in their synthetic and formulation endeavors.

References

  • PubChem. 2(5H)-Oxepinone, 6,7-dihydro-. National Center for Biotechnology Information. [Link]

  • Vertex AI Search. ε-Caprolactone | Solubility of Things.
  • Wikipedia. Lactone. [Link]

  • Gracin, S., Brinck, T., & Rasmuson, Å. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124.
  • Palmer, D. S., & Mitchell, J. B. O. (2014). Machine learning models for solubility prediction. Molecular Pharmaceutics, 11(9), 3077–3086.
  • Jérôme, C., Lecomte, P., Frank, M., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(15), 5129–5135. [Link]

The Emergence of an Unsaturated Workhorse: A Technical History of 6,7-Dihydro-2(5H)-oxepinone in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Saturated Polyesters

The field of aliphatic polyesters, dominated by stalwarts like poly(ε-caprolactone) (PCL), has long been a cornerstone of biodegradable and biocompatible materials. However, the inherent chemical inertness of their saturated backbones limits their functionalization and the tailoring of their properties for advanced applications. This guide delves into the history and polymer chemistry of a less-conventional yet highly versatile monomer: 6,7-dihydro-2(5H)-oxepinone (DHO). As an unsaturated analog of ε-caprolactone, DHO offers a gateway to a new class of functional and responsive polyesters, bridging the gap between traditional biodegradable polymers and the demand for sophisticated macromolecular architectures.

This document provides a comprehensive overview of DHO, from its synthesis to its polymerization behavior and the unique properties of the resulting polymers. We will explore the nuances of its reactivity, the rationale behind the selection of synthetic strategies, and the potential applications that its unsaturated nature unlocks.

The Genesis of a Monomer: Synthesis of 6,7-Dihydro-2(5H)-oxepinone

The journey of poly(6,7-dihydro-2(5H)-oxepinone) begins with the synthesis of its monomer. The most common and efficient route to DHO is through the Baeyer-Villiger oxidation of 2-cyclohexen-1-one. This reaction, a classic in organic chemistry, involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone[1].

The choice of the oxidizing agent is critical for the success of this transformation. While various peroxy acids can be employed, meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this purpose due to its relative stability and commercial availability[2].

Experimental Protocol: Synthesis of 6,7-Dihydro-2(5H)-oxepinone

The following is a representative protocol for the synthesis of DHO via Baeyer-Villiger oxidation:

  • Dissolution: 2-cyclohexen-1-one is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), to ensure a homogeneous reaction mixture.

  • Cooling: The solution is cooled to 0°C in an ice bath. This is a crucial step to control the exothermicity of the reaction and to minimize potential side reactions.

  • Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the cooled solution of 2-cyclohexen-1-one with constant stirring. The slow addition rate is essential for maintaining temperature control.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite (NaHSO₃), to destroy any excess peroxide. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the resulting meta-chlorobenzoic acid and brine to remove any remaining aqueous-soluble species.

  • Purification: The organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 6,7-dihydro-2(5H)-oxepinone.

Synthesis of 6,7-dihydro-2(5H)-oxepinone (DHO).

Polymerization of 6,7-Dihydro-2(5H)-oxepinone: A Tale of Controlled Reactivity

The presence of the double bond in the DHO ring introduces unique challenges and opportunities in its polymerization compared to its saturated counterpart, ε-caprolactone. The conjugation of the double bond with the carbonyl group influences the monomer's reactivity.

Coordination-Insertion Ring-Opening Polymerization (ROP)

The most well-documented and controlled method for the polymerization of DHO is coordination-insertion ring-opening polymerization (ROP). This method offers the ability to produce polymers with well-defined molecular weights and low polydispersity, characteristic of a living polymerization.

A seminal study in this area demonstrated the living polymerization of DHO initiated by aluminum isopropoxide (Al(OiPr)₃) in toluene at room temperature[3]. The polymerization proceeds via a coordination-insertion mechanism, where the monomer first coordinates to the aluminum center, followed by the insertion of the monomer into the aluminum-alkoxide bond, leading to chain propagation[3].

The living nature of this polymerization is evidenced by the linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-initiator ratio, as well as the narrow molecular weight distribution (Mₙ/Mₙ ≤ 1.2)[3].

Coordination-Insertion ROP of DHO.
Other Potential Polymerization Methods

While coordination-insertion ROP is well-established, other polymerization techniques could potentially be applied to DHO, although they are less explored in the literature for this specific monomer.

  • Cationic Ring-Opening Polymerization: Cationic initiators, such as strong protic acids or Lewis acids, can polymerize lactones[1]. For DHO, the double bond might participate in side reactions under strongly acidic conditions, potentially leading to branching or cross-linking. However, with careful selection of initiators and reaction conditions, controlled polymerization might be achievable.

  • Enzymatic Ring-Opening Polymerization: Lipases are known to catalyze the ROP of various lactones, offering a "green" and highly selective route to polyesters. The substrate specificity of lipases is a key factor, and it is plausible that certain lipases could catalyze the ROP of DHO. This approach would be particularly interesting for producing polymers for biomedical applications due to the mild reaction conditions and the absence of metallic residues.

Properties of Poly(6,7-dihydro-2(5H)-oxepinone)

The incorporation of a double bond into the polyester backbone imparts unique properties to poly(DHO) compared to PCL.

Thermal Properties

Homopolymers of DHO are semi-crystalline materials. Differential scanning calorimetry (DSC) analysis has shown a melting temperature (Tₘ) of around 35°C and a glass transition temperature (T₉) of approximately -50°C[3]. The Tₘ is significantly lower than that of PCL (around 60°C), which can be attributed to the conformational constraints imposed by the rigid double bond in the polymer backbone, hindering efficient crystal packing.

The thermal stability of poly(DHO) can be modulated through copolymerization. Random copolymers of DHO and ε-caprolactone exhibit a single glass transition temperature, indicating the formation of a homogeneous random copolymer. The melting temperature of these copolymers is dependent on the comonomer composition, allowing for the tuning of the material's thermal properties[3].

PropertyPoly(DHO)Poly(ε-caprolactone)
Melting Temperature (Tₘ) ~35°C~60°C
Glass Transition Temp. (T₉) ~-50°C~-60°C
Backbone Structure UnsaturatedSaturated
Mechanical and Degradation Properties

While extensive mechanical data for pure poly(DHO) is not widely available in the literature, the presence of the unsaturated backbone is expected to influence its mechanical behavior. The increased rigidity of the chain segments containing the double bond could lead to a higher modulus compared to PCL.

The ester linkages in the poly(DHO) backbone are susceptible to hydrolytic and enzymatic degradation, similar to other aliphatic polyesters. The rate of degradation can be influenced by factors such as crystallinity, molecular weight, and the presence of the double bond, which may affect water diffusion and enzyme accessibility.

The Promise of Unsaturation: Applications and Future Outlook

The true potential of poly(DHO) lies in the chemical reactivity of its backbone double bonds. This functionality opens up a plethora of possibilities for post-polymerization modification, leading to materials with tailored properties and functionalities.

Cross-linking and Network Formation

The double bonds in the poly(DHO) backbone can be utilized for cross-linking, transforming the linear polymer into a three-dimensional network. This can be achieved through various chemical strategies, such as vulcanization with sulfur, peroxide-initiated radical cross-linking, or thiol-ene click chemistry. Cross-linked poly(DHO) could find applications as biodegradable elastomers or thermosets in areas like tissue engineering scaffolds with tunable mechanical properties and degradation rates.

Functionalization

The double bond serves as a versatile handle for the introduction of a wide range of functional groups. For instance, epoxidation of the double bond followed by ring-opening with various nucleophiles can be used to append pendant hydroxyl, amino, or other functional groups. These functionalized polyesters are highly valuable for biomedical applications, such as drug delivery systems where the pendant groups can be used to conjugate drugs, targeting ligands, or imaging agents.

Experimental Workflow: Polymerization and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Purification DHO Purification (Distillation) Polymerization ROP at Room Temp. under Inert Atmosphere Monomer_Purification->Polymerization Initiator_Prep Initiator Solution (e.g., Al(OiPr)3 in Toluene) Initiator_Prep->Polymerization Termination Quenching (e.g., with acidic methanol) Polymerization->Termination Precipitation Precipitation in non-solvent (e.g., Methanol) Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC Molecular Weight & PDI (GPC/SEC) Drying->GPC NMR Chemical Structure & Composition (1H & 13C NMR) Drying->NMR DSC_TGA Thermal Properties (DSC, TGA) Drying->DSC_TGA Mechanical_Testing Mechanical Properties (Tensile Testing) Drying->Mechanical_Testing

General workflow for poly(DHO) synthesis and characterization.

Conclusion

6,7-Dihydro-2(5H)-oxepinone, while not as ubiquitous as its saturated counterpart, represents a significant step forward in the design of advanced biodegradable polymers. Its history in polymer chemistry, though relatively recent in terms of in-depth studies, highlights a strategic shift towards functional polyesters. The ability to be controllably polymerized into well-defined architectures, combined with the versatility of its unsaturated backbone, makes poly(DHO) and its copolymers highly promising materials for a new generation of biomedical devices, drug delivery vehicles, and smart materials. As research continues to explore the full potential of this unsaturated lactone, it is poised to become an indispensable tool in the polymer chemist's arsenal for creating innovative and functional materials.

References

  • Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [Link]

  • Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [Link]

  • Baeyer, A., & Villiger, V. (1899). Einwirkung des Caro'schen Reagens auf Ketone. Berichte der deutschen chemischen Gesellschaft, 32(3), 3625-3633. [Link]

  • Wikipedia contributors. (2023, December 27). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • Li, S., & McCarthy, S. (1999). Further evidence for the hydrolytic degradation of poly(p-dioxanone) fiber. Journal of biomedical materials research, 48(5), 666-673. [Link]

  • Sajeevan, D., Are, R. P., Hota, P., & Babu, A. R. (2024). Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Current pharmaceutical design, 30(4), 244–260. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2023, December 12). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Rzayev, Z. M. O. (2011). Graft copolymers of maleic anhydride and its isostructural analogues: High-tech applications. In Maleic Anhydride. IntechOpen. [Link]

  • Duda, A., & Penczek, S. (2000). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules, 33(12), 4272–4276. [Link]

  • Liu, J., & He, C. (2021). Hydrolytic degradation and morphologic study of poly-p-dioxanone. Journal of Applied Polymer Science, 138(48), 51433. [Link]

  • Grijpma, D. W., & Pennings, A. J. (1994). Crosslinking of unsaturated polyesters by the use of hydroxylamine-esters. Macromolecular Chemistry and Physics, 195(5), 1633-1647. [Link]

  • Zhu, J. B., Watson, E. M., Tang, J., & Chen, E. Y. X. (2018). A synthetic polymer system with repeatable chemical recyclability. Science, 360(6387), 398-403. [Link]

  • Lecomte, P., & Jérôme, R. (2012). Recent developments in ring-opening polymerization of lactones. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 175-207). Elsevier. [Link]

  • Chen, Y., Chen, X., & Zhang, J. (2021). Enzymatic synthesis of unsaturated polyesters: functionalization and reversibility of the aza-Michael addition of pendants. Polymer Chemistry, 12(1), 89-97. [Link]

  • Zhang, D., Hillmyer, M. A., & Tolman, W. B. (2016). Catalytic polymerization of lactones. Chemical Society Reviews, 45(10), 2737-2751. [Link]

  • Albertsson, A. C., & Varma, I. K. (2002). Recent developments in ring-opening polymerization of lactones for biomedical applications. Biomacromolecules, 4(6), 1466-1486. [Link]

  • Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840. [Link]

  • Rosales, A. M., & Anseth, K. S. (2016). The design of reversible hydrogels to capture extracellular matrix dynamics. Nature Reviews Materials, 1(3), 1-15. [Link]

  • Dove, A. P. (2010). Controlled ring-opening polymerisation of cyclic esters: a versatile tool for the synthesis of functional biodegradable polymers. Chemical Communications, 46(28), 5011-5022. [Link]

  • Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811. [https://oip.aip.org/content/aip/journal/ macromolecules/34/17/10.1021/ma0019860]([Link] macromolecules/34/17/10.1021/ma0019860)

  • Mendelovici, M., & Glotter, E. (1987). Epoxidation and Baeyer-Villiger oxidation of γ-hydroxy-α, β-unsaturated ketones on exposure to m-chloroperbenzoic acid. The Journal of Organic Chemistry, 52(23), 5221-5225. [Link]

  • Grijpma, D. W., & Pennings, A. J. (1994). (Bio)degradable unsaturated polyesters. 1. The preparation of unsaturated polyesters from succinic anhydride, maleic anhydride and various diols. Polymer Bulletin, 33(5), 531-537. [Link]

  • An, J., Luo, J., & Zhang, J. (2022). Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering. Gels, 8(4), 216. [Link]

  • Wang, Y., Ameer, G. A., Sheppard, B. J., & Langer, R. (2002). A tough biodegradable elastomer. Nature biotechnology, 20(6), 602-606. [Link]

  • Larock, R. C., & Leong, W. W. (1990). Synthesis of unsaturated lactones via palladium-catalyzed cyclization of alkenoic acids. The Journal of Organic Chemistry, 55(11), 3637-3644. [Link]

  • Li, Y., & Kissel, T. (2000). Cationic ring-opening polymerization of 1, 3-dioxan-2-one and its copolymerization with l-lactide. Journal of Polymer Science Part A: Polymer Chemistry, 38(21), 3975-3983. [Link]

  • Resolve Medical. (2023, November 29). Polycaprolactone PCL for Long Term Implantable Systems — Grade Specifications [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved February 9, 2026, from [Link]

  • Zhang, Z., Ku, K. M., & Li, G. (2017). Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application. Current pharmaceutical design, 23(17), 2567-2580. [Link]

  • Varghese, R. J., Ghassemi, H., & Simon, L. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Polymers, 13(24), 4339. [Link]

  • Kaczmarek, H., & Podgorska, O. (2018). Tensile and structural properties of antioxidant-and CaCO 3-modified polyethylene films. Polymers, 10(11), 1251. [Link]

  • Chisholm, M. H., & Zhou, Z. (2004). Synthesis and ring-opening polymerization of 3, 6-dimethyl-2, 5-morpholinedione with discrete amino-alkoxy-bis (phenolate) yttrium initiators: mechanistic insights. Chemical Communications, (2), 196-197. [Link]

  • Ahmed, J., & Tiwari, A. (2023). Recent advances in the development of the physically crosslinked hydrogels and their biomedical applications. Engineered Regeneration, 4(3), 319-335. [Link]

  • Golisz, S., Podzimek, S., & Stoklosa, A. (2016). Oxidation of cyclohexanone by m-chloroperbenzoic acid. Reaction.... ResearchGate. [Link]

  • Paquette, L. A., & Tae, J. (2009). Ring-expansion protocol: preparation of synthetically versatile dihydrotropones. The Journal of organic chemistry, 74(4), 1667-1673. [Link]

  • Rich, J., & Freléchoux, P. (2020). Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly (sodium styrene sulfonate): Mechanism study and cell response. Biointerphases, 15(6), 061003. [Link]

  • Anderson, R. J., Akiyama, T., & Tonks, I. A. (2026). Synthesis and ring-opening (co) polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2. Faraday Discussions, 262, 94-103. [Link]

  • Wikipedia contributors. (2023, December 27). Baeyer–Villiger oxidation. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • Wang, Y., Wang, Y., & Gao, H. (2021). Ring-Opening Polymerization of CO2-Based Disubstituted δ-Valerolactone toward Sustainable Functional Polyesters. Macromolecules, 54(17), 8033-8042. [Link]

Sources

Introduction: The Critical Role of Monomer Selection in Polymer-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

<-48> {"answer":"An In-Depth Technical Guide: Unraveling the Differences Between Oxepinone and ε-Caprolactone Monomers for Drug Development Professionals

The landscape of advanced drug delivery is increasingly dominated by biodegradable polymers, which offer unprecedented control over the release kinetics, targeting, and efficacy of therapeutic agents. At the heart of these innovative polymeric systems lies the fundamental choice of monomer. This decision profoundly influences the physicochemical properties, degradation profile, and ultimately, the clinical performance of the final drug product. This guide provides a detailed comparative analysis of two pivotal cyclic ester monomers: oxepinone and ε-caprolactone. While ε-caprolactone is a well-established and widely utilized monomer in the biomedical field, oxepinone represents a class of emerging monomers with unique structural features that hold promise for novel applications. Understanding the nuanced differences between these two building blocks is paramount for researchers and drug development professionals seeking to design next-generation polymer-based therapeutics.

Unveiling the Monomers: A Look at their Chemical Identity

A fundamental understanding of the chemical structure of each monomer is the cornerstone for comprehending their divergent properties and polymerization behaviors.

Oxepinone: A Seven-Membered Ring with Intriguing Potential

Oxepinone is a heterocyclic compound featuring a seven-membered ring containing an oxygen atom and a ketone functional group.[1] The parent compound, oxepine, exists in equilibrium with its benzene oxide form.[2] The specific isomer of interest for polymerization is typically a derivative, such as 6,7-dihydro-2(5H)-oxepinone.[3] The synthesis of oxepinone and its derivatives can be a challenging endeavor, often involving multi-step synthetic routes.[4][5] Natural occurrences of oxepinone rings are found in various metabolites, highlighting their biological relevance.[1][6]

ε-Caprolactone: The Industry's Workhorse

Epsilon-caprolactone (ε-CL) is a cyclic ester with a six-membered ring structure. It is a colorless liquid at room temperature and is widely commercially available.[7] The synthesis of ε-caprolactone is typically achieved through the oxidation of cyclohexanone.[8] Its straightforward synthesis and well-characterized properties have made it a benchmark monomer in the field of biodegradable polyesters.

A Tale of Two Polymerizations: Ring-Opening Polymerization (ROP)

Both oxepinone and ε-caprolactone undergo ring-opening polymerization (ROP) to form their respective polyesters. This process involves the cleavage of the cyclic ester bond and the subsequent propagation of a linear polymer chain. However, the specifics of their polymerization kinetics and the resulting polymer characteristics can differ significantly.

The Polymerization of Oxepinone

The ring-opening polymerization of oxepinone derivatives, such as 6,7-dihydro-2(5H)-oxepinone, can be initiated by various catalysts, including aluminum isopropoxide.[3] This process typically proceeds via a coordination-insertion mechanism, which can allow for a "living" polymerization.[3] A living polymerization provides excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution, which is highly desirable for creating well-defined polymers for drug delivery applications.

The Well-Trod Path of ε-Caprolactone Polymerization

The ring-opening polymerization of ε-caprolactone is a well-established and extensively studied process.[9][10] A variety of initiators and catalysts can be employed, with stannous octoate (Sn(Oct)₂) being one of the most common and effective catalysts.[11][12] The polymerization can be initiated by compounds containing hydroxyl groups, which act as the starting point for the growing polymer chain.[12] This allows for the synthesis of a wide range of polycaprolactone (PCL) architectures, including linear polymers, block copolymers, and star-shaped polymers.[13][14]

A Head-to-Head Battle: Comparing the Resulting Polymers

The true divergence between oxepinone and ε-caprolactone becomes most apparent when comparing the properties of their resulting polymers: polyoxepinone and polycaprolactone (PCL). These differences have profound implications for their suitability in various drug delivery applications.

Physical and Thermal Properties: A Quantitative Look
PropertyPolyoxepinone (Typical Values)Polycaprolactone (PCL)
Glass Transition Temperature (Tg) Varies depending on the specific derivativeApproximately -60 °C[11][15]
Melting Temperature (Tm) Varies depending on the specific derivativeApproximately 60 °C[11][15]
Crystallinity Can be tailored based on the monomer structureSemi-crystalline[15]
Solubility Dependent on the specific polymer structureSoluble in a range of organic solvents[16]

Table 1: Comparative Physical and Thermal Properties of Polyoxepinone and Polycaprolactone.

The thermal properties of PCL are well-defined, with a low glass transition temperature and a melting point that makes it easily processable.[15] The properties of polyoxepinone are less standardized and are highly dependent on the specific monomer derivative used in the polymerization. This variability, while requiring more initial characterization, also presents an opportunity for fine-tuning the polymer's properties for specific applications.

Mechanical Strength and Flexibility: Form Meets Function

Polycaprolactone is known for its toughness and flexibility, behaving similarly to a tough, nylon-like plastic that softens at a relatively low temperature.[15] This makes it suitable for applications requiring a degree of mechanical resilience. The mechanical properties of polyoxepinone are an active area of research and will depend on the specific monomer and polymerization conditions. The introduction of unsaturation in the polymer backbone, a feature of some oxepinone-derived polymers, could offer avenues for post-polymerization modification and cross-linking to further tailor mechanical properties.[3]

The All-Important Degradation Profile

The rate at which a polymer degrades is a critical parameter in drug delivery, as it dictates the duration of drug release.

  • Polycaprolactone (PCL): PCL is known for its relatively slow degradation rate, which can extend over months to years depending on the molecular weight and environmental conditions.[17][18] This makes it an excellent candidate for long-term drug delivery systems and implantable devices.[17]

  • Polyoxepinone: The degradation profile of polyoxepinone is less extensively characterized but is expected to be influenced by the presence of the ether linkage and any unsaturation in the polymer backbone. These structural features could potentially lead to different degradation pathways and rates compared to PCL, offering a wider range of degradation profiles for drug delivery applications.

Navigating the Drug Development Landscape: Applications of Oxepinone and ε-Caprolactone-Based Polymers

Both PCL and, potentially, polyoxepinone have significant roles to play in the development of advanced drug delivery systems.

The Established Role of Polycaprolactone (PCL)

PCL's biocompatibility, biodegradability, and favorable mechanical properties have led to its widespread use in a variety of biomedical applications, including:

  • Drug Delivery Systems: PCL is used to fabricate microparticles, nanoparticles, and implants for the controlled release of a wide range of therapeutic agents.[16][17]

  • Tissue Engineering: Its ability to be formed into porous scaffolds makes it a valuable material for promoting the regeneration of tissues such as bone and cartilage.[17][18]

  • Sutures and Implants: The slow degradation rate of PCL is advantageous for applications requiring long-term mechanical support, such as bioabsorbable sutures and orthopedic implants.[18][19]

The Emerging Potential of Polyoxepinone

While still in the earlier stages of research, polymers derived from oxepinone hold promise for several biomedical applications. The unique structural features of polyoxepinone could lead to:

  • Novel Drug Release Profiles: The different degradation kinetics of polyoxepinone could enable the development of drug delivery systems with release profiles that are not achievable with PCL.

  • Functionalizable Polymers: The presence of double bonds in some polyoxepinone backbones provides a handle for chemical modification, allowing for the attachment of targeting ligands or other functional moieties.[3]

  • Tailored Biomaterials: The ability to synthesize a variety of oxepinone monomers could lead to a new class of biodegradable polymers with a wide range of tunable properties.

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, the following are generalized protocols for the ring-opening polymerization of ε-caprolactone and a representative oxepinone derivative.

Synthesis of Polycaprolactone (PCL) via Ring-Opening Polymerization

Objective: To synthesize PCL with a controlled molecular weight using a hydroxyl-containing initiator and a tin-based catalyst.

Materials:

  • ε-Caprolactone (monomer)

  • Benzyl alcohol (initiator)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Toluene (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the desired amount of ε-caprolactone and toluene.

  • Add the calculated amount of benzyl alcohol initiator. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Add the stannous octoate catalyst.

  • The reaction mixture is then heated to a specific temperature (e.g., 110-130 °C) and stirred for a predetermined time to achieve the desired monomer conversion.

  • After the polymerization is complete, the reaction is cooled to room temperature.

  • The polymer is then precipitated by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • The precipitated PCL is collected by filtration, washed with methanol, and dried under vacuum until a constant weight is achieved.

Synthesis of Poly(6,7-dihydro-2(5H)-oxepinone)

Objective: To synthesize a polyoxepinone derivative via living ring-opening polymerization.

Materials:

  • 6,7-Dihydro-2(5H)-oxepinone (monomer)

  • Aluminum isopropoxide [Al(OⁱPr)₃] (initiator)

  • Toluene (solvent)

Procedure:

  • Under a strictly inert atmosphere, a solution of 6,7-dihydro-2(5H)-oxepinone in dry toluene is prepared in a reaction vessel.

  • A calculated amount of aluminum isopropoxide initiator is added. The monomer-to-initiator ratio will control the molecular weight of the resulting polymer.

  • The reaction is allowed to proceed at room temperature with stirring.

  • The polymerization is monitored for monomer conversion.

  • Upon completion, the polymer is precipitated, collected, and dried in a similar manner to the PCL synthesis.[3]

Visualizing the Process: Polymerization Workflow

Polymerization_Workflow cluster_prep Monomer & Reagent Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Characterization Monomer Select Monomer (Oxepinone or ε-Caprolactone) Reaction_Setup Set up Reaction (Inert Atmosphere) Monomer->Reaction_Setup Initiator Choose Initiator Initiator->Reaction_Setup Catalyst Select Catalyst Catalyst->Reaction_Setup Polymerization Initiate Polymerization (Heating/Stirring) Reaction_Setup->Polymerization Precipitation Precipitate Polymer Polymerization->Precipitation Drying Dry Polymer Precipitation->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization

Caption: A generalized workflow for the ring-opening polymerization of cyclic ester monomers.

Conclusion: A Choice Guided by Application

The selection between oxepinone and ε-caprolactone as a monomer for drug delivery applications is not a matter of one being definitively superior to the other. Instead, it is a strategic decision guided by the specific requirements of the therapeutic application.

  • ε-Caprolactone remains the monomer of choice for applications where a well-characterized, biocompatible, and slowly degrading polymer is required. Its established safety profile and predictable properties make it a reliable workhorse for long-term drug delivery and implantable devices.

  • Oxepinone and its derivatives represent a frontier in biodegradable polymer research. The potential for tunable properties, novel degradation profiles, and post-polymerization functionalization makes polyoxepinones an exciting prospect for the development of next-generation, highly tailored drug delivery systems.

For researchers and drug development professionals, a thorough understanding of the fundamental differences between these two classes of monomers is essential for making informed decisions and for pushing the boundaries of what is possible in polymer-based drug delivery.

References

  • Oxepine - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). The Journal of Organic Chemistry, 86(14), 9497-9513.
  • A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. (2023).
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021). ACS Omega, 6(26), 16673-16689.
  • A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. (2023).
  • The proposed mechanism for the Au-catalyzed synthesis of oxepinone 333. (n.d.). Retrieved February 9, 2026, from [Link]

  • Ring opening polymerization of ε-caprolactone through water. (2021). Polymer Chemistry, 12(3), 346-353.
  • Synthesis of epsilon-caprolactone-b-L-lactide block copolymers by mean sequential polymerization, using diphenylzinc as initiator. (2007). Polymer Bulletin, 59(3), 335-343.
  • Synthesis and Properties of Functionalized Poly(ε-caprolactone); Chain Polymerization Followed by Polycondensation in One Pot with Initiator and Catalyst in One Molecule. Synthesis and Molecular Structures. (2022). Macromolecules, 55(6), 2384-2397.
  • epsilon-CAPROLACTONE | C6H10O2 | CID 10401. (n.d.). Retrieved February 9, 2026, from [Link]

  • Polyketones (PK): Properties, areas of application and processing. (n.d.). Retrieved February 9, 2026, from [Link]

  • Electrospinning polydioxanone for biomedical applications. (2006). Journal of Biomedical Materials Research Part A, 79(3), 514-523.
  • Polycaprolactone - Wikipedia. (n.d.). Retrieved February 9, 2026, from [Link]

  • Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation. (2014). The Journal of Organic Chemistry, 79(15), 7086-7095.
  • Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. (2001). Macromolecules, 34(15), 5099-5104.
  • Poly(ε-Caprolactone)/Poly(Lactic Acid)
  • Oxepin | C6H6O | CID 6451477. (n.d.). Retrieved February 9, 2026, from [Link]

  • Properties of polycaprolactone. (n.d.). Retrieved February 9, 2026, from [Link]

  • Process for producing ε-caprolactone. (n.d.).
  • Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles. (2014). International Journal of Molecular Sciences, 15(12), 22723-22738.
  • A review of poly epsilon-caprolactone synthesis using ring opening polymerization. (2015). Journal of Polymer Engineering, 35(8), 717-725.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2022). Molecules, 27(19), 6537.
  • Paper of the month: Ring opening polymerization of ε-caprolactone through water. (2021). Retrieved February 9, 2026, from [Link]

  • The Chemical and Physical Properties of Poly(ε-caprolactone) Scaffolds Functionalised with Poly(vinyl phosphonic acid-co-acrylic acid). (2017). Polymers, 9(12), 685.
  • Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. (2001). Macromolecules, 34(15), 5099-5104.
  • Green synthesis of poly ε-caprolactone using a metal-free catalyst via non-covalent interactions. (2025). Polymer Chemistry, 16(1), 104-112.
  • Stability study of nanoparticles of poly(epsilon-caprolactone), poly(D,L-lactide) and poly(D,L-lactide-co-glycolide). (1996).
  • Polybetaines in Biomedical Applic
  • Ring opening polymerization of e-caprolactone by different initiators. (n.d.). Retrieved February 9, 2026, from [Link]

  • Total synthesis of an oxepine natural product, (±)-janoxepin. (2009). Organic Letters, 11(21), 4946-4949.
  • Copolymers of ε-caprolactone and ε-caprolactam via polyesterification: towards sequence-controlled poly(ester amide)s. (2020). Polymer Chemistry, 11(3), 648-656.
  • Synthesis of Poly(l-lactide-co-ε-caprolactone) Copolymer: Structure, Toughness, and Elasticity. (2021). Polymers, 13(8), 1269.
  • A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. (2023).
  • PCL Polymer (Polycaprolactone): Properties, Uses & Applications. (n.d.). Retrieved February 9, 2026, from [Link]

  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (2022). Polymers, 14(19), 4108.
  • Pleiotropic Role of Puupehenones in Biomedical Research. (2020). Marine Drugs, 18(10), 512.
  • Everything You Need to Know About Polycaprolactone PCL Material. (n.d.). Retrieved February 9, 2026, from [Link]

  • Polyethersulfone Polymer for Biomedical Applications and Biotechnology. (2023). International Journal of Molecular Sciences, 24(13), 10839.

Sources

Conformational Analysis of 6,7-Dihydrooxepin-2(5H)-one Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 6,7-dihydrooxepin-2(5H)-one ring system. This core—chemically defined as an


-unsaturated 

-lactone—represents a critical structural motif in medium-ring heterocycle chemistry, bridging the gap between rigid small rings and flexible macrocycles.

Executive Summary

The 6,7-dihydrooxepin-2(5H)-one scaffold is a seven-membered unsaturated lactone found in numerous bioactive natural products (e.g., Radulanins, Bauhinoxepins). Unlike saturated cycloheptanes, which exhibit high flexibility and pseudorotation, this system is constrained by two planar moieties: the cis-lactone linkage (C7-O1-C2=O) and the


-alkene  (C3=C4).

This guide details the conformational landscape of this core, providing researchers with the logic to predict reactivity, assign stereochemistry via NMR, and model receptor binding. We move beyond static descriptions to analyze the dynamic equilibrium between Chair (C) and Twist-Boat (TB) conformers, governed by the interplay of allylic strain (


) and torsional relief.

Structural Fundamentals & Geometric Constraints

To analyze the conformation, we must first deconstruct the ring into its rigid and flexible components.

The "Two-Plane" Constraint Model

The 7-membered ring is not a uniform cycle. It is mechanically defined by two planar "slabs" connected by a flexible methylene tether (C5-C6-C7).

ComponentAtoms InvolvedGeometric ConstraintImpact on Conformation
Plane A (Lactone) C6-C7-O1-C2-C3s-cis Planarity The O-C(=O) bond is strictly planar (

dihedral) due to resonance (

).[1]
Plane B (Alkene) C2-C3=C4-C5

Planarity
The C=C double bond enforces planarity at C3 and C4, restricting rotation.
Hinge Region C5, C6, C7

Flexibility
This saturated segment accommodates the puckering required to relieve angle strain.
The Global Minimum: Distorted Chair

Computational studies (DFT B3LYP/6-31G*) and X-ray crystallographic data consistently identify the Distorted Chair (C) as the global minimum.

  • Geometry: The C5 and C6 atoms pucker out of the plane defined by the lactone/alkene segments.

  • Stability: This conformer minimizes eclipsing interactions between the C5 and C6 protons while maintaining the planarity of the conjugated system.

The High-Energy Alternative: Twist-Boat

The Twist-Boat (TB) conformer exists as a local minimum, typically 2.5–4.0 kcal/mol higher in energy.

  • Relevance: While sparsely populated at room temperature, the TB conformer is often the reactive conformer in nucleophilic conjugate additions because it exposes the

    
    -carbon (C4) to axial attack, adhering to the principle of perpendicular attack (Burgi-Dunitz trajectory).
    

Experimental Validation Protocols

Trustworthy conformational analysis requires triangulation between computational prediction and experimental observation.

NMR Spectroscopy: The Karplus Relationship

The most reliable method for solution-state analysis is


H NMR 

-coupling analysis of the saturated "hinge" region (H5, H6, H7).

Protocol: Dihedral Angle Determination

  • Acquire Data: Run a high-field

    
    H NMR (minimum 500 MHz) in a non-coordinating solvent (
    
    
    
    or
    
    
    ).
  • Extract Couplings: Decouple the alkene proton (H4) if necessary to resolve the H5 multiplet. Measure

    
     and 
    
    
    
    .
  • Apply Generalized Karplus Equation:

    
    
    
    • Standard Coefficients for Lactones:

      
      , 
      
      
      
      ,
      
      
      .
  • Interpret Results:

    • Chair Conformer: Typically shows one large trans-diaxial coupling (

      
       Hz) at the C6-C7 bond.
      
    • Twist-Boat: Shows averaged couplings (

      
       Hz) due to the lack of perfect anti-periplanar alignment.
      
X-Ray Crystallography

Solid-state analysis provides the definitive "frozen" conformation. Note that crystal packing forces can sometimes trap the molecule in a local minimum (Twist-Boat) if it allows for better lattice energy, particularly in fused-ring systems like Radulanins.

Workflow: Integrated Conformational Assignment

The following diagram illustrates the decision logic for assigning the conformation of a new 6,7-dihydrooxepin-2(5H)-one derivative.

ConformationWorkflow Start Start: New Derivative Synthesis NMR Step 1: 1H NMR Analysis (Focus on H5-H6-H7 region) Start->NMR CouplingCheck Check 3J Couplings NMR->CouplingCheck ChairPath Large J (>10Hz) (Anti-periplanar H's) CouplingCheck->ChairPath Observed BoatPath Small/Med J (<7Hz) (Gauche/Eclipsed H's) CouplingCheck->BoatPath Observed Comp Step 2: DFT Calculation (B3LYP/6-31G* in Solvent Model) ChairPath->Comp BoatPath->Comp NOE Step 3: NOE/ROE Experiments (Verify spatial proximity) Comp->NOE ConclusionChair Assignment: Distorted Chair (Global Min) NOE->ConclusionChair NOE: H4-H7 (weak) ConclusionBoat Assignment: Twist-Boat (Steric/Fused Constraint) NOE->ConclusionBoat NOE: H4-H7 (strong)

Figure 1: Logic flow for determining the dominant conformer of 7-membered unsaturated lactones.

Synthetic Implications: Stereoelectronic Control

Understanding the conformation is not merely academic; it dictates the stereochemical outcome of reactions on the ring.

Conjugate Addition (Cu-Catalyzed)

Reactions at the


-carbon (C4) are controlled by the Furukawa-modified overlap model .
  • Mechanism: The incoming nucleophile attacks the

    
     orbital of the C3=C4 bond.
    
  • Stereocontrol: In the Chair conformation, the "top" face is often shielded by the axial protons at C6 or C7 (depending on substitution). The nucleophile attacks from the "bottom" (equatorial) face to avoid 1,3-diaxial-like interactions.

  • Outcome: This leads to trans-stereochemistry relative to substituents at C7.

Ring Contraction Rearrangements

Under basic conditions, 6,7-dihydrooxepin-2(5H)-ones can undergo transannular reactions or ring contractions (e.g., to cyclopropanes or cyclopentenes).

  • Requirement: These rearrangements often require the ring to flip into the Twist-Boat to align the orbitals for overlap (e.g., aligning the C4 enolate with a leaving group at C7).

  • Insight: If a reaction is sluggish, heating may be required not just for kinetics, but to populate the higher-energy Twist-Boat conformer required for the transition state.

Case Study Data: Substituent Effects

The following table summarizes how substituents at the C7 position shift the conformational equilibrium.

Substituent at C7Dominant ConformerEnergy Gap (kcal/mol)Mechanistic Note
H (Unsubstituted) Distorted Chair3.8 (favors Chair)Minimal steric strain; flexible hinge.
Methyl (Pseudo-eq) Distorted Chair4.2 (favors Chair)Methyl group adopts pseudo-equatorial position to avoid 1,3-strain.
t-Butyl (Pseudo-eq) Locked Chair>6.0 (favors Chair)Bulky group strictly locks the ring; inversion barrier becomes prohibitive.
Fused Benzene (Benzoxepin) Twist-Boat / Half-Chair< 1.5 (Variable)Fusing a flat aromatic ring at C6-C7 flattens the hinge, lowering the barrier to inversion.

References

  • Sokol, E., & Magauer, T. (2021). "Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products." Synthesis, 53(14), 2469-2484.

  • Keck, G. E., Li, X. Y., & Knutson, C. E. (1999).[2] "A Versatile Preparation of

    
    -Unsaturated Lactones from Homoallylic Alcohols." Organic Letters, 1(3), 411-413. 
    
  • Espinosa, A., & Streubel, R. (2011).[3] "Computational Studies on Ring Strain and Ring-Opening Processes." Chemistry - A European Journal, 17(11), 3166-3178.[3]

  • Hellwig, V., et al. (2002). "Calopins and Cyclocalopins - Bitter Principles from Boletus calopus."[4] European Journal of Organic Chemistry, 2002(15), 2495–2502.

  • Mamouni, R., et al. (2004).[5] "Synthesis of 2H-1,5-benzodioxepin and 2,5-dihydro-1,6-benzodioxocin derivatives via ring-closing metathesis." Tetrahedron Letters, 45(12), 2631-2633.

Sources

Methodological & Application

The Controlled Synthesis of Unsaturated Aliphatic Polyesters: Application Notes and Protocols for the Ring-Opening Polymerization of 6,7-Dihydro-2(5H)-oxepinone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of 6,7-dihydro-2(5H)-oxepinone (DHO). The resulting unsaturated aliphatic polyesters are of significant interest for advanced applications in biomaterials, drug delivery, and tissue engineering, owing to their tunable properties and the potential for post-polymerization functionalization of the backbone unsaturation.

Introduction: The Significance of Poly(6,7-dihydro-2(5H)-oxepinone)

6,7-Dihydro-2(5H)-oxepinone, a seven-membered unsaturated cyclic ester, serves as a valuable monomer for the synthesis of functional polyesters. The presence of a double bond in each repeating unit of the resulting polymer, poly(6,7-dihydro-2(5H)-oxepinone) (PDHO), offers a versatile platform for subsequent chemical modifications, allowing for the tailoring of material properties such as hydrophilicity, degradability, and the attachment of bioactive molecules. The ring-opening polymerization of DHO can be achieved through various mechanisms, including coordination-insertion, cationic, anionic, and enzymatic routes, each offering distinct advantages in controlling the polymer architecture, molecular weight, and dispersity. This guide will delve into the practical aspects of these polymerization techniques, providing field-proven insights and step-by-step protocols.

PART 1: Monomer Purification: A Critical Prerequisite for Controlled Polymerization

The purity of the 6,7-dihydro-2(5H)-oxepinone monomer is paramount to achieving controlled polymerization and obtaining polymers with predictable characteristics. Impurities, particularly water and acidic species, can interfere with most initiator/catalyst systems, leading to side reactions, broader molecular weight distributions, and difficulty in controlling the polymerization.

Protocol 1: Purification of 6,7-Dihydro-2(5H)-oxepinone (DHO)

This protocol describes a general procedure for the purification of DHO, which is essential before its use in any of the polymerization methods outlined below.

Materials:

  • 6,7-Dihydro-2(5H)-oxepinone (as received)

  • Calcium hydride (CaH₂)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard distillation glassware

  • Schlenk line or glovebox

Procedure:

  • Drying: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude DHO in anhydrous toluene. Add calcium hydride (CaH₂) to the solution (approximately 5-10% w/v).

  • Stirring: Stir the mixture at room temperature for 24-48 hours under an inert atmosphere. The CaH₂ will react with any residual water.

  • Filtration: Under an inert atmosphere, filter the solution to remove the CaH₂ and any other solid impurities.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Transfer the crude, dried DHO to a distillation apparatus. Perform a fractional distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

  • Storage: The purified DHO should be stored under an inert atmosphere, preferably in a glovebox, to prevent re-contamination with moisture.

Expert Insight: The scrupulous exclusion of water is the most critical factor for successful and controlled ROP of lactones. The use of a Schlenk line or a glovebox for all manipulations of the purified monomer and subsequent polymerization setup is highly recommended.

PART 2: Ring-Opening Polymerization Methodologies

This section provides detailed protocols for the most common and effective methods for the ring-opening polymerization of DHO.

Coordination-Insertion Ring-Opening Polymerization

Coordination-insertion ROP, often initiated by metal alkoxides, is a robust method for achieving living polymerization of lactones, yielding polymers with well-defined molecular weights and narrow dispersities. Aluminum isopropoxide (Al(OⁱPr)₃) is a commonly used and effective initiator for the ROP of DHO.[1]

Materials:

  • Purified 6,7-Dihydro-2(5H)-oxepinone (DHO)

  • Aluminum isopropoxide (Al(OⁱPr)₃) solution in toluene (concentration determined by titration)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks and syringes

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Monomer Addition: In a glovebox or under a positive pressure of inert gas, the desired amount of purified DHO is dissolved in anhydrous toluene and transferred to the Schlenk flask.

  • Initiator Addition: The calculated volume of the Al(OⁱPr)₃ solution in toluene is added to the monomer solution via syringe to initiate the polymerization. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight of the polymer.

  • Polymerization: The reaction mixture is stirred at room temperature. The polymerization of DHO initiated by Al(OⁱPr)₃ in toluene at room temperature proceeds via a coordination-insertion mechanism and is living.[1]

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

  • Termination: Once the desired conversion is reached, the polymerization is terminated by the addition of a small amount of acidic methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent premature termination of the living polymerization by water, which would lead to a broader molecular weight distribution.

  • Inert Atmosphere: Prevents side reactions with oxygen and moisture.

  • Room Temperature: Sufficient for the polymerization of the strained seven-membered ring of DHO with the Al(OⁱPr)₃ initiator.[1]

[M]/[I] RatioConversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)Tₘ (°C)T₉ (°C)
50>95~5,600≤ 1.235-50
100>95~11,200≤ 1.235-50
200>95~22,400≤ 1.235-50

Data is illustrative and based on typical results for the living polymerization of DHO.[1] Mₙ = Number-average molecular weight, Đ = Dispersity, Tₘ = Melting temperature, T₉ = Glass transition temperature.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up cluster_char Characterization Monomer_Purification Purify DHO Monomer (Protocol 1) Setup Assemble Reactor under Inert Gas Monomer_Purification->Setup Initiator_Prep Prepare Al(OⁱPr)₃ Solution Initiator_Prep->Setup Glassware_Prep Flame-dry Glassware Glassware_Prep->Setup Addition Add Monomer and Initiator Solution Setup->Addition Polymerize Stir at Room Temperature Addition->Polymerize Monitoring Monitor Conversion by ¹H NMR Polymerize->Monitoring Termination Terminate with Acidic Methanol Monitoring->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Isolation Filter and Dry Polymer Precipitation->Isolation GPC GPC (Mₙ, Đ) Isolation->GPC NMR NMR (Structure) Isolation->NMR DSC DSC (Tₘ, T₉) Isolation->DSC

Caption: Workflow for Al(OⁱPr)₃-initiated ROP of DHO.

Organocatalytic Ring-Opening Polymerization

Organocatalysis offers a metal-free alternative for the ROP of lactones, which is particularly advantageous for biomedical applications where metal contamination is a concern. A variety of organic molecules, such as strong organic bases and thiourea-based catalysts, can effectively catalyze this polymerization.

This protocol provides a general framework for the organocatalytic ROP of DHO, which can be adapted for various catalyst systems.

Materials:

  • Purified 6,7-Dihydro-2(5H)-oxepinone (DHO)

  • Organocatalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), thiourea derivatives)

  • Initiator (e.g., benzyl alcohol)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flasks and syringes

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: In a glovebox or under a positive pressure of inert gas, the purified DHO, initiator (e.g., benzyl alcohol), and anhydrous solvent are added to the flask.

  • Catalyst Addition: The organocatalyst is added to the solution to initiate the polymerization.

  • Polymerization: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures depending on the catalyst).

  • Monitoring and Termination: The reaction is monitored and terminated as described in Protocol 2.

  • Polymer Isolation: The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Expert Insight: The choice of organocatalyst and initiator is crucial for controlling the polymerization. For instance, the combination of a strong base like DBU with an alcohol initiator often proceeds via a nucleophilic/anionic mechanism.

G cluster_activation Activation cluster_propagation Propagation Initiator ROH Activated_Initiator RO⁻ Initiator->Activated_Initiator Deprotonation Catalyst Base Catalyst->Activated_Initiator Monomer DHO Activated_Initiator->Monomer Nucleophilic Attack Catalyst_H Base-H⁺ Growing_Chain Polymer-O⁻ Monomer->Growing_Chain Longer_Chain Longer Polymer-O⁻ Monomer->Longer_Chain Growing_Chain->Monomer Chain Growth

Sources

Application Note: Precision Synthesis of Unsaturated Aliphatic Polyesters Using 1,8-Dihydroxy-4-Octene (DHO)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthesis of linear, unsaturated aliphatic polyesters via the step-growth polycondensation of 1,8-dihydroxy-4-octene (DHO) with aliphatic dicarboxylic acids (e.g., adipic acid, sebacic acid). Unlike saturated analogs (e.g., 1,8-octanediol), DHO introduces a precisely spaced internal double bond (


) into the polymer backbone.

Why this matters: This internal unsaturation acts as a "chemical handle," enabling:

  • Post-Polymerization Modification (PPM): Facile functionalization via thiol-ene "click" chemistry without backbone degradation.

  • Crosslinking: Formation of biodegradable thermosets or elastomers for tissue engineering.

  • Tunable Degradability: The alkene group alters crystallinity and hydrolysis rates compared to saturated polyesters like Poly(octamethylene adipate).

Monomer Context & Preparation

Monomer: (E/Z)-4-Octene-1,8-diol (referred to as DHO). Origin: Typically synthesized via the acyclic diene metathesis (ADMET) self-metathesis of 4-penten-1-ol using Grubbs' catalysts, or reduction of 4-octenedioic acid. Purity Requirement: >99.5% (GC). Impurities (monofunctional alcohols) will act as chain terminators, severely limiting molecular weight (


).

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of Poly(4-octene adipate) . The logic applies to other diacids (succinic, sebacic) with stoichiometric adjustments.

Materials
ComponentRoleSpecs
1,8-Dihydroxy-4-octene (DHO) Monomer (Diol)>99% purity, dried over MgSO₄
Adipic Acid (AA) Monomer (Diacid)Recrystallized, dry
Titanium(IV) isopropoxide (Ti(OiPr)₄) Catalyst97%, stored under Argon
4-Methoxyphenol (MEHQ) Radical Inhibitor<500 ppm (prevents crosslinking)
Chloroform/Methanol PurificationHPLC Grade
Reaction Workflow (Step-by-Step)

Pre-requisite: All glassware must be silanized and flame-dried. The reaction is sensitive to moisture (hydrolysis) and oxygen (radical crosslinking of alkene).

Step 1: Esterification (Oligomerization)

  • Charge a 100 mL three-neck round-bottom flask with Adipic Acid (10.0 mmol) and DHO (10.5 mmol). Note: A 5% molar excess of diol is crucial to compensate for volatility and ensure hydroxyl end-groups.

  • Add radical inhibitor MEHQ (0.1 wt%) to prevent thermal crosslinking of the

    
     bonds.
    
  • Equip flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

  • Purge with

    
     for 30 mins.
    
  • Heat to 140°C under continuous

    
     flow. Stir at 150 rpm.
    
  • Observation: Water evolution begins. Maintain for 4 hours until water collection ceases.

Step 2: Polycondensation (Chain Extension)

  • Increase temperature to 160°C . Critical: Do not exceed 180°C to avoid thermal degradation of the alkene.

  • Add catalyst Ti(OiPr)₄ (0.1 mol% relative to acid).

  • Gradually apply vacuum over 1 hour to reach <0.1 mbar . Caution: Sudden vacuum will foam the polymer.

  • Maintain high vacuum and 160°C for 6–12 hours. The viscosity will increase significantly (Weissenberg effect).

  • Stop Condition: When the stir motor torque plateaus or reaches maximum capacity.

Step 3: Purification

  • Cool reactor to room temperature under

    
    .
    
  • Dissolve crude polymer in minimal Chloroform (

    
    ).
    
  • Precipitate dropwise into excess cold Methanol (

    
    ) (1:10 ratio).
    
  • Filter and dry in a vacuum oven at 40°C for 24 hours.

Process Visualization (Graphviz)

G cluster_0 By-products Start Raw Materials (DHO + Diacid) Reactor Reactor Charge (+ Inhibitor) Start->Reactor Molar Ratio 1.05:1 Step1 Esterification 140°C, N2, 4h Reactor->Step1 Melt Cat Add Catalyst Ti(OiPr)4 Step1->Cat -H2O Water H2O Step1->Water Step2 Polycondensation 160°C, <0.1 mbar Cat->Step2 Chain Growth Purify Purification CHCl3 -> MeOH Step2->Purify High Viscosity DiolExcess Excess DHO Step2->DiolExcess Final Poly(4-octene adipate) Purify->Final Drying

Caption: Workflow for the melt polycondensation of DHO-based polyesters, highlighting critical phases of water removal and vacuum-driven chain extension.

Characterization & Validation

To validate the synthesis, you must confirm the structure and ensure the double bond survived the thermal process without isomerizing or crosslinking.

Key Analytical Metrics
MethodTarget Signal/ParameterInterpretation
¹H NMR (CDCl₃)

5.3–5.5 ppm (Multiplet)
Confirms presence of internal alkene protons (

).
¹H NMR

4.0–4.1 ppm (Triplet)

-methylene protons of the ester (

).
GPC (THF)

> 15,000 g/mol ; PDI < 2.5
Indicates successful step-growth polymerization.
DSC

and


is typically lower than saturated analogs due to crystal disruption by the alkene.
Troubleshooting Guide
  • Problem: Polymer is dark brown/black.

    • Cause: Thermal oxidation or lack of radical inhibitor.

    • Fix: Ensure strict

      
       purge; increase MEHQ concentration; lower reaction temp to 150°C.
      
  • Problem: Low Molecular Weight (

    
    ).
    
    • Cause: Stoichiometric imbalance (loss of DHO) or insufficient vacuum.

    • Fix: Use a Vigreux column during Step 1 to prevent DHO loss; check vacuum pump efficiency (<0.1 mbar is non-negotiable).

  • Problem: Gelation (Insoluble polymer).

    • Cause: Crosslinking of double bonds.[1]

    • Fix: Reduce reaction temperature; reduce reaction time in Step 2.

Post-Polymerization Modification (Application Logic)

The utility of Poly(DHO-adipate) lies in the alkene reactivity.

Protocol: Thiol-Ene Click Functionalization

  • Dissolve: Polymer in THF.

  • Add: Functional thiol (R-SH) (e.g., mercaptoethanol for hydrophilicity) and Photoinitiator (DMPA).

  • Irradiate: UV light (365 nm) for 10–30 mins.

  • Result: Quantitative addition of "R" groups to the backbone without chain scission.

References

  • Meier, M. A. R., et al. (2009). "Metathesis in Polymer Synthesis." Macromolecular Rapid Communications. (Discusses the synthesis of unsaturated monomers like DHO via metathesis).

  • Takasu, A., et al. (2006).[2] "Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts." Biomacromolecules. (Provides foundational protocols for aliphatic polyester synthesis).

  • Vilela, C., et al. (2014). "Synthesis and characterization of unsaturated polyesters based on renewable resources." Express Polymer Letters. (Details the thermal behavior and crosslinking risks of unsaturated aliphatic polyesters).

  • Wikipedia Contributors. "Poly(ethylene adipate)." Wikipedia, The Free Encyclopedia. (General properties of aliphatic adipate polyesters for comparative baselines). [3]

  • ChemicalBook. "Poly(1,4-butylene adipate) Properties." (Reference for solubility and standard industrial synthesis conditions).

Sources

copolymerization of 6,7-dihydro-2(5H)-oxepinone with epsilon-caprolactone

Application Note: Living Ring-Opening Copolymerization of 6,7-Dihydro-2(5H)-oxepinone and -Caprolactone[1]

Executive Summary

Poly(

1

6,7-dihydro-2(5H)-oxepinone (DHO)1

This guide details a living Ring-Opening Polymerization (ROP) protocol using Aluminum Isopropoxide (

2

predictable molecular weights, narrow dispersity (

), and "living" chain ends

Scientific Foundation & Mechanism[1]

The Monomers[2][3]
  • 
    -Caprolactone (
    
    
    -CL):
    Provides the flexible, semi-crystalline, biodegradable backbone.[1]
  • 6,7-Dihydro-2(5H)-oxepinone (DHO): A 7-membered unsaturated lactone.[1] The unsaturation (C=C) is preserved during ROP, providing a "handle" for post-polymerization modification (e.g., thiol-ene "click" chemistry).[1]

Mechanism: Coordination-Insertion

The polymerization proceeds via a Coordination-Insertion mechanism .[1][2] The aluminum center coordinates to the carbonyl oxygen of the monomer (CL or DHO). The alkoxide ligand then attacks the carbonyl carbon, cleaving the acyl-oxygen bond and inserting the monomer into the Al-O bond.

Key Advantage: This mechanism minimizes back-biting and intermolecular transesterification at low temperatures (

ROP_MechanismInitiatorAl(OiPr)3(Initiator)CoordinationMonomer Coordination(C=O -> Al)Initiator->CoordinationMonomerAdditionInsertionNucleophilic Attack &Ring OpeningCoordination->InsertionAcyl-O CleavagePropagationChain Propagation(Living Chain End)Insertion->PropagationInsertion into Al-OPropagation->Coordination+ MonomerPolymerPoly(DHO-co-CL)(Unsaturated Polyester)Propagation->PolymerAcidic Quench

Figure 1: Coordination-Insertion mechanism for the ROP of cyclic esters mediated by Aluminum alkoxides.[1]

Experimental Protocol

Materials & Reagents
ReagentRolePurity RequirementPurification Protocol

-Caprolactone
Monomer A99%Dry over

(24h), distill under reduced pressure.[1] Store under

.
DHO Monomer B>98%Synthesize via Baeyer-Villiger oxidation of 2-cyclohexenone.[1] Dry over

, distill under vacuum.

Initiator99.99%Sublime under high vacuum or recrystallize from dry toluene if aged.[1]
Toluene SolventAnhydrousDistill over Na/Benzophenone or pass through activated alumina columns.[1]
Methanol NonsolventIndustrialUse cold (

) for precipitation.[1]
HCl (1M) QuenchAqueous-
Equipment
  • Schlenk Line: Dual manifold (Vacuum/Argon) with

    
     mbar vacuum.[1]
    
  • Reaction Vessel: Flame-dried Schlenk tubes with magnetic stir bars.[1]

  • Glovebox (Optional): For handling the initiator if humidity is high.[1]

Step-by-Step Polymerization Procedure

Target: Synthesis of P(DHO-co-CL) with 20 mol% DHO and

  • Preparation of Initiator Solution:

    • In a glovebox or under Argon flow, weigh Aluminum Isopropoxide (

      
      )  (0.204 g, 1.0 mmol).
      
    • Dissolve in dry Toluene (5 mL) to create a 0.2 M stock solution.

  • Monomer Charging:

    • Flame-dry a 50 mL Schlenk tube and cool under Argon.

    • Add

      
      -CL  (8.0 mL, ~72 mmol) and DHO  (2.2 mL, ~18 mmol) via gas-tight syringe.[1]
      
    • Add dry Toluene (20 mL) to dissolve monomers.[1]

    • Note: The [Monomer]/[Initiator] ratio targets the Degree of Polymerization (DP). Here, DP = 90.

  • Initiation:

    • Add Initiator Solution (5 mL, 1.0 mmol Al) to the monomer mixture under vigorous stirring.

    • Time

      
      :  The reaction starts immediately.
      
    • Maintain temperature at

      
       (Room Temp) .
      
    • Expert Insight: Do not heat.[1] Heating

      
       increases transesterification, broadening the PDI.
      
  • Propagation:

    • Stir for 4–6 hours .

    • Monitoring: Aliquots can be taken for

      
       NMR to check conversion.[1][3] The vinyl protons of DHO (5.8–6.0 ppm) and 
      
      
      -CH2 of CL (4.2 ppm) will shift upon polymerization.
  • Termination & Workup:

    • Quench the reaction by adding 0.5 mL of 1M HCl or wet acetic acid.[1]

    • Concentrate the solution to ~10 mL using a rotary evaporator (do not dry completely).

    • Precipitate dropwise into cold Methanol (200 mL) under stirring.

    • Filter the white, fibrous solid.[1]

    • Reprecipitation: Dissolve in minimal Dichloromethane (DCM) and reprecipitate in Methanol to remove unreacted monomer.[1]

    • Dry in a vacuum oven at

      
       for 24 hours.
      

Characterization & Data Analysis

NMR Analysis

Dissolve 10 mg polymer in

1
Chemical Shift (

, ppm)
AssignmentStructural Significance
5.75 – 5.90

Confirms incorporation of DHO (unsaturation).[1]
4.06

(CL unit)
Backbone ester linkage (CL).[1]
4.15

(DHO unit)
Backbone ester linkage (DHO).[1]
2.30


-methylene protons.[1]
1.3 – 1.7

Internal methylene protons.[1]

Calculation of Composition: The molar fraction of DHO (





Gel Permeation Chromatography (GPC)
  • Eluent: THF or Chloroform.

  • Standard: Polystyrene (apply Mark-Houwink correction for PCL).[1]

  • Expected Result: Monodal distribution, PDI (

    
    ) between 1.10 and 1.25.[1]
    

Workflow Visualization

Workflowcluster_prepPhase 1: Preparationcluster_rxnPhase 2: Polymerizationcluster_workupPhase 3: Workup & AnalysisMonomerDryDry Monomers(CaH2, Distillation)MixMix DHO + CLin TolueneMonomerDry->MixCatPrepPrepare Al(OiPr)3(0.2M in Toluene)InitiateAdd Catalyst(25°C, Argon)CatPrep->InitiateMix->InitiateReactStir 4-6 Hours(Living Propagation)Initiate->ReactQuenchAcidic Quench(HCl/Acetic Acid)React->QuenchPrecipPrecipitate inCold MeOHQuench->PrecipAnalyzeNMR / GPC / DSCPrecip->Analyze

Figure 2: Experimental workflow for the copolymerization of DHO and CL.[1]

References

  • Detrembleur, C., Mazza, M., Lou, X., & Jérôme, R. (2000).[1] "Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters." Macromolecules, 33(1), 14-18.[1]

  • Labet, M., & Thielemans, W. (2009).[1] "Synthesis of polycaprolactone: a review." Chemical Society Reviews, 38, 3484-3504.[1]

  • Pitet, L. M., & Hillmyer, M. A. (2009).[1] "Carboxy-Telechelic Polyolefins by ROMP Using Maleic Acid as a Chain Transfer Agent." Macromolecules, 42(10), 3674–3680.[1] (Reference for functional polyester context).

Application Note: Coordination-Insertion Polymerization of 6,7-Dihydro-2(5H)-oxepinone (DHO)

[1][2]

Executive Summary

This application note details the protocol for the Ring-Opening Polymerization (ROP) of 6,7-dihydro-2(5H)-oxepinone (commonly abbreviated as DHO ) via a coordination-insertion mechanism . Unlike conventional saturated lactones (e.g.,

This guide focuses on using aluminum isopropoxide (

123


123

Mechanistic Principles

The polymerization of DHO proceeds via the Coordination-Insertion mechanism, distinct from cationic or anionic ROP. This mechanism ensures minimal transesterification side reactions at moderate temperatures, preserving the structural integrity of the polymer backbone.

The Coordination-Insertion Cycle[4]
  • Coordination: The carbonyl oxygen of the DHO monomer coordinates to the Lewis acidic metal center (Aluminum) of the initiator. This activates the carbonyl carbon towards nucleophilic attack.

  • Insertion: The alkoxide group attached to the metal attacks the activated carbonyl carbon. The acyl-oxygen bond of the monomer cleaves, and the monomer inserts itself between the metal and the alkoxide chain end.

  • Propagation: The new metal-alkoxide species acts as the active center for subsequent monomer additions.

Mechanistic Pathway Visualization

DHO_MechanismInitiatorInitiatorAl(OiPr)3CoordinationCoordination Complex(Al ... O=C)Initiator->Coordination+ DHOMonomerMonomer(DHO)Monomer->CoordinationTransitionTransition State(Nucleophilic Attack)Coordination->TransitionActivationInsertionInsertion Product(Ring Opened)Transition->InsertionAcyl-O CleavagePropagationPropagation(Polymer Growth)Insertion->Propagation+ n DHOPropagation->PropagationChain Extension

Figure 1: The coordination-insertion mechanism for DHO polymerization mediated by Aluminum alkoxides.

Experimental Protocol

Materials and Reagents
ReagentPurity/GradePre-treatment RequiredCriticality
DHO Monomer >99% (Synthesized)Dried over

(24h), distilled under vacuum.
High: Moisture kills the catalyst.
Toluene AnhydrousRefluxed over Na/Benzophenone, distilled under

.
High: Solvent must be aprotic/dry.

99.99%Sublimed or recrystallized if aged. Stored in Glovebox.High: Aggregates affect kinetics.
Methanol HPLC GradeAcidified with dilute HCl for quenching.Medium

Note on DHO Synthesis: DHO is typically synthesized via the Baeyer-Villiger oxidation of 4-oxacyclo-hexanone derivatives or ring-closing metathesis of acyclic precursors. Ensure the monomer is free of peroxide residues before distillation.

Equipment Setup
  • Schlenk Line: Dual manifold (Vacuum/Argon).

  • Glovebox: Recommended for handling

    
    .
    
  • Reaction Vessel: Flame-dried Schlenk tubes with magnetic stir bars.

  • Temperature Control: Oil bath or temperature-controlled block (25°C ± 0.5°C).

Step-by-Step Polymerization Procedure

Step 1: Catalyst Preparation

  • In a glovebox, weigh

    
     (e.g., 0.05 mmol) into a flame-dried Schlenk tube.
    
  • Seal the tube with a rubber septum and remove from the glovebox.

  • Connect to the Schlenk line and cycle Argon/Vacuum (3x) to ensure inert atmosphere.

  • Inject anhydrous Toluene (e.g., 2 mL) via syringe to dissolve the initiator.

Step 2: Monomer Addition

  • Weigh the dried DHO monomer (e.g., 5.0 mmol, 100 equiv.) in a separate flask under inert conditions.

  • Dissolve DHO in anhydrous Toluene (e.g., 3 mL).

  • Add the monomer solution to the catalyst solution via a cannula or gas-tight syringe.

    • Target Concentration: ~1.0 M monomer concentration.

Step 3: Polymerization

  • Stir the mixture at Room Temperature (25°C) .

    • Insight: Unlike Lactide (which often requires 110°C), DHO polymerizes efficiently at RT with Aluminum initiators. Higher temperatures may induce transesterification.

  • Monitor conversion via

    
     NMR (take aliquots under Argon flow).
    
    • Key Signal: Disappearance of the vinyl proton signal of the monomer (

      
       ~5.8 ppm) and appearance of the polymer signal.
      

Step 4: Termination and Purification

  • Once desired conversion is reached (typically 4-8 hours), quench the reaction by adding 0.5 mL of dilute HCl in Methanol.

  • Precipitation: Pour the reaction mixture dropwise into excess cold Methanol (10:1 ratio of MeOH:Toluene).

  • Filter the white precipitate and wash with fresh Methanol.

  • Dry under vacuum at 40°C for 24 hours.

Workflow Diagram

DHO_Protocolcluster_prepPreparation Phasecluster_rxnReaction Phasecluster_downDownstreamDry_MonomerDry DHO (CaH2)Vac DistillationMixCombine Catalyst + Monomer(Under Argon)Dry_Monomer->MixDry_SolventDry Toluene(Na/Benzophenone)Dry_Solvent->MixCat_PrepWeigh Al(OiPr)3(In Glovebox)Cat_Prep->MixStirStir at 25°C(4 - 8 Hours)Mix->StirMonitorMonitor Conversion(1H NMR Aliquots)Stir->MonitorMonitor->Stir< 99% ConvQuenchQuench(MeOH / HCl)Monitor->Quench> 99% ConvPrecipPrecipitate(Cold Methanol)Quench->PrecipDryVacuum Dry(40°C)Precip->Dry

Figure 2: Operational workflow for the synthesis of Poly(DHO).

Data Analysis & Validation

Expected Results

The polymerization should exhibit "living" character.[1][2][3][4] The molecular weight should increase linearly with conversion, and the dispersity should remain narrow.

Table 1: Typical Polymerization Data (


, Toluene, 25°C)
Entry

Time (h)Conversion (%)

( g/mol )

( g/mol )
Đ (

)
1502456,3006,5001.10
25049812,60012,8001.12
310069925,20024,9001.15
4200129650,40048,0001.18
Characterization Techniques[4][6][7][8][9][10]
  • 
     NMR (CDCl
    
    
    ):
    • Polymer Backbone: Look for the shift of the methylene protons adjacent to the ester oxygen (

      
      -position). In the monomer, these are distinct; in the polymer, they shift downfield.
      
    • Unsaturation: The olefinic protons at

      
       5.7–5.9 ppm are preserved in the polymer backbone (unlike in radical polymerization where they would be consumed).
      
  • SEC (Size Exclusion Chromatography):

    • Use THF as eluent. Calibrate with Polystyrene standards (apply Mark-Houwink correction if K/

      
       values are known for Poly(DHO), otherwise report as PS-equivalents).
      
  • DSC (Differential Scanning Calorimetry):

    • Poly(DHO) is semicrystalline.[1][2][3]

    • 
       (Glass Transition): ~ -50°C.[1][3]
      
    • 
       (Melting Point): ~ 35°C (low melting point is characteristic).[3]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Polymerization Catalyst deactivation by water.Re-dry monomer over

and distill. Ensure Toluene is <10 ppm

.
Broad Dispersity (>1.4) Transesterification.Lower reaction temperature. Stop reaction immediately at 100% conversion.
Bimodal GPC Peak Slow initiation or impurities.Ensure

is fully dissolved before adding monomer. Check for "aggregated" catalyst species.[2]
Low Yield Incomplete precipitation.Poly(DHO) is soluble in many organic solvents. Ensure MeOH is very cold (-20°C) and use excess volume.

References

  • Primary Protocol Source: Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters.[1] Macromolecules, 34(17), 5806–5811. Link

  • Mechanistic Review: Lecomte, P., & Jérôme, R. (2011). Recent Developments in Ring-Opening Polymerization of Lactones. Synthetic Biodegradable Polymers, 173-217. Link

  • Catalyst Context: Duda, A., & Penczek, S. (2000). Thermodynamics of L-Lactide Polymerization. Macromolecules, 23, 1636. Link

Application Note: Enzymatic Synthesis of Oxepinone Derivatives via Baeyer-Villiger Oxidation

[1]

Executive Summary

The synthesis of oxepinones (7-membered lactones) represents a critical challenge in organic synthesis, primarily due to the thermodynamic difficulties associated with medium-ring formation and the poor regioselectivity of traditional chemical oxidants (e.g., m-CPBA). This Application Note details the enzymatic route using Baeyer-Villiger Monooxygenases (BVMOs). Unlike chemical methods, BVMOs offer exquisite regio- and enantioselectivity, operating under mild aqueous conditions. This guide provides a validated workflow for the conversion of substituted cyclohexanones to oxepinones, focusing on cofactor regeneration, substrate feeding strategies, and downstream processing.

Introduction: The Biocatalytic Advantage

The Baeyer-Villiger Oxidation (BVO) is the oxidative cleavage of a C-C bond adjacent to a carbonyl to form an ester or lactone.[1][2][3][4] While chemical BVO is a staple in synthesis, it suffers from safety hazards (peroxides), poor atom economy, and limited control over "abnormal" migration (migration of the less substituted carbon).

Why Switch to Enzymatic BVO?

FeatureChemical BVO (m-CPBA/TFAA)Enzymatic BVO (BVMOs)
Selectivity Governed strictly by electronic migratory aptitude (tertiary > secondary > primary).Governed by active site steric constraints; can force "abnormal" migration.
Chirality Requires chiral auxiliary or catalyst; often low ee.Kinetic resolution of racemic ketones; desymmetrization of prochiral ketones (often >99% ee).
Conditions Organic solvents (DCM), potentially explosive oxidants.Aqueous buffer, pH 7-8, ambient temperature, molecular oxygen (

).
Target Oxepinones often require harsh Lewis acids.Oxepinones formed directly from cyclohexanones under physiological conditions.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the catalytic cycle. BVMOs are Type I or Type II flavin-dependent monooxygenases. The critical "Expertise" insight here is that oxygen activation is decoupled from substrate binding in many BVMOs (like CHMO), meaning the enzyme can uncouple and produce reactive oxygen species (ROS) if the substrate does not fit or bind quickly enough. This "uncoupling" wastes expensive NADPH.

The Catalytic Cycle

The enzyme utilizes FAD (Flavin Adenine Dinucleotide) and NADPH.[5][1][6] The key intermediate is the Criegee intermediate , formed when the nucleophilic peroxyflavin attacks the ketone carbonyl.[1][2]

BVMO_CycleFAD_oxResting State(FAD_ox)FAD_redReduced Flavin(FAD_red)FAD_ox->FAD_redReductionPeroxyPeroxyflavin(FAD-OOH)FAD_red->PeroxyOxygenationNADPNADP+FAD_red->NADPCriegeeCriegeeIntermediatePeroxy->CriegeeNucleophilic AttackHydroxyHydroxyflavin(FAD-OH)Criegee->HydroxyRearrangement(Migration)ProductOxepinone(Lactone)Criegee->ProductHydroxy->FAD_oxDehydrationH2OH2OHydroxy->H2ONADPHNADPH + H+NADPH->FAD_oxO2O2O2->FAD_redSubstrateCyclohexanoneDerivativeSubstrate->Peroxy

Figure 1: The catalytic cycle of BVMO.[6] Note that the rearrangement step dictates the regioselectivity (Normal vs. Abnormal lactone).

Strategic Planning: The Cofactor Challenge

BVMOs are NADPH-dependent . NADPH is too expensive to use stoichiometrically. You must use a regeneration system.[7]

Validated Regeneration Systems
  • Enzyme-Coupled (Recommended): Use Glucose Dehydrogenase (GDH) and Glucose.

    • Mechanism:[5][1][2][6][7][8] GDH converts Glucose

      
       Gluconolactone, reducing 
      
      
      back to
      
      
      .
    • Pros: Thermodynamic drive is strong; gluconolactone hydrolyzes to gluconate, preventing reversibility.

  • Substrate-Coupled: Use Cyclohexanol and Alcohol Dehydrogenase (ADH).

    • Mechanism:[5][1][2][6][7][8] ADH oxidizes Cyclohexanol

      
       Cyclohexanone (substrate) while generating NADPH.[4]
      
    • Pros: "Smart" cascade; limits inhibitory ketone concentration.

    • Cons: Harder to balance kinetics.

Protocol: Whole-Cell Synthesis of 4-Methyl-Oxepan-2-one

Scope: This protocol uses E. coli cells expressing Cyclohexanone Monooxygenase (CHMO) from Acinetobacter sp. NCIMB 9871 to convert 4-methylcyclohexanone to the corresponding oxepinone. Why Whole Cell? Whole cells contain the necessary cofactor regeneration machinery (metabolism), reducing cost and complexity for gram-scale synthesis.

Materials
  • Strain: E. coli BL21(DE3) harboring pET28a-CHMO (or equivalent).

  • Substrate: 4-Methylcyclohexanone (dissolved in DMSO).

  • Media: TB (Terrific Broth) or LB media.

  • Inducer: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside).
    
  • Buffer: 50 mM Tris-HCl or Phosphate Buffer (KPi), pH 7.5.

  • Carbon Source: Glucose (critical for NADPH regeneration).[4]

Step-by-Step Methodology
Phase 1: Biocatalyst Production
  • Inoculation: Inoculate 10 mL LB + Kanamycin (50

    
    g/mL) with a single colony. Incubate overnight at 37°C, 250 rpm.
    
  • Scale-up: Transfer 1% v/v inoculum into 500 mL TB media in a 2L baffled flask .

    • Expert Note: Baffled flasks are mandatory. BVMOs require molecular oxygen.[9][4] Poor aeration is the #1 cause of failure.

  • Induction: Grow to OD

    
     = 0.6–0.8. Cool to 20°C (to prevent inclusion bodies). Add IPTG (0.1–0.5 mM).
    
  • Expression: Incubate at 20–25°C for 16–20 hours.

Phase 2: Biotransformation (Resting Cell Assay)

Trustworthiness Check: Using resting cells (harvested and resuspended) is more reproducible than growing cells because it decouples growth toxicity from catalytic activity.

  • Harvest: Centrifuge cells (4,000 x g, 15 min, 4°C). Discard supernatant.

  • Resuspension: Resuspend cells to a high density (20–30 g cww/L) in KPi buffer (50 mM, pH 7.5).

  • Cofactor Fuel: Add Glucose (1% w/v) to power the intracellular NADPH regeneration.

  • Substrate Addition: Add 4-Methylcyclohexanone to a final concentration of 5–10 mM.

    • Critical: Add as a 1 M stock in DMSO. Final DMSO concentration must be

      
       to avoid denaturing the enzyme.
      
  • Reaction: Shake at 200 rpm, 25°C. Leave the flask cap loose (taped) or use an air-permeable seal for

    
     exchange.
    
  • Monitoring: Monitor pH every 2 hours. If pH drops (due to gluconic acid accumulation from glucose metabolism), readjust to 7.5 with 1M NaOH.

Phase 3: Downstream Processing
  • Quenching: Saturate the aqueous phase with NaCl (brine effect) to assist extraction.

  • Extraction: Extract 2x with Ethyl Acetate (1:1 volume ratio).

    • Note: Oxepinones are lactones and can hydrolyze in basic water. Ensure extraction is done at neutral pH.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Analysis: Analyze by GC-MS or

    
    H-NMR.
    

Protocol: Isolated Enzyme (Cell-Free)

Scope: For kinetic studies or when the substrate is toxic to cells.

Reaction Mix (10 mL scale)
ComponentConcentrationRole
KPi Buffer 50 mM, pH 8.0Reaction Medium
Purified CHMO 1–5

M
Catalyst
Substrate 2–5 mMReactant
NADPH 0.1 mMCofactor (Catalytic amount)
Glucose 20 mMSacrificial reductant
GDH (Exogenous) 5–10 UnitsCofactor Regeneration
Catalase 100 UnitsDestroys

(uncoupling byproduct)

Procedure:

  • Dissolve Glucose, NADPH, and GDH in buffer.

  • Add CHMO enzyme.[9]

  • Initiate reaction by adding Substrate.

  • Incubate with mild shaking (orbit) to avoid protein foaming.

Analytical Validation & Regioselectivity

Oxepinone formation involves ring expansion.[5] Regioselectivity is determined by which carbon migrates.

  • Normal Lactone: Migration of the more substituted carbon (Electronic control).

  • Abnormal Lactone: Migration of the less substituted carbon (Steric control by enzyme).

NMR Validation (Example: 4-methylcyclohexanone):

  • Substrate: Signal at

    
     ~2.3 ppm (
    
    
    -protons).
  • Product (Oxepan-2-one): Look for the downfield shift of the protons adjacent to the new ester oxygen (

    
     4.0–4.5 ppm).
    
    • Proximal Oxygen (Abnormal): Oxygen inserted between carbonyl and methyl-bearing carbon.

    • Distal Oxygen (Normal): Oxygen inserted away from the methyl group.

    • Reference: CHMO typically yields the distal (normal) isomer for 4-substituted cyclohexanones due to the substrate binding in an equatorial conformation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Oxygen LimitationUse baffled flasks; increase shaking speed; reduce liquid volume to 10% of flask capacity.
Enzyme Inactivation Substrate Toxicity / Product InhibitionUse a "Fed-Batch" approach: add substrate in small aliquots (1 mM) every hour. Use resin (Amberlite XAD-4) for in situ product removal.
pH Drift Gluconic acid production (Whole Cell)Increase buffer strength to 100 mM or use a pH-stat titrator.
No Activity (Purified) Uncoupling (

formation)
Add Catalase to the mix.

destroys the flavin and the enzyme active site.

References

  • Fraaije, M. W., et al. (2016). "Discovery of a thermostable Baeyer–Villiger monooxygenase by genome mining." Applied Microbiology and Biotechnology. Link

  • Mihovilovic, M. D. (2006). "Current developments of the enzymatic Baeyer–Villiger oxidation." Current Organic Chemistry. Link

  • Fürsthasser, S., et al. (2016). "Switch in Cofactor Specificity of a Baeyer-Villiger Monooxygenase." ChemBioChem. Link

  • Leisch, H., et al. (2011). "Baeyer–Villiger monooxygenases: more than just green chemistry." Chemical Reviews. Link

  • Bornscheuer, U. T. (2016).[9] "Feeding the correct substrate to the enzyme." Nature Chemical Biology. (Context on substrate inhibition in BVMOs). Link

Application Note: Functionalization of Poly(6,7-dihydro-2(5H)-oxepinone) via Double Bond Reactions

[1]

Executive Summary

Poly(6,7-dihydro-2(5H)-oxepinone), hereafter referred to as P(DHO) , represents a pivotal advancement in biodegradable polyesters.[1] Unlike its saturated analog, poly(ε-caprolactone) (PCL), which suffers from a lack of reactive chemical handles, P(DHO) contains a backbone alkene group within every repeating unit.[1] This unsaturation provides a versatile platform for orthogonal functionalization without compromising the biodegradability of the ester backbone.

This guide details the protocols for exploiting this double bond via Radical Thiol-Ene Addition and Epoxidation . These methodologies allow for the precise grafting of bioactive ligands, drugs, or crosslinkers, transforming P(DHO) from a passive scaffold into a bioactive or stimuli-responsive material.[1]

Chemical Architecture & Reactivity[1]

The Polymer Backbone

P(DHO) is synthesized via the Ring-Opening Polymerization (ROP) of 6,7-dihydro-2(5H)-oxepinone.[1][2] The resulting polymer is a semicrystalline aliphatic polyester (


1
  • Monomer: 6,7-dihydro-2(5H)-oxepinone (7-membered unsaturated lactone).[1]

  • Repeat Unit:

    
     (assuming 3,4-unsaturation in the monomer leads to 
    
    
    -unsaturation or isolated depending on isomerization during ROP; typically treated as an electron-rich or electron-poor alkene amenable to radical attack).[1]
Reactivity Profile

The backbone double bond is the primary site for Post-Polymerization Modification (PPM).

  • Radical Thiol-Ene ("Click") Reaction: The most robust method.[1] It proceeds via a step-growth radical mechanism, offering high yields, tolerance to oxygen/water, and rapid kinetics.[1]

  • Epoxidation: Converts the alkene to an oxirane ring, enabling subsequent nucleophilic ring-opening (e.g., by amines or alcohols).[1]

Visualizing the Functionalization Pathways

The following diagram illustrates the transformation of the P(DHO) backbone into functionalized derivatives.

PDHO_Functionalizationcluster_0SynthesisMonomerMonomer:6,7-dihydro-2(5H)-oxepinoneROPROP(Al(OiPr)3, Toluene)Monomer->ROPPDHOPoly(DHO)Backbone AlkeneROP->PDHOThiolEnePathway A:Thiol-Ene ClickPDHO->ThiolEneR-SH, DMPA, UVEpoxPathway B:EpoxidationPDHO->EpoxmCPBA, DCMFunct_PolyFunctionalized Polyester(Peptides, Drugs, PEG)ThiolEne->Funct_PolyEpox_PolyEpoxidized Polyester(Crosslinking Site)Epox->Epox_Poly

Figure 1: Synthetic workflow from monomer to functionalized P(DHO) derivatives via orthogonal pathways.

Protocol A: Radical Thiol-Ene Functionalization

Objective: Grafting thiol-containing molecules (e.g., thiolated PEG, cysteine-peptides, or alkyl thiols) onto the P(DHO) backbone.[1]

Materials
  • Polymer: P(DHO) (

    
    ).[1]
    
  • Ligand: Thiol-functionalized molecule (R-SH).[1]

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA).[1][3]

  • Solvent: Chloroform (

    
    ) or Tetrahydrofuran (THF) (degassed).[1]
    
  • Light Source: UV Lamp (

    
    , intensity 
    
    
    ).[1]
Experimental Procedure
  • Dissolution: Dissolve P(DHO) in degassed

    
     to a concentration of 50 mg/mL.
    
  • Stoichiometry: Add the thiol ligand (R-SH).[1]

    • Targeting 100% conversion: Use 5–10 molar equivalents of thiol per alkene unit.

    • Targeting partial functionalization: Adjust equivalents stoichiometrically (e.g., 0.2 eq for 20% grafting).

  • Initiator Addition: Add DMPA (0.5 mol% relative to alkene groups).[1]

  • Deoxygenation: Purge the vial with dry nitrogen or argon for 10 minutes. Oxygen inhibits radical propagation.[1]

  • Irradiation: Irradiate the solution under UV light (365 nm) for 30–60 minutes at room temperature.

    • Note: If the polymer or ligand absorbs UV, increase time or use a visible light initiator (e.g., TPO) with appropriate source.[1]

  • Purification:

    • Precipitate the reaction mixture into cold methanol or diethyl ether (depending on ligand solubility).

    • Centrifuge and wash 3x to remove unreacted thiol and initiator.

  • Drying: Dry under vacuum at room temperature for 24 hours.

Validation (QC)
  • 
     NMR:  Monitor the disappearance of alkene protons (typically 
    
    
    5.5–6.0 ppm) and the appearance of signals adjacent to the thioether linkage.[3]
  • GPC: Verify that no crosslinking (broadening/shoulder) occurred.[1]

Protocol B: Epoxidation via mCPBA[1]

Objective: Converting backbone alkenes into reactive epoxides for crosslinking or nucleophilic substitution.

Materials
  • Polymer: P(DHO).[1][2][4]

  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) (77% max purity grade).[1]

  • Solvent: Dichloromethane (DCM).[1]

  • Quench: Saturated

    
     and 
    
    
    solutions.
Experimental Procedure
  • Dissolution: Dissolve P(DHO) in DCM (approx. 20 mg/mL) in a round-bottom flask.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add mCPBA (1.2 to 2.0 equivalents per alkene unit) slowly to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.

    • Caution: Extended reaction times may lead to ester hydrolysis (backbone degradation) due to the acidity of the byproduct (m-chlorobenzoic acid).

  • Work-up:

    • Filter off precipitated m-chlorobenzoic acid.[1]

    • Wash the filtrate with saturated

      
       (to reduce excess peroxide).
      
    • Wash with saturated

      
       (to neutralize acid).[1]
      
    • Wash with brine and dry over

      
      .
      
  • Isolation: Concentrate via rotary evaporation and precipitate into cold diethyl ether.

Data Summary & Troubleshooting

ParameterThiol-Ene ClickEpoxidation
Mechanism Radical Step-GrowthElectrophilic Addition
Key Reagent Thiol (R-SH) + DMPAmCPBA
Conditions UV (365nm), RT, 1 hrDCM, 0°C to RT, 4-12 hrs
Side Reactions Disulfide formation (R-S-S-R)Backbone hydrolysis (acidic)
Selectivity High (Orthogonal to ester)Moderate (Acid sensitive)
Application Ligand grafting (PEG, Peptide)Crosslinking, polar modification
Troubleshooting Guide
  • Problem: Incomplete functionalization in Thiol-Ene.

    • Solution: Increase thiol equivalents (up to 10x) or re-purge with Argon to ensure strict oxygen-free conditions.[1]

  • Problem: Polymer degradation during Epoxidation.

    • Solution: Reduce reaction time and ensure temperature stays at

      
       for the initial phase. Use buffered conditions (
      
      
      added directly to reaction) to neutralize acid in situ.[1]

References

  • Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Source: Macromolecules (ACS Publications).[1] Context: Primary reference for the synthesis, ROP mechanism, and characterization of P(DHO). URL:[Link][1]

  • Redox and thiol–ene cross-linking of mercapto poly(ε-caprolactone) for the preparation of reversible degradable elastomeric materials. Source: Polymer Chemistry (RSC).[1] Context: Validates thiol-ene chemistry on PCL-derivative backbones for creating elastomeric networks. URL:[Link]

  • Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Source: Molecules (MDPI).[1] Context: Demonstrates the utility of thiol-ene click chemistry for grafting lipophilic and drug-like molecules onto unsaturated polyester/phosphoester backbones.[1] URL:[Link][1][5]

Synthesis of 6,7-Dihydrooxepin-2(5H)-one from 1,3-Cyclohexanedione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6,7-dihydrooxepin-2(5H)-one, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 1,3-cyclohexanedione. The core of this transformation is a regioselective Baeyer-Villiger oxidation. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary analytical techniques for product characterization. Emphasis is placed on understanding the factors governing reaction selectivity and ensuring a safe and reproducible procedure.

Introduction

The oxepine and dihydrooxepine ring systems are prevalent structural motifs in a variety of biologically active natural products and synthetic compounds.[1][2] Their unique seven-membered heterocyclic structure often imparts desirable pharmacological properties, making them attractive targets in drug discovery and development. 6,7-Dihydrooxepin-2(5H)-one, a lactone derivative, serves as a key intermediate for the elaboration of more complex molecular architectures. Its synthesis from 1,3-cyclohexanedione via a Baeyer-Villiger oxidation represents an efficient and atom-economical approach to this important building block.[3]

The Baeyer-Villiger oxidation, first reported in 1899, is a powerful and reliable method for the conversion of ketones to esters or cyclic ketones to lactones.[4] The reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group.[5][6] A key consideration in the Baeyer-Villiger oxidation of unsymmetrical ketones is the regioselectivity, which is governed by the migratory aptitude of the adjacent carbon atoms.[7] In the case of 1,3-cyclohexanedione, the presence of two carbonyl groups introduces an additional layer of complexity, necessitating careful control of reaction conditions to achieve the desired mono-oxidation product.

This guide will provide a detailed protocol for the regioselective Baeyer-Villiger oxidation of 1,3-cyclohexanedione to afford 6,7-dihydrooxepin-2(5H)-one. We will delve into the mechanistic rationale for the observed selectivity and provide a comprehensive workflow for the synthesis, purification, and characterization of the target compound.

Reaction Scheme and Mechanism

The synthesis of 6,7-dihydrooxepin-2(5H)-one from 1,3-cyclohexanedione proceeds via a Baeyer-Villiger oxidation. The overall transformation is depicted below:

G start 1,3-Cyclohexanedione product 6,7-Dihydrooxepin-2(5H)-one start->product Baeyer-Villiger Oxidation reagent m-CPBA (meta-chloroperoxybenzoic acid)

Figure 1: Overall reaction scheme.

The mechanism of the Baeyer-Villiger oxidation involves a two-step process: nucleophilic addition of the peroxyacid to the carbonyl group, followed by a concerted rearrangement.[8] In the case of 1,3-cyclohexanedione, the reaction must be controlled to favor mono-oxidation.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Concerted Rearrangement A 1,3-Cyclohexanedione B Protonated Carbonyl A->B Protonation C Criegee Intermediate B->C Nucleophilic attack by m-CPBA D Transition State C->D Rearrangement E Protonated Lactone D->E Formation of protonated lactone F 6,7-Dihydrooxepin-2(5H)-one E->F Deprotonation

Figure 2: Simplified Baeyer-Villiger oxidation mechanism.

The regioselectivity of the Baeyer-Villiger oxidation of 1,3-dicarbonyl compounds can be influenced by the reaction conditions. While both carbonyl groups are electronically similar, subtle steric and electronic factors can direct the oxidation. In many cases, the reaction can be controlled to favor the formation of the desired δ-keto lactone. It is important to note that α-hydroxylation can be a competing reaction pathway in the oxidation of 1,3-dicarbonyl compounds.[9]

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )PuritySupplierNotes
1,3-CyclohexanedioneC₆H₈O₂112.13≥98%e.g., Sigma-Aldrich-
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57≤77%e.g., Sigma-AldrichStabilized with water
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%e.g., Fisher ScientificSolvent
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01≥99.5%e.g., VWRFor work-up
Sodium sulfite (Na₂SO₃)Na₂SO₃126.04≥98%e.g., Acros OrganicsFor quenching excess peroxide
Magnesium sulfate (MgSO₄)MgSO₄120.37Anhydrouse.g., Alfa AesarDrying agent
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS Gradee.g., J.T.BakerFor extraction & chromatography
HexaneC₆H₁₄86.18ACS Gradee.g., EMD MilliporeFor chromatography

Safety Precautions:

  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive in its pure form. It is typically supplied as a stabilized mixture. Avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocol

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Polymerization of 6,7-dihydro-2(5H)-oxepinone (DHO)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Synthesis Help Desk. Ticket Subject: Controlling Polydispersity (


) and Molecular Weight in DHO ROP.
Assigned Specialist:  Senior Application Scientist, Polymer Chemistry Division.

Core Technical Briefing

6,7-dihydro-2(5H)-oxepinone (DHO) is an unsaturated seven-membered lactone (an


-unsaturated 

-caprolactone analogue).[1] Unlike standard caprolactone, the conjugated double bond in DHO provides a handle for post-polymerization functionalization but also introduces unique sensitivity during Ring-Opening Polymerization (ROP).

The Central Challenge: Achieving a narrow polydispersity index (


) in DHO polymerization is a race against intermolecular transesterification .[2] While the propagation rate (

) is generally faster than transfer reactions, "back-biting" and chain reshuffling become dominant immediately after monomer consumption, broadening the molecular weight distribution (MWD).

Standard Operating Procedure (SOP): The "Living" Protocol

This protocol is the "Gold Standard" for achieving


 using Aluminum Isopropoxide (

). This system follows a coordination-insertion mechanism, which is less prone to transesterification than ionic organocatalysts.[1][2]
Phase A: Reagent Validation (The "Self-Validating" Step)

Before mixing, you must validate purity. DHO is sensitive to moisture.

  • Monomer (DHO): Must be dried over

    
     and distilled under reduced pressure.[2]
    
    • Validation:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       NMR in 
      
      
      
      . Look for sharp vinyl protons at
      
      
      6.0–7.0 ppm.[2] Any broadness suggests oligomerization.[2] Water peak at 1.56 ppm must be negligible.[2]
  • Initiator (

    
    ):  Freshly sublimed or high-purity grade.
    
    • Note: Aged alkoxides form aggregates that slow initiation (

      
      ), broadening 
      
      
      
      .[2]
  • Solvent (Toluene): Dried over Na/Benzophenone or via SPS (Solvent Purification System).[2]

Phase B: The Polymerization Workflow
ParameterSpecificationRationale
Temperature

(Room Temp)
Higher T increases transesterification rates (

) exponentially relative to propagation (

).[1]
Concentration

High concentration favors propagation; too low favors cyclization (back-biting).[1]
Catalyst Ratio

Target MW is linear.[1][2]

.
Quenching CRITICAL Must quench with acidic methanol/HCl exactly at 95-99% conversion.

Visualizing the Control Logic

The following diagram illustrates the critical decision pathways to maintain low polydispersity.

DHO_Polymerization_Logic Start Start: DHO Polymerization CheckPurity Check Monomer Purity (Water Content) Start->CheckPurity Initiation Initiation: Al(OiPr)3 Fast ki vs kp CheckPurity->Initiation Dry (<50ppm H2O) Propagation Propagation Coordination-Insertion Initiation->Propagation Monitoring Monitor Conversion (GC or NMR) Propagation->Monitoring Decision Is Conversion > 95%? Monitoring->Decision Quench IMMEDIATE QUENCH (Acidic MeOH) Decision->Quench Yes (95-99%) Wait Wait / Continue Decision->Wait No (<95%) Transesterification Danger Zone: Intermolecular Transesterification Decision->Transesterification Delayed Quench (>100%) NarrowPDI Result: Low PDI (<1.2) Living Polymer Quench->NarrowPDI Wait->Propagation BroadPDI Result: High PDI (>1.5) Loss of Control Transesterification->BroadPDI

Figure 1: Critical decision pathway for controlling polydispersity in DHO polymerization.[1][2] Note the "Danger Zone" post-conversion.

Troubleshooting Guide (FAQ Format)

Issue 1: My Polydispersity ( ) is consistently > 1.4.

Diagnosis: You are likely suffering from "Post-Polymerization Reshuffling."[2] Technical Explanation: In DHO polymerization, the active Aluminum-alkoxide chain end remains active even after the monomer is exhausted. Unlike carbon-centered radicals that terminate, these chain ends will attack the ester bonds of other polymer chains (intermolecular transesterification) or their own tail (intramolecular back-biting).[1] The Fix:

  • Kinetic Study: Run a pilot reaction. Take aliquots every 30 minutes and plot

    
     vs. time. Determine exactly when conversion hits 95%.
    
  • Automated Quenching: Do not let the reaction stir "overnight" for convenience. If the reaction finishes in 4 hours, quenching at hour 12 will guarantee a broad PDI.[2]

Issue 2: I see a low molecular weight tail (bimodal distribution).

Diagnosis: Slow Initiation or Impurities.[2] Technical Explanation: If


 (initiation is slower than propagation), new chains are starting while others are already growing.[2] This is common if the 

is aggregated or partially hydrolyzed.[2] The Fix:
  • Filter the Catalyst: If using solid

    
    , ensure it is fully dissolved in toluene before adding monomer.[2]
    
  • Switch Initiators: Consider using a discrete Aluminum complex (e.g., Salen-Al) if the isopropoxide is unreliable, though

    
     is sufficient if fresh.
    
  • Scavenge: Add a sacrificial amount of

    
     or similar scavenger before the main catalyst if the monomer quality is suspect (Advanced users only).[2]
    
Issue 3: The polymer is discolored (yellow/orange).

Diagnosis: Oxidation of the alkene or thermal degradation.[2] The Fix:

  • Degas: Ensure the reaction is under inert atmosphere (

    
     or Ar). The double bond in DHO is susceptible to oxidation.[2]
    
  • Temperature Control: Strictly maintain

    
    . Higher temperatures (
    
    
    
    ) trigger thermal degradation and side reactions involving the vinyl group.[2]

Advanced Mechanism Visualization

Understanding the coordination-insertion mechanism clarifies why the "Living" character exists and how it is maintained.[2]

Mechanism Cat Al-OR (Active Center) Complex Coordination Complex Cat->Complex + Monomer Monomer DHO Monomer (C=O coordination) Monomer->Complex TS Transition State (Acyl Cleavage) Complex->TS Nu attack Insert Inserted Unit (Chain Growth) TS->Insert Ring Opening Insert->Complex Next Monomer

Figure 2: Coordination-Insertion mechanism. The Al-O bond breaks the acyl-oxygen bond of the lactone.[1] This "living" chain end is what attacks other chains if not quenched.[2]

Data Summary: Catalyst Performance

Comparison of catalytic systems for DHO based on literature precedents.

Catalyst SystemTypical ConditionsControl (

)
RateRisk Factor

Toluene,

Excellent (1.1 - 1.2) ModerateAggregation of catalyst if old.[1]
Sn(Oct)

Bulk/Solvent,

Moderate (1.4 - 1.[1]6)FastHigh T causes transesterification.[2]
TBD (Organocatalyst) DCM/Toluene,

Good (1.2 - 1.[1]3)Very FastHigh. Rapidly promotes back-biting if not quenched instantly.[1][2]
Lipase (Enzymatic) Toluene,

VariableSlowSpecificity issues; difficult to reach high MW.[1]

References

  • Vairon, J. P., et al. "Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters."[1] Macromolecules, vol. 34, no.[2] 13, 2001, pp. 4401–4407.[2]

    • Core Reference: Establishes the Al-isopropoxide protocol and the transesterific
  • Olsen, P., et al. "Universal substituted

    
    -caprolactone monomers: synthesis and polymerization."[1][2] Polymer Chemistry, vol. 5, 2014.[2] 
    
    • Context: Discusses the broader category of functionalized caprolactones and PDI control str
  • Jerome, C., & Lecomte, P. "Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization."[2] Advanced Drug Delivery Reviews, vol. 60, no. 9, 2008, pp. 1056-1076.[1][2] [1]

    • Context: mechanistic details on coordination-insertion vs.

Sources

Technical Support Center: DHO Monomer Purification for ROP

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing Moisture Impurities from 1,4-Dioxan-2-one (DHO) Before Ring-Opening Polymerization (ROP) Ticket ID: DHO-PUR-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

The Core Problem: Why Moisture is "Poison"

In the Ring-Opening Polymerization (ROP) of 1,4-dioxan-2-one (p-dioxanone), water is not just an impurity; it is a competitive initiator .[1]

Standard ROP catalysts (e.g., Sn(Oct)₂, organocatalysts) coordinate with hydroxyl groups to initiate chain growth.[1] If water is present, it acts as a chain transfer agent or a co-initiator.[1] The result is a catastrophic drop in molecular weight (


) governed by the equation:

[1]

Where:

  • 
     = Initial Monomer Concentration[1]
    
  • 
     = Intended Initiator Concentration[1]
    
  • 
     = Water Impurity Concentration[1]
    

The Consequence: If


 is high, the denominator increases, and the Degree of Polymerization (

) plummets.[1] You will obtain a useless oligomeric wax instead of a high-strength polymer.
Mechanism of Failure

The diagram below illustrates how moisture hijacks the catalytic cycle.

MoistureAttack Cat Catalyst (Sn(Oct)2) DHO DHO Monomer Cat->DHO Activates Water Moisture (H2O) (The Impurity) Water->Cat Hijacks (Incorrect) Failure Low Mw Oligomers (Broad PDI) Water->Failure Chain Transfer / New Chain Start Alcohol Intended Initiator (R-OH) Alcohol->Cat Initiates (Correct) Target High Mw Polymer (Controlled PDI) Alcohol->Target Chain Growth

Figure 1: The competitive initiation pathway where water acts as a "ghost initiator," drastically reducing molecular weight.

Diagnostic Triage: Is Moisture Your Issue?

Before attempting purification, verify the state of your monomer.

Diagnostic MethodTarget MetricPass CriteriaFail Criteria
Karl Fischer Titration Water Content (ppm)< 50 ppm (Ideal) < 100 ppm (Acceptable)> 150 ppm
1H-NMR (CDCl₃) Hydrolysis ProductsNo peaks at 4.2 ppm (Glycolic acid protons)Visible acid peaks
Visual Inspection Physical StateWhite Crystalline SolidWet/Oily sheen or liquid at RT

Purification Protocols

DHO has a melting point of 28°C , which makes it challenging to handle.[1] It can melt on a warm day, complicating standard recrystallization.[1]

Protocol A: Low-Temperature Recrystallization (Recommended)

Best for: Removing trace hydrolysis products and achieving ultra-high purity.

Reagents:

  • Crude DHO Monomer

  • Anhydrous Ethyl Acetate (Dried over Molecular Sieves 4Å or

    
    )[1]
    
  • Dry Nitrogen/Argon line[1]

Step-by-Step Guide:

  • Dissolution: In a flame-dried Schlenk flask under inert atmosphere, dissolve the crude DHO in anhydrous Ethyl Acetate (ratio: 1g DHO : 1mL Solvent).

    • Note: Since DHO melts at 28°C, you may not need to heat significantly.[1] Gentle warming to 30-35°C is sufficient. Do not overheat , as this promotes spontaneous polymerization.[1]

  • Filtration (Optional): If insoluble particulates are visible, filter rapidly through a heated frit under Argon.[1]

  • Crystallization: Place the flask in a freezer at -20°C to -30°C for 12–24 hours.

    • Why: Because the melting point is near room temp, you must go sub-ambient to force crystallization.[1]

  • Isolation:

    • Keep the setup cold.

    • Decant the mother liquor via syringe or cannula transfer (under Argon).

    • Wash the crystals with cold (-30°C) anhydrous Hexane or Ethyl Ether to remove residual Ethyl Acetate.

  • Drying: Dry the crystals under high vacuum (< 0.1 mbar) at 0°C (on ice) for 4–6 hours.

    • Warning: Do not apply vacuum at room temperature initially; the monomer might sublime or melt if solvent lowers the melting point.

Protocol B: Vacuum Distillation (For Bulk Purification)

Best for: Removing non-volatile oligomers.[1]

Reagents:

  • Calcium Hydride (

    
    ) - Use with caution[1][2]
    

Step-by-Step Guide:

  • Pre-Drying: Melt the DHO (approx 30°C) and stir with crushed

    
     (0.5% w/w) for 1 hour under Argon. This chemically destroys water.[1][3]
    
  • Setup: Connect a short-path distillation head. Ensure the condenser water is warm (approx 30°C) to prevent the monomer from freezing and clogging the condenser.

  • Distillation: Apply high vacuum (< 0.5 mmHg).

    • Bath Temp: Keep oil bath < 60°C.

    • Vapor Temp: Collect the fraction distilling at the appropriate boiling point for your vacuum (e.g., ~60-70°C at reduced pressure, though strictly dependent on vacuum level).

  • Warning: If the pot temperature exceeds 100°C, DHO will polymerize in the flask ("popcorn polymerization"), ruining the batch.

Workflow Visualization

Use this decision tree to select the correct protocol for your situation.

PurificationWorkflow Start Start: Crude DHO Check Check Water Content (Karl Fischer) Start->Check HighWater > 500 ppm (Grossly Wet) Check->HighWater LowWater 100 - 500 ppm (Moderately Wet) Check->LowWater TraceWater < 100 ppm (Near Pure) Check->TraceWater Azeo Azeotropic Drying (Benzene/Toluene) HighWater->Azeo Distill Vacuum Distillation (Protocol B) LowWater->Distill Recryst Low-Temp Recrystallization (Protocol A) TraceWater->Recryst Azeo->Distill Distill->Recryst For Ultra-High MW Polymer Proceed to ROP Recryst->Polymer

Figure 2: Decision matrix for DHO purification based on initial contamination levels.[1]

Storage & Handling (The "Chain of Custody")

Purification is wasted if the monomer is exposed to air for even 30 seconds.

  • Storage Vessel: Schlenk tube or ampoule, flame-sealed or with a high-integrity Teflon valve.[1]

  • Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).[1]

  • Temperature: Store at +4°C or -20°C .

    • Note: If stored in a freezer, allow the vessel to warm to room temperature before opening to prevent condensation from forming on the cold monomer surface.

  • Glovebox: All transfers for ROP should ideally occur in a glovebox with

    
     ppm 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q: My DHO monomer turned into a liquid in the storage bottle. Is it bad? A: Not necessarily. The melting point is ~28°C. If your lab is warm, it will melt.[1] However, liquid DHO hydrolyzes faster than solid DHO.[1] Check the NMR. If you see peaks at 4.2 ppm (glycolic acid), re-purify.[1]

Q: Can I use molecular sieves directly in the monomer melt? A: It is risky. Sieves can sometimes catalyze ring-opening due to surface acidity/basicity or physical abrasion. It is safer to dry the solvent used for recrystallization with sieves, rather than the monomer itself.

Q: Why did my distillation column clog? A: DHO freezes at 28°C. If your condenser water was cold (standard tap water), the vapor froze instantly inside the glass. Use a recirculating chiller set to 30°C for the condenser fluid.

Q: I purified the monomer, but my PDI is still > 2.0. Why? A: If moisture is ruled out, check your transesterification .[1] DHO polymers (PDS) are prone to "back-biting" (intramolecular transesterification) at high conversions or long reaction times.[1] Stop the reaction at 80-90% conversion rather than aiming for 100%.

References

  • Bezwada, R. S., et al. (1995).[1] Poly(p-dioxanone) and its copolymers. In: Handbook of Biodegradable Polymers. This seminal work outlines the fundamental properties and synthesis of PDS, including monomer sensitivity.

  • Yang, K. K., et al. (2006).[1] Effects of molecular weights of bioabsorbable poly(p-dioxanone) on its crystallization behaviors. Journal of Applied Polymer Science. Discusses the impact of monomer purity on resulting polymer metrics. [1]

  • Nishida, H., et al. (2000).[1] Polymerization of p-dioxanone. Describes the equilibrium nature of the polymerization and the necessity of moisture control. [1]

  • Ethicon Inc.[1] (Patent US5391768A). Purification of 1,4-dioxan-2-one by crystallization.[1] Provides the industrial basis for the solvent recrystallization protocols described above.

Sources

preventing intermolecular transesterification in poly(DHO) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing Poly(6,7-dihydro-2(5H)-oxepinone) , commonly abbreviated as Poly(DHO) .

This guide addresses the critical challenge of intermolecular transesterification , a side reaction that compromises molecular weight distribution (dispersity,


) and block copolymer architecture during the Ring-Opening Polymerization (ROP) of DHO.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Preventing Intermolecular Transesterification in Poly(DHO) ROP

Core Technical Briefing

The Issue: Poly(DHO) is an unsaturated aliphatic polyester synthesized via the Ring-Opening Polymerization (ROP) of 6,7-dihydro-2(5H)-oxepinone.[1][2] While the propagation step is typically "living" (linear increase of


 with conversion), the active metal-alkoxide chain ends remain reactive toward the ester bonds of the polymer backbone even after the monomer is consumed.

The Consequence: If the reaction continues beyond 100% monomer conversion, the active chain ends attack the ester linkages of other polymer chains (Intermolecular Transesterification ).

  • Result: Randomization of chain lengths (broadening

    
     from <1.2 to ~2.0) and destruction of block copolymer sequences (scrambling).
    

Troubleshooting Guide (Q&A)

Issue 1: Broad Molecular Weight Distribution ( )

User Question: I used Al(OiPr)3 as a catalyst and achieved full conversion, but my GPC traces show a broad distribution (


). Why is my "living" polymerization losing control?

Scientist Response: This is the hallmark of delayed quenching . In Poly(DHO) synthesis, the rate of intermolecular transesterification (


) is significant relative to the rate of propagation (

), especially as monomer concentration (

) approaches zero.

Diagnosis & Solution:

  • The Cause: You likely allowed the reaction to proceed for too long after the monomer was depleted. Once

    
    , the catalyst has no monomer to insert, so it begins inserting polymer chains into other polymer chains.
    
  • The Fix (Kinetic Control): You must stop the reaction immediately upon reaching high conversion (95-99%).

    • Action: Do not rely on a fixed time (e.g., "overnight").

    • Protocol: Monitor the reaction via Real-Time FTIR (tracking the shift of the carbonyl peak from monomer to polymer) or 1H NMR (disappearance of the vinyl proton at

      
       5.8-6.0 ppm).
      
    • Quenching: Inject a 10-fold molar excess (relative to catalyst) of dilute HCl in Methanol or Acetic Acid immediately.

Issue 2: Scrambling of Block Copolymers

User Question: I am trying to synthesize PCL-b-Poly(DHO). I polymerized CL first, then added DHO. The final product looks like a random copolymer by NMR. What happened?

Scientist Response: You have encountered back-biting induced sequence randomization . The active chain end of the second block (Poly(DHO)) attacked the ester bonds of the first block (PCL).

Diagnosis & Solution:

  • The Mechanism: Aluminum alkoxides are active transesterification catalysts. If the second block polymerization is slow or runs too long, the catalyst will reshuffle the PCL block.

  • The Fix (Catalyst Switch or Temperature Drop):

    • Option A (Temperature): Lower the reaction temperature. Transesterification typically has a higher activation energy (

      
      ) than propagation. Running the DHO polymerization at 0°C or 25°C (instead of 60°C+) can favor propagation.
      
    • Option B (Catalyst): Switch to a catalyst with lower transesterification activity.

      • Recommendation:Lanthanide alkoxides (e.g.,

        
        ) or Zinc phenoxides  often show better selectivity for propagation over transesterification compared to Aluminum isopropoxide.
        
Issue 3: Inconsistent Molecular Weights Batch-to-Batch

User Question: My target


 is 10,000  g/mol . Sometimes I get 10k, sometimes 15k or 8k, even with the same monomer/initiator ratio.

Scientist Response: This suggests impurities acting as transfer agents or uncontrolled initiation , often exacerbated by transesterification.

Diagnosis & Solution:

  • Water Content: DHO is highly sensitive to moisture. Water acts as a chain transfer agent, creating new chains and lowering

    
    .
    
  • Transesterification Effect: If transesterification occurs, it doesn't just broaden distribution; it can alter the apparent hydrodynamic volume if cyclic species are formed (though intermolecular exchange is dominant in DHO).

  • Protocol: Ensure DHO is dried over

    
     and distilled twice under vacuum.
    

Experimental Protocols

Protocol A: Kinetic Control of Poly(DHO) Synthesis

Objective: Synthesize Poly(DHO) with


 by minimizing transesterification.

Reagents:

  • Monomer: 6,7-dihydro-2(5H)-oxepinone (DHO) [Dried/Distilled][2]

  • Catalyst:

    
     (Recrystallized) or 
    
    
    
  • Solvent: Toluene (Anhydrous)

  • Quenching Agent: 1M HCl in Methanol

Workflow:

  • Setup: In a glovebox (

    
     ppm), dissolve DHO in Toluene (
    
    
    
    M).
  • Initiation: Add

    
     to achieve target 
    
    
    
    ratio (e.g., 100:1).
  • Propagation (Critical Step): Stir at 25°C .

    • Note: Do not heat unless necessary. Higher T accelerates transesterification exponentially.

  • Monitoring: Take aliquots every 30 minutes for 1H NMR.

    • Target: Stop reaction at 95-98% conversion .

  • Termination:

    • IMMEDIATELY upon reaching target conversion, inject the Quenching Agent.

    • Why: This protonates the alkoxide chain end (

      
      ), permanently deactivating the catalyst and stopping transesterification.
      
  • Purification: Precipitate in cold heptane.

Data Summary: Catalyst Impact on Transesterification
Catalyst SystemPropagation Rate (

)
Transesterification Rate (

)
Selectivity (

)
Rec. TempResulting

Al(OiPr)3 ModerateHigh (Post-conversion)Low25°C1.15 - 1.50
Sn(Oct)2 SlowHighVery Low60°C+1.40 - 2.00
Y(OiPr)3 FastModerateModerate0-25°C1.10 - 1.30
Lipase (Enzymatic) SlowVery LowHigh 40-60°C1.10 - 1.20

Visualizing the Mechanism

The following diagram illustrates the competition between the desired Propagation pathway and the undesired Intermolecular Transesterification pathway.

PolyDHO_Mechanism Start Active Chain End (Metal-Alkoxide) Decision Is Monomer Available? Start->Decision Monomer DHO Monomer (Cyclic Ester) Monomer->Start Regenerates Active End Polymer Poly(DHO) Chain (Linear) Polymer->Start Exchanges Chain Segments Propagation Propagation (Chain Growth) Decision->Propagation Yes ([M] > 0) Transesterification Intermolecular Transesterification (Chain Scrambling) Decision->Transesterification No ([M] ≈ 0) Propagation->Monomer Inserts Result_Good Controlled Polymer (Đ < 1.2) Propagation->Result_Good Transesterification->Polymer Attacks Backbone Result_Bad Randomized Polymer (Đ > 1.5) Transesterification->Result_Bad

Caption: Logic flow of Poly(DHO) synthesis. Transesterification dominates only when monomer concentration is depleted, necessitating immediate quenching.

References

  • Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001).[1][3][4] Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. Macromolecules, 34(17), 5806–5811.

    • Significance: Defines the living nature of DHO polymerization and explicitly identifies intermolecular transesterification as the primary side reaction post-conversion.
  • Albertsson, A. C., & Varma, I. K. (2003). Recent Developments in Ring-Opening Polymerization of Lactones for Biomedical Applications. Biomacromolecules, 4(6), 1466–1486.

    • Significance: Reviews catalyst selection (Al vs. Sn vs. Rare Earth)
  • Dubois, P., Jacobs, C., Jérôme, R., & Teyssié, P. (1991). Macromolecular Engineering of Polylactones and Polylactides.[5] 4. Mechanism and Kinetics of Lactide Homopolymerization by Aluminum Isopropoxide. Macromolecules, 24(9), 2266–2270.

    • Significance: Foundational text on the mechanism of Aluminum alkoxide mediated transesterific

Sources

Technical Support Center: Enhancing the Thermal Stability of 6,7-dihydro-2(5H)-oxepinone Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,7-dihydro-2(5H)-oxepinone (DHO) copolymers. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the thermal stability of these materials. Our goal is to equip you with the knowledge to diagnose issues, optimize your experimental parameters, and ensure the integrity of your copolymers.

Section 1: Understanding Thermal Degradation in DHO Copolymers

The thermal stability of aliphatic polyesters like DHO copolymers is a critical parameter that influences their processing and end-use applications. Degradation can occur through several mechanisms, primarily thermo-oxidative degradation and ester pyrolysis. These processes can lead to a decrease in molecular weight, discoloration (yellowing), and a loss of mechanical properties.[1][2]

Thermo-oxidative degradation is initiated by the presence of oxygen at elevated temperatures, leading to the formation of hydroperoxides and subsequent chain scission.[3] Ester pyrolysis , on the other hand, can occur in an inert atmosphere and involves the cleavage of the ester linkages in the polymer backbone.

Copolymerization of DHO with other lactones, such as ε-caprolactone (εCL), is a common strategy to modulate the thermal properties of the resulting material.[4] The composition and architecture of the copolymer play a significant role in its overall thermal stability.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and characterization of DHO copolymers.

Q1: My DHO copolymer is discolored (yellowing) after synthesis/processing. What is the likely cause and how can I prevent it?

A1: Yellowing is a common sign of thermal degradation, often due to oxidation.[1][5]

  • Cause: Exposure to oxygen at high temperatures during polymerization or melt processing can lead to the formation of chromophoric groups. Residual catalyst can also contribute to discoloration.

  • Prevention:

    • Inert Atmosphere: Conduct polymerization and processing under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][6]

    • Temperature Control: Avoid excessive temperatures and prolonged heating times during processing.[1]

    • Stabilizers: Incorporate antioxidants to mitigate oxidative degradation. Phenolic antioxidants and phosphite-based stabilizers are commonly used for polyesters.[1][7]

    • Catalyst Removal: Ensure complete removal of the catalyst after polymerization, as residual metal catalysts can promote thermal degradation.[8]

Q2: I am observing a lower than expected molecular weight and broad polydispersity in my DHO-co-εCL copolymer. What could be the issue?

A2: Achieving the target molecular weight and a narrow polydispersity is crucial for consistent material properties.

  • Cause:

    • Monomer Impurities: Water or other protic impurities in the monomers or solvent can act as chain transfer agents, leading to lower molecular weights.

    • Catalyst/Initiator Concentration: An incorrect monomer-to-initiator ratio will directly affect the final molecular weight.

    • Transesterification: Side reactions like intermolecular and intramolecular transesterification can broaden the molecular weight distribution, especially at high temperatures and long reaction times.[4]

  • Troubleshooting:

    • Monomer and Solvent Purification: Ensure monomers and solvents are rigorously dried and purified before use.

    • Accurate Stoichiometry: Precisely control the monomer-to-initiator ratio.

    • Reaction Conditions: Optimize reaction temperature and time to minimize transesterification reactions. For living polymerizations, quenching the reaction promptly after full monomer conversion is critical.[4]

Q3: My TGA results show an early onset of degradation for my DHO copolymer. How can I improve its thermal stability?

A3: The onset of degradation in Thermogravimetric Analysis (TGA) is a key indicator of thermal stability.

  • Strategies for Improvement:

    • Copolymer Composition: The thermal stability of DHO copolymers can be tailored by adjusting the comonomer ratio. Copolymerization with ε-caprolactone can enhance thermal stability.[4]

    • Use of Stabilizers: Incorporating thermal stabilizers can significantly improve the thermal resistance of the copolymer.

      • Antioxidants: Hindered phenols and phosphites are effective in preventing thermo-oxidative degradation.

      • Nanocomposites: The addition of nanofillers like clay or silica can enhance the thermal stability of polyesters.

    • End-capping: Modifying the hydroxyl end groups of the polymer chains can improve thermal stability by preventing initiation of degradation from the chain ends.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and processing of DHO copolymers.

Symptom Possible Causes Recommended Actions & Rationale
Low Monomer Conversion 1. Inactive catalyst/initiator.2. Presence of impurities (e.g., water) in monomers or solvent.3. Incorrect reaction temperature.1. Verify Catalyst/Initiator Activity: Use a freshly opened or properly stored catalyst/initiator. Inactivity can halt the polymerization.2. Purify and Dry Monomers/Solvent: Impurities can terminate the growing polymer chains prematurely.3. Optimize Temperature: Ensure the reaction temperature is within the optimal range for the chosen catalyst system to ensure efficient initiation and propagation.
Inconsistent Batch-to-Batch Properties (e.g., Mw, PDI) 1. Variations in monomer purity.2. Inconsistent catalyst/initiator loading.3. Fluctuations in reaction temperature or time.1. Standardize Monomer Purification: Implement a consistent protocol for monomer purification to ensure uniform quality.2. Precise Reagent Dispensing: Use accurate weighing and dispensing techniques for the catalyst and initiator.3. Rigorous Control of Reaction Parameters: Employ a reliable heating and stirring system and accurately control the reaction time.
Gel Formation During Polymerization 1. High reaction temperature leading to side reactions.2. Presence of multifunctional impurities.3. High catalyst concentration.1. Lower Reaction Temperature: Reducing the temperature can minimize side reactions that lead to crosslinking.2. Ensure High Monomer Purity: Remove any impurities that could act as crosslinking agents.3. Optimize Catalyst Concentration: A lower catalyst concentration can sometimes reduce the rate of side reactions.
Poor Mechanical Properties of the Final Product 1. Low molecular weight.2. Broad molecular weight distribution.3. Degradation during processing.1. Increase Molecular Weight: Adjust the monomer-to-initiator ratio to target a higher molecular weight.2. Narrow Polydispersity: Optimize polymerization conditions to favor a living polymerization, minimizing transesterification.3. Minimize Processing Degradation: Use lower processing temperatures and shorter residence times. Incorporate processing stabilizers.

Section 4: Experimental Protocols

These protocols provide a starting point for the synthesis and characterization of DHO-co-εCL copolymers. Optimization may be required based on your specific experimental setup and desired material properties.

Protocol for the Synthesis of DHO-co-εCL Copolymers

This protocol is adapted from a standard procedure for the ring-opening polymerization of lactones.[6]

Materials:

  • 6,7-dihydro-2(5H)-oxepinone (DHO) (purified)

  • ε-caprolactone (εCL) (purified)

  • Toluene (anhydrous)

  • Aluminum isopropoxide (Al(OiPr)3) as an initiator

  • Nitrogen or Argon gas (high purity)

Procedure:

  • Monomer and Solvent Preparation: Dry DHO and εCL over calcium hydride and distill under reduced pressure. Dry toluene by refluxing over sodium/benzophenone and distill under an inert atmosphere.

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Charging the Reactor: Under a positive pressure of inert gas, add the desired amounts of DHO and εCL to the reactor. Add anhydrous toluene to achieve the desired monomer concentration.

  • Initiator Addition: In a separate flame-dried flask, prepare a solution of Al(OiPr)3 in anhydrous toluene. Add the required amount of the initiator solution to the reactor via a syringe.

  • Polymerization: Maintain the reaction at room temperature with continuous stirring. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by 1H NMR to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, quench the reaction by adding a small amount of acidified methanol. Precipitate the copolymer by pouring the reaction mixture into a large excess of cold methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it several times with methanol. Dry the copolymer under vacuum at 40 °C until a constant weight is achieved.

Protocol for Thermal Characterization using TGA and DSC

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the dried copolymer in a TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen or air (flow rate: 20-50 mL/min).

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 600 °C.

  • Analysis: Record the weight loss as a function of temperature. Determine the onset of degradation temperature (Tonset) and the temperature of maximum degradation rate (Tmax).

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Seal 5-10 mg of the dried copolymer in an aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (flow rate: 20-50 mL/min).

    • Heating/Cooling Cycles:

      • Heat from room temperature to 100 °C at 10 °C/min to erase thermal history.

      • Cool to -70 °C at 10 °C/min.

      • Heat from -70 °C to 100 °C at 10 °C/min.

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan. If applicable, determine the melting temperature (Tm) and crystallization temperature (Tc).

Section 5: Visualizing Key Processes

Workflow for Troubleshooting Low Molecular Weight in DHO Copolymer Synthesis

G start Low Molecular Weight Observed check_purity Verify Monomer and Solvent Purity start->check_purity check_initiator Check Initiator Concentration and Activity start->check_initiator check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions purify Action: Purify/Dry Monomers and Solvent check_purity->purify Impurities suspected adjust_initiator Action: Adjust Monomer/Initiator Ratio check_initiator->adjust_initiator Incorrect ratio optimize_conditions Action: Optimize Temperature and Time check_conditions->optimize_conditions Suboptimal conditions re_run Re-run Polymerization purify->re_run adjust_initiator->re_run optimize_conditions->re_run analyze Analyze Mw and PDI re_run->analyze

Caption: Troubleshooting workflow for low molecular weight.

Conceptual Pathway of Thermo-oxidative Degradation

G polymer Polymer Chain (P-H) radical Polymer Radical (P•) polymer->radical Initiation heat_oxygen Heat, O2 peroxy Peroxy Radical (POO•) radical->peroxy + O2 hydroperoxide Hydroperoxide (POOH) peroxy->hydroperoxide + P-H scission Chain Scission Products (e.g., Aldehydes, Ketones) hydroperoxide->scission Decomposition

Caption: Simplified thermo-oxidative degradation pathway.

References

Sources

Technical Support Center: Purification of 6,7-Dihydrooxepin-2(5H)-one

[1][2]

Product Code: DHO-MON-001 Chemical Name: 6,7-Dihydrooxepin-2(5H)-one (


Support Tier:12

Introduction

Welcome to the technical support center for the purification of 6,7-dihydrooxepin-2(5H)-one (DHO) . As a researcher in polymer chemistry or drug delivery, you likely intend to use this monomer for Ring-Opening Polymerization (ROP).[1][2]

The Critical Challenge: Unlike saturated analogs (e.g.,

2
  • Thermal Polymerization: The monomer can self-initiate radical polymerization under heat.[1][2]

  • Isomerization: The double bond can migrate under acidic/basic conditions or high temperatures.

This guide provides a self-validating, step-by-step purification workflow designed to achieve ROP-grade purity (>99.5%, <50 ppm H₂O) .

Part 1: Diagnostic Workflow

Before initiating physical purification, determine your starting point and required endpoint using the logic tree below.

PurificationLogicStartCrude DHO MonomerSourceCheckSynthesis Source?Start->SourceCheckRCMRing-Closing Metathesis(Ru Catalyst Residue)SourceCheck->RCMMetal CatalyzedOxidationBaeyer-Villiger / Oxidation(Acid Residue)SourceCheck->OxidationAcid CatalyzedPreTreatPre-Treatment:Adsorption/NeutralizationRCM->PreTreatRemove RuOxidation->PreTreatNeutralizeDryingChemical Drying(CaH2 Treatment)PreTreat->DryingDistillationHigh-Vacuum Distillation(< 1 mbar)Drying->DistillationAnalysisValidation(1H NMR + Karl Fischer)Distillation->AnalysisAnalysis->DryingFail (Wet)FinalROP-Grade Monomer(Store -20°C/Ar)Analysis->FinalPass

Figure 1: Decision matrix for selecting the appropriate purification pathway based on synthesis origin.

Part 2: Detailed Protocols

Phase 1: Pre-Treatment (Impurity Scavenging)

Context: If your monomer was synthesized via Ring-Closing Metathesis (RCM), residual Ruthenium (Grubbs catalyst) will kill anionic ROP initiators and discolor the final polymer.[1][2]

Reagents: Activated Charcoal or Functionalized Silica (e.g., Thiol-modified).[1][2]

  • Dilution: Dissolve crude DHO in dry dichloromethane (DCM) to create a 20% w/v solution.

  • Scavenging: Add activated charcoal (5 wt% relative to monomer). Stir gently for 2 hours at room temperature.

    • Why: Charcoal physically adsorbs heavy metal complexes.

  • Filtration: Filter through a pad of Celite® 545 to remove the charcoal.

  • Concentration: Remove solvent via rotary evaporation at <30°C .

    • Warning: Do not heat the bath above 30°C. The monomer is non-volatile enough to remain, but heat promotes oligomerization.

Phase 2: Chemical Drying (The "Gold Standard")

Context: ROP is intolerant to water.[1] Physical distillation alone rarely achieves the <50 ppm water content required for controlled molecular weights.[1]

Reagents: Calcium Hydride (CaH₂), coarse granules.[2]

  • Setup: Place the pre-treated monomer in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add CaH₂ (5-10 wt% relative to monomer).[1][2]

    • Observation: You may see bubbling (

      
       gas) if the monomer is wet.[1]
      
  • Stirring: Stir at room temperature for 12–24 hours under an inert atmosphere (Argon/Nitrogen).

    • Mechanism:[1][2][3][4]

      
      .[1][2] CaH₂ is preferred over 
      
      
      because it does not reduce the ester (lactone) linkage at room temperature [1].[1]
  • Validation: The solution should appear turbid (suspended Ca salts) but not viscous. If viscosity increases, polymerization has initiated—stop immediately.

Phase 3: High-Vacuum Distillation

Context: This is the isolation step.[1][2] You must separate the monomer from the calcium salts and high-boiling oligomers.[1][2]

Equipment: Short-path distillation head (vigreux column optional but risky due to pressure drop), vacuum pump capable of

12

Protocol:

  • Transfer: Connect the flask containing the Monomer/CaH₂ slurry directly to the distillation head. Do not filter beforehand ; distilling directly from CaH₂ ensures active drying during the process.

  • Inhibitor Addition (Crucial): Add 2,6-di-tert-butyl-4-methylphenol (BHT) at 500 ppm to the pot.

    • Why: BHT scavenges free radicals generated by heat, preventing the "popcorn polymerization" of the unsaturated ring [2].

  • Vacuum Application: Reduce pressure to <0.5 mmHg (<0.7 mbar) .

    • Note: The lower the pressure, the lower the required temperature.

  • Heating: Slowly ramp the oil bath temperature.

    • Target: DHO typically distills between 60°C – 85°C at high vacuum (exact point depends on vacuum depth).[1][2]

    • Caution: Keep the oil bath no more than 20°C higher than the vapor temperature to prevent wall-induced polymerization.[1][2]

  • Collection: Discard the first 5-10% (forerun). Collect the main fraction in a receiver flask cooled with liquid nitrogen or dry ice/acetone.

Part 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Pot Polymerization (Gelation during distillation)Thermal initiation or lack of inhibitor.[1][2]1. Ensure BHT (500 ppm) is in the pot.2. Improve vacuum to lower boiling point.3. Reduce oil bath temperature.
Yellow Distillate Oxidation or Ruthenium carryover.1. Perform charcoal filtration again.2. Ensure distillation system is flushed with Argon before vacuum.
Low Yield (<50%) Hydrolysis or Oligomerization.1.[1][2] Check crude for "open ring" (hydroxy-acid) species via NMR.2. Minimize time in the heated pot.
"Dead" Polymerization (Monomer won't polymerize later)Residual Water or Acid.1.[1][2] Re-distill over CaH₂.2. Verify glassware was flame-dried.[1][2]
Frequently Asked Questions

Q: Can I use molecular sieves instead of CaH₂? A: For storage, yes. For active purification, no. Molecular sieves (3A/4A) are effective for maintaining dryness, but CaH₂ chemically destroys water.[2] If you must use sieves, ensure they are activated (heated to 300°C under vacuum) immediately before use.[2]

Q: How do I store the purified monomer? A: Store in a glovebox or a tightly sealed Schlenk flask under Argon at -20°C . Unsaturated lactones are light-sensitive; wrap the flask in aluminum foil.

Q: My NMR shows small peaks at 5.8 and 6.2 ppm. Is this impurity? A: These are likely the vinylic protons of the DHO monomer itself. Compare with reference spectra. Impurities to watch for are broad peaks (oligomers) or triplet/multiplets around 2.3 ppm (linear acid precursors).[1][2]

Part 4: References

  • Pang, X., et al. (2014).[2] Polyesters from Renewable 1,4-Cyclohexadiene via One-Pot Coordination Polymerization.[1][2] Macromolecules, 47(19), 6588–6596.[2] (Demonstrates CaH₂ drying protocols for cyclic ester monomers).

  • Olsen, P., et al. (2013).[2] Synthesis and Characterization of Unsaturated Polyesters. Journal of Polymer Science Part A: Polymer Chemistry. (Discusses radical inhibition in unsaturated monomers).

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th Edition).[1] Butterworth-Heinemann.[1][2] (General standard for lactone purification and vacuum distillation techniques).

solving catalyst deactivation issues in oxepinone ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Hub for synthetic chemists. It moves beyond basic troubleshooting into mechanistic root-cause analysis and advanced remediation protocols.

Ticket Category: Catalyst Deactivation & Reaction Stalling Status: Active | Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group

The Diagnostic Triage (Start Here)

Before adjusting parameters, determine how your catalyst is dying. Oxepinone ring-openings are notoriously sensitive due to the formation of highly reactive acyclic polyenes or chelating phenols.

Quick Diagnostic Flowchart

Use this logic gate to identify your specific failure mode.

DiagnosticTree Start Reaction Stalled/Failed ColorCheck Check Reaction Mixture Color Start->ColorCheck TLC TLC/LCMS Analysis ColorCheck->TLC Clear/Yellow/Orange Polymer Issue: Oligomerization (Catalyst Coating) ColorCheck->Polymer Black/Tar/Gunk Poison Issue: Product Inhibition (Lewis Base Binding) TLC->Poison Conversion Stops at ~40-60% Catalyst still soluble Hydrolysis Issue: Moisture/Impurity (Catalyst Hydrolysis) TLC->Hydrolysis No Conversion (0%) Starting Material Intact

Figure 1: Diagnostic logic for identifying the root cause of catalyst failure in oxepinone ring-opening.

Issue Resolution: Technical Guides

Ticket #401: The "Sticky Product" Problem (Product Inhibition)

Symptoms: Reaction starts fast but stalls at 50-60% conversion. Adding more catalyst restarts the reaction briefly. Root Cause: The ring-opened product (often a phenol, enol, or carboxylic acid) is a stronger Lewis base than the oxepinone substrate. The product binds irreversibly to the Lewis Acid (LA) metal center, effectively poisoning it.

Mechanism of Failure

In the acid-catalyzed rearrangement of oxepin-2-ones or benzene oxide-oxepin tautomers, the product is frequently a phenol derivative.




Phenolic oxygens bind titanates (

) and aluminates (

) with high affinity, removing them from the catalytic cycle.
Remediation Protocol: The "Non-Stick" Solvent Switch

Instead of increasing catalyst loading (which degrades selectivity), switch to a solvent that acts as a catalyst promoter or use a "soft" Lewis acid.

The HFIP Protocol (Hexafluoroisopropanol): HFIP is a strong hydrogen-bond donor that can activate oxepinones via H-bonding without being poisoned by the product. It stabilizes the transition state cationic species.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Catalyst

(10 mol%)
None or mild Brønsted acid
Solvent DCM or TolueneHFIP (Hexafluoroisopropanol)
Additive None4Å Molecular Sieves
Mechanism Hard Lewis Acid ActivationH-Bond Network Activation

Step-by-Step Implementation:

  • Dissolve oxepinone (0.1 M) in HFIP.

  • If the reaction is too slow, add 1-5 mol% of a mild catalyst like

    
     or simply warm to 40°C.
    
  • Why it works: HFIP solvates the anionic leaving groups and stabilizes the open-chain cation, preventing tight ion-pairing that leads to deactivation.

Reference Grounding: The use of HFIP to promote rearrangements without strong Lewis acids is well-documented to prevent product inhibition in similar heterocyclic openings (See Citation 1).

Ticket #402: The "Black Tar" Scenario (Polymerization)

Symptoms: Reaction mixture turns dark/black rapidly. Yield is low. NMR shows broad, undefined peaks (oligomers). Root Cause: The ring-opening of oxepinones generates a conjugated polyene or diene. In the presence of Lewis acids, these electron-rich systems undergo cationic polymerization (similar to cationic ROP mechanisms).

Mechanism of Failure

The open-chain intermediate is often an electrophilic cation or a nucleophilic diene.



Remediation Protocol: High-Dilution Scavenging

You must intercept the reactive intermediate or dilute the system so that polymerization is statistically unfavorable compared to the desired pathway.

ScavengerProtocol Substrate Oxepinone Intermediate Reactive Diene/Cation Substrate->Intermediate Lewis Acid Polymer Polymerization (Dead Catalyst) Intermediate->Polymer High Conc. Product Trapped Product Intermediate->Product + Scavenger Scavenger Scavenger (Excess Diene/Silane) Scavenger->Product Intercepts

Figure 2: Kinetic interception strategy to prevent catalyst fouling via polymerization.

The "Tadano" Scavenger Method: If your ring-opening produces a reactive diene, add an excess of a cheap, volatile diene (like butadiene or isoprene) or a silane trap.

  • Concentration: Lower substrate concentration from 0.1 M to 0.01 M .

  • Scavenger: Add 5–10 equivalents of a trapping agent (e.g., a dienophile if doing a Diels-Alder cascade, or a silane if doing a reductive opening).

  • Dosing: Use a syringe pump to add the oxepinone slowly to the catalyst solution. This keeps the instantaneous concentration of the reactive monomer low, favoring intramolecular reaction over intermolecular polymerization.

Reference Grounding: In the synthesis of mycoepoxydiene, Tadano et al. utilized excess butadiene to prevent competing polymerization of the sensitive triene intermediate generated from dihydrooxepin opening (See Citation 2).

Ticket #403: Transition Metal Aggregation (Rh/Pd Catalysis)

Symptoms: Reaction works once but fails upon recycling. Solution turns from clear/colored to a suspension of black particles (metal black). Root Cause: In isomerization reactions (e.g., valence tautomerization), low-valent metals (Pd(0), Rh(I)) can aggregate into inactive nanoparticles if the stabilizing ligand dissociates or if the substrate concentration drops too low.

Remediation Protocol: Ligand Stabilization & Oxidant Pulse
  • Ligand Overload: Add 10–20% excess ligand (e.g.,

    
     or bipyridine) relative to the metal to shift the equilibrium toward the active monomeric species.
    
  • BQ Additive: For Pd(II) cycles, add 5–10 mol%

    
    -benzoquinone (BQ). BQ acts as a ligand to stabilize Pd(0) intermediates and prevents "plating out" of the metal.
    

Frequently Asked Questions (FAQ)

Q: Can I use


 for oxepinone rearrangement? 
A:  Proceed with caution. Titanium is highly oxophilic. If your product contains a free alcohol or phenol, it will form a stable Ti-O bond, requiring stoichiometric titanium. Recommendation:  Use catalytic 

only if you include a silylating agent (e.g., TMSCl) in situ to immediately cap the alcohol product, or switch to a lanthanide triflate (

).

Q: My reaction is moisture sensitive. How dry is "dry"? A: Oxepinones are prone to hydrolysis. "Standard" dry solvents are often insufficient.

  • Protocol: Use solvents dried over activated alumina columns. Add 4Å molecular sieves (activated at 300°C) directly to the reaction flask.

  • Verification: If the reaction turns cloudy immediately upon catalyst addition, you likely have hydrolysis (generating

    
     or oxides).
    

Q: Why does the literature suggest heating when my catalyst is dying? A: This is a trade-off. Heating (reflux) can help overcome the activation energy for the desorption of the product from the catalyst surface (breaking the Product-Catalyst bond). However, it also accelerates polymerization.

  • Rule of Thumb: If the issue is product inhibition (Ticket #401), try heating. If the issue is polymerization (Ticket #402), cool it down and dilute.

References

  • HFIP as a Promoter

    • Title: Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams...[1] (See section on HFIP usage).

    • Source: NIH / PMC
    • URL:[Link]

  • Polymerization Scavenging (Tadano Protocol)

    • Title: Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products (Discussing Tadano's RCM/Ring Opening cascade).
    • Source: NIH / PMC
    • URL:[Link]

  • Lewis Acid Claisen/Rearrangement

    • Title: Development of a New Lewis Acid-Catalyzed Claisen Rearrangement.[2]

    • Source: Princeton University (MacMillan Group)
    • URL:[Link]

  • Catalyst Deactivation Mechanisms

    • Title: Heterogeneous Catalyst Deactivation and Regener
    • Source: MDPI
    • URL:[Link][3]

  • Oxepin-Arene Oxide Equilibrium

    • Title: Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate.[4]

    • Source: MDPI
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 6,7-Dihydro-2(5H)-Oxepinone vs. Poly(DHO)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative 1H NMR analysis of the monomer 6,7-dihydro-2(5H)-oxepinone (DHO) and its polymer poly(DHO) .

Executive Summary

6,7-dihydro-2(5H)-oxepinone (DHO) is a seven-membered unsaturated lactone (cyclic


-unsaturated ester). It serves as a critical monomer for synthesizing functionalizable, biodegradable polyesters via Ring-Opening Polymerization (ROP).

The transition from monomer to Poly(DHO) is marked by distinct changes in the proton nuclear magnetic resonance (


H NMR) spectrum, primarily driven by the release of ring strain and the conversion of the cyclic ester to a linear polyester chain. This guide provides the spectroscopic fingerprints required to monitor conversion, verify structure, and calculate molecular weight.

Structural & Mechanistic Context

Understanding the NMR shifts requires mapping the atomic connectivity changes during polymerization.

  • Monomer (DHO): A rigid, 7-membered ring containing a conjugated enone system (

    
    -unsaturation). The rigidity and ring current effects deshield specific protons.
    
  • Polymer (Poly(DHO)): A flexible linear polyester. The double bond is retained in the backbone, but the chemical environment of the protons adjacent to the ester linkage changes significantly due to the loss of ring constraints.

Polymerization Pathway

The synthesis typically proceeds via coordination-insertion ROP (e.g., using Aluminum Isopropoxide,


).[1]

ROP_Mechanism Monomer DHO Monomer (Cyclic 7-membered Ring) alpha,beta-unsaturated Catalyst Catalyst Coordination (Al-O bond activation) Monomer->Catalyst Coordination Polymer Poly(DHO) (Linear Unsaturated Polyester) Repeat Unit: -[O-(CH2)3-CH=CH-CO]- Catalyst->Polymer Ring Opening (Acyl-Oxygen Cleavage)

Figure 1: Ring-Opening Polymerization pathway of DHO. The cleavage occurs at the acyl-oxygen bond, relieving ring strain and generating a linear unsaturated polyester.

Comparative 1H NMR Data

The following data is based on spectra acquired in CDCl


  at 298 K.
Chemical Shift Table[2][3]
Proton AssignmentPosition (Monomer)Monomer Shift (

, ppm)
Polymer Shift (

, ppm)
Shift Trend (

)
Vinyl (

)
CH =C-C=O~6.35 - 6.45 (dt)~6.80 - 6.90 (dt)Downfield
Vinyl (

)
C=CH -C=O~5.80 - 5.90 (d)~5.80 - 5.90 (d)Minimal Change

-Methylene
-CH

-O-
4.20 - 4.30 (t)4.05 - 4.15 (t)Upfield (~0.15 ppm)

-Methylene
=CH-CH

-
2.35 - 2.45 (m)2.20 - 2.30 (q)Upfield

-Methylene
-CH

-CH

-CH

-
1.90 - 2.00 (m)1.75 - 1.85 (quint)Upfield

(Note: Multiplicities: d=doublet, t=triplet, dt=doublet of triplets, m=multiplet. Exact values may vary slightly by concentration and instrument field strength.)

Key Diagnostic Signals
  • The

    
    -Methylene Shift (Monitoring Conversion): 
    The most reliable indicator of polymerization is the shift of the protons adjacent to the oxygen atom (
    
    
    
    -CH
    
    
    ).
    • Monomer: Resonates at ~4.25 ppm due to the deshielding effect of the ring oxygen and ring strain.

    • Polymer: Shifts upfield to ~4.10 ppm upon ring opening.

    • Protocol: Integration of these two distinct triplets allows for the precise calculation of monomer conversion (

      
      ).
      
  • The Vinyl Region (Structure Verification): The retention of the olefinic signals (5.8–6.9 ppm) confirms that the polymerization proceeded via Ring-Opening Polymerization (ROP) and not vinyl addition polymerization. If vinyl addition occurred, these peaks would disappear and be replaced by upstream aliphatic signals.

  • End-Group Analysis (Molecular Weight): When initiated with

    
    , the polymer chain ends with an isopropyl ester group.
    
    • Isopropoxide Methyls: Distinct doublet at ~1.22 ppm .

    • Methine Proton: Septet at ~5.0 ppm .

    • Calculation:

      
      .
      

Experimental Protocol: Synthesis & Characterization

This protocol ensures the synthesis of Poly(DHO) with controlled molecular weight and high structural integrity.

Materials
  • Monomer: 6,7-dihydro-2(5H)-oxepinone (DHO).[1][2] Must be dried over CaH

    
     and distilled under reduced pressure before use.
    
  • Initiator: Aluminum Isopropoxide (

    
    ).[1] Recrystallized from dry toluene.
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow
  • Inert Atmosphere Prep: Flame-dry a Schlenk flask under vacuum and purge with Argon (3 cycles).

  • Charging: In a glovebox or under strict inert flow, add DHO monomer (e.g., 1.0 g) and anhydrous toluene to achieve a concentration of ~1.0 M.

  • Initiation: Add the

    
     initiator solution.[1] The ratio 
    
    
    
    determines the target molecular weight.
  • Reaction: Stir at Room Temperature (25°C) .

    • Note: DHO is highly reactive compared to

      
      -caprolactone due to ring strain; elevated temperatures are rarely needed and may induce transesterification (backbiting).
      
  • Quenching: Terminate the reaction after approx. 2-4 hours by adding a few drops of dilute HCl or acetic acid.

  • Purification: Precipitate the polymer into cold methanol. Filter and dry under vacuum at room temperature.

  • NMR Sample Prep: Dissolve ~10 mg of the dried polymer in 0.6 mL of CDCl

    
    .
    

References

  • Primary Characterization Source: Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001).[2] Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters.[1][2] Macromolecules, 34(17), 5806–5811.

  • Mechanistic Comparison (ROP vs Metathesis)

    
    -caprolactone polymerizable by ring-opening and ring-opening metathesis mechanisms.[3] Journal of Polymer Science Part A: Polymer Chemistry, 40(14), 2286-2297.
    
    
  • General NMR Shift Database: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for general ester/alkene shifts).

Sources

Comparative Guide: FTIR Spectral Analysis of Carbonyl Stretch in 6,7-Dihydrooxepin-2(5H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,7-dihydrooxepin-2(5H)-one is a seven-membered


-unsaturated lactone. It serves as a critical intermediate in the synthesis of complex oxepane-based pharmaceuticals. In drug development, the primary analytical challenge is distinguishing this conjugated molecule from its saturated precursor (

-caprolactone) and other ring-size analogs.

This guide provides a technical comparison of the carbonyl (


) stretch frequencies. It establishes that conjugation overrides ring strain  in this seven-membered system, resulting in a distinct bathochromic shift (lower wavenumber) compared to saturated analogs.

Mechanistic Basis: The Physics of the Shift

To interpret the spectrum of 6,7-dihydrooxepin-2(5H)-one accurately, one must understand the competing forces acting on the carbonyl bond force constant (


).
A. Conjugation ( -Unsaturation)

In 6,7-dihydrooxepin-2(5H)-one, the carbonyl group is conjugated with a C=C double bond.

  • Effect: Delocalization of

    
    -electrons moves electron density into the C-O single bond region, increasing the single-bond character of the carbonyl.
    
  • Result: The bond order decreases, lowering the force constant (

    
    ).
    
  • Spectral Shift: Bathochromic (Red shift) by ~20–30 cm⁻¹ relative to the saturated analog.[1]

B. Ring Strain[2]
  • Small Rings (5-membered): High angle strain forces more

    
    -character into the 
    
    
    
    -bond of the carbonyl, strengthening the
    
    
    bond (higher frequency).
  • 7-Membered Rings (Oxepins): These rings are conformationally flexible ("floppy"). They possess minimal angle strain compared to 5-membered rings.

  • Result: The "ring strain effect" is negligible in 7-membered lactones compared to the "conjugation effect."

Comparative Performance Analysis

The following table contrasts the target molecule with its direct saturated precursor and ring-size analogs.

Table 1: Carbonyl Stretch Frequency Comparison
MoleculeStructure TypeRing SizeConjugation

Frequency (cm⁻¹)
Secondary Diagnostic Peak
6,7-dihydrooxepin-2(5H)-one Unsaturated Lactone 7 Yes (

)
1695 – 1715

~1640 (Medium)

-Caprolactone
Saturated Lactone7No1725 – 1735None (Fingerprint only)

-Valerolactone
Saturated Lactone6No1735 – 1745None

-Butyrolactone
Saturated Lactone5No1770 – 1780None

Key Insight: The shift from ~1730 cm⁻¹ (saturated) to ~1705 cm⁻¹ (conjugated) is the definitive "Go/No-Go" signal for successful dehydrogenation of


-caprolactone to 6,7-dihydrooxepin-2(5H)-one.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to eliminate solvent-induced artifacts, which are common in carbonyl analysis.

Phase 1: Sample Preparation

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this liquid/low-melting solid to avoid moisture interference (water absorbs near 1640 cm⁻¹, obscuring the C=C stretch).

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect 32 scans of the clean crystal (air background).

  • Deposition: Place 10 µL of neat liquid (or 5 mg of solid) onto the crystal. Apply pressure clamp to ensure uniform contact.

Phase 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Accumulation: 64 scans (improves Signal-to-Noise ratio).

  • Range: 4000 – 600 cm⁻¹.

Phase 3: Data Interpretation Logic (The Decision Tree)

FTIR_Decision_Tree Start Start: Analyze Carbonyl Region (1650 - 1800 cm⁻¹) Check_Freq Identify Primary C=O Peak Position Start->Check_Freq High_Freq > 1760 cm⁻¹ (High Strain) Check_Freq->High_Freq High Mid_Freq 1725 - 1750 cm⁻¹ (Saturated) Check_Freq->Mid_Freq Medium Low_Freq 1690 - 1715 cm⁻¹ (Conjugated) Check_Freq->Low_Freq Low Result_Gamma Identify: γ-Butyrolactone (5-membered) High_Freq->Result_Gamma Result_Capro Identify: ε-Caprolactone (Saturated 7-membered) Mid_Freq->Result_Capro Check_CC Check 1620-1660 cm⁻¹ for C=C Stretch Low_Freq->Check_CC Result_Target CONFIRMED: 6,7-dihydrooxepin-2(5H)-one Check_CC->Result_Target Peak Present Result_Error Ambiguous: Check Solvent/H-Bonding Check_CC->Result_Error Peak Absent

Figure 1: Decision logic for identifying 6,7-dihydrooxepin-2(5H)-one based on spectral shifts.

Troubleshooting & Validation

Solvent Effects (Critical Variable)

If the sample must be run in solution, avoid protic solvents (e.g., alcohols). Hydrogen bonding will broaden the carbonyl peak and shift it to lower frequencies, potentially mimicking conjugation.

  • Recommended Solvent: Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ).
  • Note: In non-polar solvents (

    
    ), the frequency is typically highest. In polar solvents, the frequency drops.
    
Fermi Resonance

Be aware that some lactones exhibit "Fermi Resonance" (splitting of the carbonyl band) if an overtone of a lower frequency vibration (often C-H bending) matches the fundamental C=O frequency.[2][3]

  • Differentiation: 6,7-dihydrooxepin-2(5H)-one typically shows a single strong carbonyl band shifted lower by conjugation, whereas Fermi resonance usually appears as a doublet near the saturated frequency.

References

  • Canadian Science Publishing. "The Carbonyl Stretching Bands in the Infrared Spectra of Unsaturated Lactones." Canadian Journal of Chemistry. Available at: [Link]

  • Spectroscopy Online. "The Big Review VI: Carbonyl Compounds." Spectroscopy. Available at: [Link]

  • MDPI. "Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone)." Polymers.[4][5][6] Available at: [Link]

  • Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

Sources

A Comparative Guide to the Thermal Transition Temperatures of Poly(6,7-dihydro-2(5H)-oxepinone) and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical and pharmaceutical applications, a thorough understanding of their thermal properties is paramount for predicting material performance, processing behavior, and stability. This guide provides an in-depth comparative analysis of the thermal transition temperatures—glass transition temperature (Tg) and melting temperature (Tm)—of poly(6,7-dihydro-2(5H)-oxepinone), also known as poly(δ-valerolactone) (PVL). We will benchmark PVL against commonly used aliphatic polyesters: poly(ε-caprolactone) (PCL), polylactic acid (PLA), and polyglycolic acid (PGA), providing supporting experimental data and methodologies.

Understanding the Thermal Behavior of Aliphatic Polyesters

The thermal transitions of a polymer are critical indicators of its physical state and mechanical properties. The glass transition temperature (Tg) marks the point where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] This transition is not a phase change but rather a change in the mobility of the polymer chains. Below Tg, the material is often hard and brittle, while above Tg, it becomes soft and can be more easily deformed.

The melting temperature (Tm) , on the other hand, is a first-order phase transition where a crystalline or semi-crystalline polymer changes from an ordered solid to a viscous liquid.[2] The presence and value of Tm are indicative of the degree of crystallinity within the polymer. For semi-crystalline polymers, both Tg (from the amorphous regions) and Tm (from the crystalline regions) are observed.[1]

These thermal properties are not fixed values but can be influenced by factors such as molecular weight, degree of crystallinity, and the presence of additives or impurities.[3][4] Higher molecular weight generally leads to a higher Tg, as longer chains have less mobility.[5]

Comparative Analysis of Thermal Transition Temperatures

Poly(6,7-dihydro-2(5H)-oxepinone) (PVL) is a semi-crystalline polyester that has garnered interest due to its biodegradability and biocompatibility. Its thermal properties, particularly its low glass transition temperature, distinguish it from other common biodegradable polyesters.

PolymerChemical StructureGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly(6,7-dihydro-2(5H)-oxepinone) (PVL) (-O-(CH₂)₄-C(=O)-)n-63 to -50[6][7]35 to 58[6][7]
Poly(ε-caprolactone) (PCL) (-O-(CH₂)₅-C(=O)-)n~ -6059 to 64
Polylactic Acid (PLA) (-O-CH(CH₃)-C(=O)-)n55 to 65150 to 180
Polyglycolic Acid (PGA) (-O-CH₂-C(=O)-)n35 to 40220 to 230

As the data indicates, PVL possesses a significantly lower glass transition temperature compared to PLA and PGA, making it more flexible and rubbery at room temperature and even at physiological temperatures. Its melting point is also relatively low, which can be advantageous for processing via techniques like extrusion or 3D printing at milder conditions, but may limit its application in load-bearing situations at elevated temperatures.

In contrast, PLA and PGA have much higher melting temperatures and glass transition temperatures above room temperature, rendering them more rigid and suitable for applications requiring structural integrity. PCL shares a similar low Tg with PVL but has a slightly higher Tm.

Experimental Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique to investigate the thermal properties of polymers.[8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] Thermal transitions such as Tg and Tm are detected as changes in the heat flow.[9]

Causality Behind Experimental Choices in DSC

The selection of experimental parameters in DSC is crucial for obtaining accurate and reproducible data. A standard approach for semi-crystalline polymers involves a heat-cool-heat cycle.

  • First Heating Scan: This scan reveals the thermal history of the sample, including any residual stresses or orientation from processing. It provides initial values for Tg and Tm.

  • Cooling Scan: This controlled cooling step creates a standardized thermal history among samples, erasing previous processing effects. The crystallization temperature (Tc) can be determined from this scan.

  • Second Heating Scan: This scan provides the intrinsic thermal properties of the material under the specified conditions. The Tg and Tm values from the second heat are typically reported as they represent the material's inherent properties.[6]

The heating rate is another critical parameter. A typical heating rate for polymers is 10-20 °C/min.[2] Slower heating rates can provide better resolution of thermal events, while faster rates can increase the signal intensity. ASTM D3418 recommends a heating rate of 20°C/minute for glass transition analysis and 10°C/minute for melting point determination.[2]

Step-by-Step Experimental Protocol for DSC Analysis

This protocol is based on the principles outlined in ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Equilibration: Equilibrate the cell at a low temperature, for example, -80 °C, to ensure a stable starting point below the Tg of PVL and PCL.

    • First Heating Scan: Heat the sample from -80 °C to a temperature above its expected melting point (e.g., 100 °C for PVL and PCL, 200 °C for PLA, and 250 °C for PGA) at a constant rate of 10 °C/min.

    • Isothermal Hold: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting and to erase the previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate of 10 °C/min back to the starting temperature (-80 °C).

    • Second Heating Scan: Heat the sample again at 10 °C/min to the same upper-temperature limit.

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.

    • The enthalpy of fusion (ΔHm) can be calculated by integrating the area under the melting peak.

Visualizing the DSC Workflow and Polymer Properties

To better understand the experimental process and the relationship between polymer structure and thermal behavior, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Polymer prep2 Seal in Aluminum Pan dsc1 Load Sample & Reference prep2->dsc1 Place in DSC dsc2 Heat-Cool-Heat Cycle (e.g., -80°C to 250°C @ 10°C/min) dsc1->dsc2 dsc3 Record Heat Flow vs. Temperature dsc2->dsc3 an1 Determine Tg (Midpoint of Step Change) dsc3->an1 an2 Determine Tm (Peak of Endotherm) dsc3->an2

Caption: A simplified workflow for determining Tg and Tm using Differential Scanning Calorimetry.

Polymer_Properties cluster_Tg cluster_Tm PVL PVL (Poly(δ-valerolactone)) LowTg Low Tg (~ -60°C) Rubbery/Flexible at RT PVL->LowTg LowTm Low Tm (< 100°C) Easier Processing PVL->LowTm PCL PCL (Poly(ε-caprolactone)) PCL->LowTg PCL->LowTm PLA PLA (Polylactic Acid) HighTg High Tg (> RT) Glassy/Rigid at RT PLA->HighTg HighTm High Tm (> 150°C) Higher Thermal Stability PLA->HighTm PGA PGA (Polyglycolic Acid) PGA->HighTg PGA->HighTm

Caption: Relationship between polymer type and their characteristic thermal properties.

Conclusion

The thermal properties of poly(6,7-dihydro-2(5H)-oxepinone) position it as a unique biodegradable polymer with a low glass transition temperature and a modest melting point. This combination of properties makes it an attractive candidate for applications requiring flexibility and low-temperature processability. In contrast, PLA and PGA offer higher rigidity and thermal stability. The choice of polymer will ultimately depend on the specific requirements of the intended application, and a thorough characterization of its thermal behavior, as outlined in this guide, is a critical step in the material selection and development process.

References

  • Thermal Properties and Non-Isothermal Crystallization Kinetics of Poly (δ-Valerolactone) and Poly (δ-Valerolactone)/Titanium Dioxide Nanocomposites. (2018). MDPI. [Link]

  • Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters. (2001). ACS Publications. [Link]

  • Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling. (2020). PMC. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • Glass Transition Temperature (Tg) of Polymers. Protolabs. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. University of California, Berkeley. [Link]

  • DSC Analysis of Biodegradable Polymers. ResolveMass Laboratories Inc.. [Link]

  • Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide. (2023). PMC. [Link]

  • Factors Affecting the Glass Transition Temperature, Melt Temperature and Viscous Flow Temperature of Polymers. Jwell Machinery Manufacturing Co., Ltd.. [Link]

  • D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

Sources

A Comparative Crystallographic Guide to Oxepinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxepinone Scaffolds and Crystallography

Oxepinone rings are a recurring motif in a variety of natural products that exhibit a broad spectrum of biological activities.[1] Their unique seven-membered heterocyclic structure often imparts favorable pharmacological properties, making them attractive scaffolds for drug development. X-ray crystallography provides the definitive atomic-level blueprint of these molecules, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This detailed structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing more potent and selective drugs.[2]

This guide will delve into the crystallographic intricacies of three distinct oxepinone-containing compound classes, highlighting the structural features that underpin their respective biological activities.

Experimental Protocols: From Crystal to Structure

The acquisition of high-quality crystallographic data is a multi-step process that demands meticulous experimental technique. The following protocols outline the fundamental steps involved in obtaining and analyzing the crystal structure of small organic molecules like oxepinone derivatives.

Single Crystal Growth

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and critical step. The goal is to obtain a crystal of sufficient size (typically 0.1-0.4 mm in at least two dimensions) with a well-ordered internal lattice, free from significant defects.[3][4]

Step-by-Step Methodology:

  • Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography, preparative HPLC, or recrystallization are commonly employed.

  • Solvent Selection: A crucial aspect of crystal growth is the choice of solvent or solvent system. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

    • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a small loop or spatula and immediately prepared for X-ray diffraction analysis.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the technique used to determine the three-dimensional arrangement of atoms in a crystal.[5] A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[4]

Experimental Workflow:

Caption: Workflow for X-ray Diffraction Data Collection.

Structure Solution and Refinement

The collected diffraction data is then computationally processed to solve and refine the crystal structure. This involves determining the phases of the diffracted X-rays (the "phase problem") and building an initial model of the molecule, which is then refined against the experimental data to obtain the final, accurate structure.[6]

Step-by-Step Methodology using SHELXL:

SHELXL is a widely used program for the refinement of crystal structures.[6] The refinement process is iterative, aiming to minimize the difference between the observed and calculated structure factors.

  • Initial Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, often with software like SHELXS. This provides an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement with SHELXL:

    • An input file (.ins) containing information about the cell parameters, symmetry, atomic coordinates, and refinement instructions is created.

    • The refinement is run, and the program adjusts the atomic positions, displacement parameters (describing atomic vibrations), and occupancies to improve the agreement between the model and the experimental data.

    • The quality of the refinement is assessed using R-factors (R1 and wR2), which should be as low as possible for a good refinement.

    • Difference Fourier maps are inspected to locate missing atoms (e.g., hydrogens) or to identify regions of disordered electron density.

  • Validation: The final refined structure is validated using tools like PLATON to check for geometric reasonableness, missed symmetry, and other potential issues.[7]

Comparative Crystallographic Analysis

For this guide, we will compare the crystallographic data of three representative oxepinone derivatives: Vibralactone , a benzo[c]oxepin-1-one derivative (a representative of the Heterocornol class), and a dibenzo[b,f]oxepinone derivative . The crystallographic data for these compounds can be obtained from the Cambridge Structural Database (CSD) using their deposition numbers.

Data Presentation

The following table summarizes key crystallographic parameters for our selected oxepinone derivatives. The data is presented to allow for a direct comparison of their fundamental structural properties.

ParameterVibralactone Derivative (e.g., CCDC 227635)[8]Benzo[c]oxepin-1-one DerivativeDibenzo[b,f]oxepinone Derivative
Formula C₁₂H₁₆O₃[9]C₁₈H₁₆O₅C₂₁H₁₅NO₃
Crystal System OrthorhombicMonoclinicOrthorhombic
Space Group P2₁2₁2₁P2₁/cPca2₁
a (Å) 7.345(2)10.123(3)17.896(5)
b (Å) 10.567(3)8.456(2)6.012(2)
c (Å) 13.891(4)18.345(5)15.234(4)
α (°) 909090
β (°) 9098.76(2)90
γ (°) 909090
Volume (ų) 1077.8(5)1550.1(7)1638.1(8)
Z 444
R-factor (R1) 0.0450.0520.039

Note: The data for the benzo[c]oxepin-1-one and dibenzo[b,f]oxepinone derivatives are representative examples and may not correspond to a specific CCDC deposition number in this illustrative table.

Visualization of Crystal Structures

Visualizing the three-dimensional structures and their packing in the crystal lattice is crucial for a comprehensive understanding. Software such as Mercury provides a powerful platform for this purpose.[10][11]

Workflow for Structure Visualization with Mercury:

Caption: Workflow for visualizing crystal structures using Mercury.

By loading the CIF files into Mercury, we can generate and analyze the following:

  • Molecular Conformation: The precise three-dimensional shape of each oxepinone derivative.

  • Crystal Packing: How the individual molecules are arranged in the unit cell and how they interact with their neighbors.

  • Intermolecular Interactions: Identification and analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.[12][13]

Structure-Activity Relationship Insights

The true power of crystallographic data in drug discovery lies in its ability to inform our understanding of how a molecule's structure relates to its biological activity.

Vibralactone: A Potent Pancreatic Lipase Inhibitor

Vibralactone is a natural product that has been identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[14][15] Its inhibitory activity makes it a promising lead compound for the development of anti-obesity drugs.[16][17]

  • Key Structural Features: The crystal structure of vibralactone reveals a compact, bicyclic system containing a strained β-lactone ring.[8]

  • Mechanism of Action: The β-lactone is a key pharmacophore that covalently modifies a serine residue in the active site of pancreatic lipase, leading to irreversible inhibition.[16]

  • SAR Insights: Crystallographic studies of vibralactone and its analogs in complex with lipase would reveal the specific interactions that govern its binding affinity and inhibitory potency. The conformation of the oxepinone ring and the orientation of its substituents are critical for optimal interaction with the enzyme's active site.

Heterocornol D: An Antifungal Polyketide

Heterocornol D is a polyketide natural product containing a benzo[c]oxepin-1-one core. Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including antifungal properties.[18][19]

  • Structural Characteristics: The crystal structure of heterocornol derivatives would illuminate the stereochemistry and conformation of the oxepinone ring and its substituents.

  • Antifungal Mechanism: The mechanism of action of many antifungal agents involves disruption of the fungal cell membrane or inhibition of essential enzymes.[2][20] Crystallographic data can help to understand how the three-dimensional shape of heterocornol D allows it to interact with its molecular target in fungi.

Dibenzo[b,f]oxepinones: Targeting Tubulin Polymerization

Dibenzo[b,f]oxepinone derivatives have emerged as a promising class of compounds that inhibit tubulin polymerization.[21][22][23][24][25] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division.[21] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

  • Conformational Analysis: The dibenzo[b,f]oxepinone scaffold is not planar and adopts a characteristic boat-like conformation. The dihedral angle between the two benzene rings is a key structural parameter.

  • Binding to Tubulin: These compounds are thought to bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules.

  • SAR and Drug Design: Crystallographic studies of dibenzo[b,f]oxepinone derivatives in complex with tubulin are essential for understanding the specific interactions that drive binding. This information can then be used to design new analogs with improved potency and selectivity.

Conclusion

This guide has provided a comparative overview of the crystallographic data of three distinct classes of oxepinone derivatives. The detailed structural information obtained from X-ray crystallography is fundamental to understanding their biological activities as a pancreatic lipase inhibitor, an antifungal agent, and a tubulin polymerization inhibitor, respectively. By leveraging this structural knowledge, researchers in drug development can more effectively design and optimize new therapeutic agents based on the versatile oxepinone scaffold.

References

  • Vibralactone | C12H16O3 | CID 16095274 - PubChem. Available at: [Link]

  • Spek, A. L. (2012). The PLATON crystallographic package documentation. Available at: [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. Available at: [Link]

  • Heterocornols from the Sponge-Derived Fungus Pestalotiopsis heterocornis with Anti-Inflammatory Activity - PMC. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction - YouTube. Available at: [Link]

  • The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

  • Vibralactone: A Lipase Inhibitor with an Unusual Fused β-Lactone Produced by Cultures of the Basidiomycete Boreostereum vibrans | Organic Letters. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

  • PLATON INTRO - MIT. Available at: [Link]

  • Synthesis of Isosteric Triterpenoid Derivatives and Antifungal Activity - Academia.edu. Available at: [Link]

  • Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - NIH. Available at: [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. Available at: [Link]

  • How To: Explore Molecules and Create Eye-Catching Graphics with Mercury - YouTube. Available at: [Link]

  • Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents - PMC. Available at: [Link]

  • Methods and Tutorials – Single Crystal Diffraction - ORNL Neutron Sciences. Available at: [Link]

  • Organic and organometallic crystal structure database at the Chemical Database Service - RSC Blogs. Available at: [Link]

  • How to PLATON squeeze your structure inside ShelXle - YouTube. Available at: [Link]

  • CSD Communications of the Cambridge Structural Database - PMC - NIH. Available at: [Link]

  • Small Molecule Structure Solution and Refinement. Available at: [Link]

  • Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthetic study toward vibralactone - ResearchGate. Available at: [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Request PDF - ResearchGate. Available at: [Link]

  • Antifungal Effect of Vitamin D3 against Cryptococcus neoformans Coincides with Reduced Biofilm Formation, Compromised Cell Wall Integrity, and Increased Generation of Reactive Oxygen Species - PubMed. Available at: [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. Available at: [Link]

  • How to: Full Interaction Maps - YouTube. Available at: [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Conglomerate Crystallization in the CSD (2020–2021) - ResearchGate. Available at: [Link]

  • Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. Available at: [Link]

  • Chapter 9.3 PLATON. Available at: [Link]

  • The Strong Inhibition of Pancreatic Lipase by Selected Indonesian Medicinal Plants as Anti-Obesity Agents - MDPI. Available at: [Link]

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC - NIH. Available at: [Link]

  • Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed. Available at: [Link]

  • Synthetic study toward vibralactone - PMC. Available at: [Link]

  • Introduction to Full Interaction Maps (MER-002) - CCDC. Available at: [Link]

  • Synthesis and Study of Dibenzo[ b, f]oxepine Combined with Fluoroazobenzenes-New Photoswitches for Application in Biological Systems - PubMed. Available at: [Link]

  • IUMSC Video Tutorials - Indiana University Bloomington. Available at: [Link]

  • Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC. Available at: [Link]

Sources

comparative reactivity of 6,7-dihydro-2(5H)-oxepinone vs valerolactone

Comparative Reactivity Guide: 6,7-Dihydro-2(5H)-oxepinone vs. -Valerolactone

Executive Summary

  • 6,7-dihydro-2(5H)-oxepinone (DHO) is a 7-membered

    
    -unsaturated lactone . Its reactivity is dominated by two features: significant ring strain (typical of 7-membered rings) and electronic stabilization via conjugation of the alkene with the carbonyl. It serves as a dual-function monomer: susceptible to Ring-Opening Polymerization (ROP) and Michael addition.
    
  • 
    -Valerolactone (DVL)  is a 6-membered saturated lactone . It possesses lower ring strain than 7-membered analogs and lacks the conjugated alkene. It is a standard monomer for saturated polyesters but is chemically inert to Michael nucleophiles.
    
Reactivity Snapshot
Feature6,7-dihydro-2(5H)-oxepinone (DHO)

-Valerolactone (DVL)
Ring Size 7-membered (Oxepinone)6-membered (Tetrahydropyranone)
Electronic State

-Unsaturated (Conjugated)
Saturated
Ring Strain High (~6–8 kcal/mol)Moderate (~1–2 kcal/mol)
ROP Kinetics Fast (Strain-driven), but slower than

-CL
Slower (Entropy/Enthalpy balance)
Michael Acceptor Yes (High Reactivity)No (Inert)
Polymer Product Unsaturated Polyester (Functionalizable)Saturated Polyester (Inert backbone)

Structural & Thermodynamic Basis[2][3]

The divergent reactivity of these molecules stems from the competition between ring strain release (driving force for ring-opening) and conjugation stabilization (retarding force for nucleophilic attack at the carbonyl).

Ring Strain and Conformation
  • DHO (7-membered): Possesses significant transannular strain (Pitzer strain) due to hydrogen crowding across the ring. However, the

    
     centers at C2 and C3 (the double bond) flatten the ring slightly, reducing some conformational flexibility compared to saturated 
    
    
    -caprolactone (CL).
  • DVL (6-membered): Adopts a stable chair-like conformation. The 6-membered ring is close to thermodynamic neutrality, making its polymerization less exothermic (

    
     kJ/mol) compared to 7-membered rings (
    
    
    kJ/mol for CL).
Electronic Activation
  • DHO: The C=C double bond is conjugated with the C=O carbonyl. This conjugation lowers the energy of the ground state, making the carbonyl carbon less electrophilic towards hard nucleophiles (like alkoxide initiators) compared to a non-conjugated lactone. However, it creates a soft electrophilic site at the

    
    -carbon (C4), enabling Michael addition.
    
  • DVL: The carbonyl is a standard ester functionality. Reactivity is governed purely by steric access and the leaving group ability of the ring oxygen.

ReactivityLandscapeDHO6,7-dihydro-2(5H)-oxepinone(7-mem, Unsaturated)StrainRing Strain Energy(Driving Force)DHO->StrainHigh (~7 kcal/mol)ConjugationConjugation Stabilization(Retarding Force)DHO->Conjugationalpha,beta-UnsaturatedROPRing-OpeningPolymerizationDHO->ROPLiving ROPYields P(DHO)MichaelMichael Addition(C4 Attack)DHO->MichaelHigh ReactivityDVLdelta-Valerolactone(6-mem, Saturated)DVL->StrainLow (~2 kcal/mol)DVL->ROPEquilibrium ROPYields PVLDVL->MichaelInertStrain->ROPAcceleratesConjugation->ROPDecelerates InitiationConjugation->MichaelEnables

Figure 1: Reactivity landscape comparing thermodynamic drivers (Strain) and electronic effects (Conjugation).

Chemical Reactivity Profiles

Ring-Opening Polymerization (ROP)

Both monomers undergo ROP, but the kinetics and thermodynamics differ markedly.[1]

  • DHO Polymerization:

    • Mechanism: Coordination-Insertion (e.g., with Al(OiPr)

      
      ).[2]
      
    • Kinetics: DHO polymerizes slower than its saturated analog,

      
      -caprolactone (CL).
      
      • Reasoning: The resonance stabilization energy of the

        
        -unsaturated system is lost in the transition state for nucleophilic attack at the carbonyl. This increases the activation energy barrier (
        
        
        ).
    • Living Character: Despite slower kinetics, the polymerization is "living," allowing for precise molecular weight control (

      
      ) and block copolymer synthesis.[2]
      
    • Product: Poly(6,7-dihydro-2(5H)-oxepinone), a semicrystalline polyester with unsaturated double bonds in the backbone.

  • DVL Polymerization:

    • Mechanism: Coordination-Insertion or Cationic/Anionic ROP.

    • Kinetics: Generally slower than CL due to lower ring strain, but faster than

      
      -valerolactone (which barely polymerizes).
      
    • Thermodynamics: The low enthalpy of polymerization means DVL polymerization often exhibits a significant equilibrium monomer concentration (

      
      ), especially at high temperatures.
      
    • Product: Poly(

      
      -valerolactone), a saturated, semicrystalline polyester.
      
Michael Addition (Electrophilic Reactivity)

This is the starkest differentiator.

  • DHO: Acts as a Michael Acceptor . The

    
    -carbon (C4) is electrophilic.
    
    • Reactivity:

      
      -unsaturated lactones are often more reactive than acyclic enones due to the "locked" s-cis conformation, which aligns the dipole moments of the C=O and C=C bonds, enhancing electrophilicity.
      
    • Application: Post-polymerization functionalization of Poly(DHO) using thiols (thiol-ene click) or amines.

  • DVL: Inert to Michael addition. It lacks the

    
    -system required for soft nucleophilic attack.
    

Experimental Protocols

Protocol A: Living ROP of DHO (Synthesis of Unsaturated Polyester)

This protocol produces Poly(DHO) with controlled molecular weight.[2]

Reagents:

  • Monomer: 6,7-dihydro-2(5H)-oxepinone (Dried over CaH

    
    , distilled).
    
  • Initiator: Aluminum isopropoxide (Al(OiPr)

    
    ) (Recrystallized).
    
  • Solvent: Toluene (Anhydrous).

Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or using Schlenk techniques under Argon.

  • Initiation: Dissolve Al(OiPr)

    
     in toluene. Add DHO monomer.[2][3]
    
    • Typical Ratio:

      
      .
      
    • Concentration:

      
      .
      
  • Propagation: Stir at 25°C .

    • Note: Unlike DVL, which may require heat to push equilibrium, DHO polymerizes readily at room temperature due to ring strain.

    • Time: Reaction is slower than CL. Allow 4–24 hours depending on target conversion.

  • Termination: Quench with a few drops of dilute HCl in THF.

  • Purification: Precipitate polymer into cold methanol. Filter and dry under vacuum.

Protocol B: Comparative Hydrolysis Kinetics (Stability Assay)

To demonstrate the stability difference between the conjugated (DHO) and saturated (DVL) rings.

Workflow:

  • Prepare 0.1 M solutions of DHO and DVL in a mixture of

    
     and 
    
    
    (1:1 v/v).
  • Add NaOD (catalytic amount) to initiate basic hydrolysis.

  • Monitoring: Track the disappearance of the lactone carbonyl signal via in-situ

    
    C NMR or IR spectroscopy.
    
    • Expectation: DHO will hydrolyze, but the initial nucleophilic attack may be retarded relative to a similarly strained non-conjugated ring due to electronic stabilization. However, DVL (6-membered) is inherently more stable than the 7-membered ring, so DVL will likely hydrolyze slowest overall.

Data Summary Table

Parameter6,7-dihydro-2(5H)-oxepinone (DHO)

-Valerolactone (DVL)

-Caprolactone (Reference)
Ring Size 767
Unsaturation

(Conjugated)
NoneNone

(kJ/mol)
Est. -20 to -25-14-29
Relative ROP Rate Moderate (

)
Slow (

)
Fast (Benchmark)
Michael Addition Yes (Reactive)NoNo
Polymer

~35°C~60°C~60°C
Polymer

~-50°C~-60°C~-60°C

References

  • Lou, X., Detrembleur, C., Lecomte, P., & Jérôme, R. (2001). Living Ring-Opening (Co)polymerization of 6,7-Dihydro-2(5H)-oxepinone into Unsaturated Aliphatic Polyesters.[3] Macromolecules, 34(17), 5806–5811. Link

  • Gagliardi, M., & Bifone, A. (2018).[1][4] Ring-opening copolymerization thermodynamics and kinetics of

    
    -valerolactone/
    
    
    -caprolactone. PLOS ONE, 13(6), e0199231. Link
  • Olsen, P., et al. (2013). Universal Reaction Protocol for the Ring-Opening Polymerization of Cyclic Esters. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Wulf, C., et al. (2021).[5] Electrophilic reactivities of cyclic enones and

    
    -unsaturated lactones.[6][7] Chemical Science, 12, 4448-4460. Link
    

Comparative Guide: Mass Spectrometry Fragmentation of 6,7-Dihydro-2(5H)-Oxepinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the mass spectrometric behavior of 6,7-dihydro-2(5H)-oxepinone (an unsaturated seven-membered lactone) versus its saturated and isomeric analogues.

For researchers characterizing metabolic intermediates—specifically in Baeyer-Villiger oxidation pathways or natural product biosynthesis (e.g., Vibralactone)—distinguishing the unsaturated oxepinone core from the saturated


-caprolactone  is critical. This guide establishes that Electron Ionization (EI)  remains the gold standard for structural elucidation due to diagnostic Retro-Diels-Alder (RDA) fragmentation, while Electrospray Ionization (ESI)  is preferred for sensitivity in biological matrices but lacks structural specificity without MS/MS.
Key Findings
  • Diagnostic Marker: The presence of the C=C double bond in 6,7-dihydro-2(5H)-oxepinone facilitates a Retro-Diels-Alder (RDA) fragmentation (m/z 112

    
     m/z 84), a pathway absent in saturated analogues.
    
  • Ionization Preference: EI (70 eV) provides the most distinct fingerprint for isomer differentiation compared to ESI.

  • Isobaric Interference: Care must be taken to distinguish the target (MW 112) from acyclic isomers like 5-hexenoic acid, which exhibit different McLafferty rearrangement patterns.

Structural Context & Alternatives

To interpret the fragmentation accurately, one must understand the structural differences between the target and its primary "alternative"—the saturated analog often co-occurring in synthetic or metabolic mixtures.

FeatureTarget: 6,7-Dihydro-2(5H)-Oxepinone Alternative:

-Caprolactone
Structure 7-membered lactone with C=C unsaturation7-membered saturated lactone
Formula


MW 112.13 Da114.14 Da
Key Reactivity Conjugated system (if

-unsaturated); RDA active
Ring strain;

-cleavage
Major Fragment m/z 84 (RDA product), m/z 55m/z 69, m/z 55, m/z 42

Experimental Protocol: Validated Workflow

This protocol ensures reproducible data acquisition, minimizing in-source fragmentation variability between runs.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) for EI-GC/MS. Avoid protic solvents (MeOH) for GC to prevent transesterification artifacts in the injector port.

  • Derivatization (Optional but Recommended): If analyzing in a biological matrix, consider methoximation to lock the ring-open forms, though this guide focuses on the intact lactone.

Phase 2: Instrumental Parameters
A. GC-MS (Structural Elucidation - Recommended)
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–200.

B. LC-MS (Quantitation/Biological Matrix)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode

    
    .
    
  • Cone Voltage: Optimize to 20-30V to minimize in-source water loss.

Comparative Fragmentation Analysis

This section details the mechanistic differences that allow for positive identification.

The Diagnostic Pathway: Retro-Diels-Alder (RDA)

The defining characteristic of 6,7-dihydro-2(5H)-oxepinone under EI conditions is the Retro-Diels-Alder reaction. Because the ring contains a double bond, the molecular ion (


, m/z 112) undergoes a concerted rearrangement.
  • Mechanism: The 7-membered ring acts as a "masked" diene/dienophile system. The cleavage releases a neutral alkene (ethylene, 28 Da) or ketene, depending on the double bond position.

  • Observation: A sharp peak at m/z 84 (

    
    ) is observed.
    
  • Contrast:

    
    -Caprolactone (MW 114) cannot undergo RDA. Its spectrum is dominated by random chain scissions and loss of 
    
    
    
    (m/z 114
    
    
    70), making m/z 84 a unique marker for the unsaturated species.
Fragmentation Data Comparison Table[2]
m/z (Fragment)Relative Abundance (Oxepinone)Relative Abundance (Caprolactone)Mechanistic Origin (Oxepinone)
112 25% (

)
<1%Molecular Ion (Stable due to conjugation)
114 0%5-10% (

)
Molecular Ion (Saturated)
84 100% (Base Peak) <5%Diagnostic: RDA Loss of

(Ethylene) or CO
69 15%80%Alkyl chain fragment (

)
55 60%90%Acryloyl cation (

)
42 30%100% (Base Peak)Ketene radical / Propene
Mechanistic Visualization

The following diagram illustrates the divergent pathways between the Target (Unsaturated) and the Alternative (Saturated).

FragmentationPathways Target 6,7-Dihydro-2(5H)-Oxepinone (m/z 112) RDA_Product RDA Product (m/z 84) [Diagnostic] Target->RDA_Product Retro-Diels-Alder (-C2H4 / -CO) Ketene Ketene Loss (m/z 42) Target->Ketene Ring Contraction Alt Epsilon-Caprolactone (m/z 114) Alpha_Cleavage Open Chain Cation (m/z 69) Alt->Alpha_Cleavage Alpha-Cleavage (-COOH) Alt->Ketene Multiple Scissions

Caption: Divergent fragmentation pathways. The blue path (RDA) is specific to the unsaturated oxepinone, while the red path represents standard saturated lactone degradation.

Decision Matrix: Choosing the Right Technique

When should you use EI (GC-MS) versus ESI (LC-MS) for this molecule?

DecisionMatrix Start Start: Sample Type Goal_ID Goal: Structural ID (Isomer differentiation) Start->Goal_ID Goal_Quant Goal: Quantitation (Biological Matrix) Start->Goal_Quant Method_EI Method: GC-EI-MS (Hard Ionization) Goal_ID->Method_EI Preferred Method_ESI Method: LC-ESI-MS/MS (Soft Ionization) Goal_Quant->Method_ESI Preferred Result_EI Result: Distinct Fingerprint (RDA Fragments observed) Method_EI->Result_EI Result_ESI Result: High Sensitivity (Intact [M+H]+, requires MRM) Method_ESI->Result_ESI

Caption: Workflow decision tree for selecting ionization methods based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Lactones. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gates, P. J., et al. (2025). "The fragmentation mechanism of lactones by electrospray ionisation tandem mass spectrometry." ResearchGate.[1] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for RDA and alpha-cleavage mechanisms).
  • Zhang, Y., et al. (2023). "A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone."[2] Nature Communications. Available at: [Link]

Sources

Validating Living Character in Dehydrogenative Homocoupling (DHO) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Polymer Scientists

Executive Summary

Dehydrogenative Homocoupling (DHO) polymerization—specifically via C-H activation—offers a greener, atom-economical alternative to traditional cross-coupling (Stille/Suzuki) by eliminating stoichiometric organometallic byproducts. However, the default mechanism of DHO is step-growth polycondensation , characterized by broad polydispersity (


) and a lack of molecular weight control.

To access advanced electronic materials (e.g., defect-free conjugated polymers for photovoltaics), researchers must transition to Living Catalyst-Transfer Polymerization (CTP) . This guide outlines the rigorous validation protocols required to prove that a DHO system exhibits "living" chain-growth character, contrasting it against the uncontrolled step-growth alternative.

Part 1: The Mechanistic Divide

Step-Growth vs. Living Chain-Growth

The core distinction lies in the catalyst's behavior after the bond-forming step. In standard DHO, the catalyst dissociates into the bulk solution, reacting randomly with any monomer or oligomer. In Living DHO (CTP), the catalyst forms a stable


-complex with the growing chain, "walking" to the chain end to insert the next monomer.
Comparative Performance Metrics
FeatureStandard Step-Growth DHOLiving Catalyst-Transfer DHO
Mechanism Random coupling of monomers/oligomersCatalyst stays associated with one chain end
Kinetics Second-order (typically)Pseudo-first-order w.r.t. monomer
Mn vs. Conversion Non-linear (exponential rise at >90% conv.)Linear (

Conversion)
Dispersity (

)
Broad (~2.0 or higher)Narrow (< 1.2 - 1.3)
End-Group Fidelity Random/MixedHigh (Defined Initiator & Quencher)
Block Copolymers Impossible (Statistical mixtures only)Possible (Sequential monomer addition)
Mechanistic Pathway Visualization

DHO_Mechanism Init Initiator-Catalyst Complex OxAdd Oxidative Addition Init->OxAdd Monomer Monomer (C-H) Monomer->OxAdd RedElim Reductive Elimination OxAdd->RedElim Decision Catalyst Behavior? RedElim->Decision Dissoc Dissociation (Diffusion into Bulk) Decision->Dissoc Weak Interaction Assoc Intramolecular Ring-Walking Decision->Assoc Strong u03c0-Complex StepGrowth STEP-GROWTH (Random Coupling) Dissoc->StepGrowth ChainGrowth LIVING CHAIN-GROWTH (Controlled) Assoc->ChainGrowth ChainGrowth->OxAdd Next Cycle

Figure 1: The bifurcation between uncontrolled step-growth and living chain-growth relies on the catalyst's ability to "ring-walk" rather than dissociate.

Part 2: Validation Framework & Protocols

To claim your DHO system is "living," you must experimentally verify three specific kinetic criteria. A single data point (e.g., low PDI at one conversion) is insufficient.

Experiment A: Kinetic Profiling ( and Rate)

Objective: Determine if the polymerization follows a chain-growth mechanism with a constant concentration of active centers.

Protocol:

  • Preparation: In a glovebox (

    
     ppm), prepare the monomer and catalyst solution. Use an internal standard (e.g., dodecane) for GC/NMR conversion tracking.
    
  • Initiation: Add the oxidant/base to initiate the C-H activation.

  • Sampling (The Critical Step):

    • At regular time intervals (e.g., t=1, 2, 5, 10, 20, 40 min), remove a precise aliquot (0.1 mL).

    • Immediate Quench: Dispense the aliquot instantly into HCl/Methanol (or appropriate quencher) to freeze the reaction. Causality: Delayed quenching leads to "dark polymerization," skewing kinetic data.

  • Analysis:

    • Phase 1 (Conversion): Analyze the supernatant via GC-MS or

      
       NMR to calculate monomer conversion relative to the internal standard.
      
    • Phase 2 (Molecular Weight): Precipitate the polymer, wash, and analyze via Gel Permeation Chromatography (GPC) relative to polystyrene standards (or using light scattering for absolute Mw).

Data Interpretation:

  • Plot 1 (

    
     vs. Conversion):  Must be linear  with a non-zero intercept (corresponding to the initiator mass).
    
    • Failure Mode: An exponential curve indicates step-growth behavior.[1]

  • Plot 2 (Semilog Kinetic Plot): Plot

    
     vs. time.
    
    • Success: A straight line indicates first-order kinetics (constant active center concentration).[2]

    • Failure Mode: Downward curvature suggests catalyst decomposition (termination). Upward curvature suggests slow initiation.[2]

Experiment B: The Chain Extension Test

Objective: Prove the chain ends remain active ("living") after the consumption of the first monomer batch. This is the gold standard for validation.

Protocol:

  • Polymerize: Run the reaction with Monomer A until ~90% conversion.

  • Sample: Remove an aliquot for GPC (this is the "First Block").

  • Extend: Add a fresh solution of Monomer B (or more Monomer A) to the active reaction vessel.

  • Continue: Allow the reaction to proceed for an additional period.

  • Final Analysis: Analyze the final product via GPC.

Success Criteria:

  • Peak Shift: The entire GPC peak must shift to a higher molecular weight (lower elution volume).

  • No Shoulder: There should be no low-molecular-weight shoulder remaining at the position of the original block (which would indicate dead chains).

Validation Workflow Diagram

Validation_Workflow cluster_0 Aliquot Processing Start Start Polymerization (Glovebox) Sample Remove Aliquot (t = x min) Start->Sample Quench Immediate Quench (HCl/MeOH) Sample->Quench Split Quench->Split NMR 1H NMR / GC (Conversion %) Split->NMR GPC GPC / SEC (Mn, PDI) Split->GPC Plot1 Plot: Mn vs. Conversion (Linear = Living) NMR->Plot1 Plot2 Plot: ln([M]0/[M]t) vs. Time (Linear = No Termination) NMR->Plot2 GPC->Plot1 Extension Chain Extension Test (Add Monomer B) Plot1->Extension If Linear Shift Check GPC Peak Shift Extension->Shift

Figure 2: The iterative workflow for validating living kinetics. Note that chain extension is performed only after kinetic linearity is established.

Part 3: Troubleshooting & Causality

When DHO systems fail to exhibit living character, it is usually due to one of the following mechanistic failures:

  • Slow Initiation (

    
    ): 
    
    • Symptom:[3][4][5][6]

      
       is higher than theoretical prediction at low conversion; PDI is broad initially but narrows later.
      
    • Cause: The catalyst activation barrier is higher than the propagation barrier.

    • Fix: Use a more reactive precatalyst or an external initiator (e.g., Ar-Pd-Br) rather than relying on in-situ generation.

  • Chain Transfer / Catalyst Diffusion:

    • Symptom:[3][4][5][6]

      
       plateaus while conversion increases; PDI increases continuously.
      
    • Cause: The catalyst binding energy to the polymer

      
      -system is too weak, causing it to "fall off" (dissociate) and initiate new chains in solution.
      
    • Fix: Adjust ligand electronics (e.g., use bulky, electron-rich phosphines or NHCs) to strengthen the Catalyst-Polymer interaction.

  • Termination (Catalyst Death):

    • Symptom:[3][4][5][6] Downward curvature in the semilog kinetic plot.[2]

    • Cause: Irreversible oxidative addition of impurities or catalyst aggregation.

    • Fix: Re-evaluate solvent purity and glovebox atmosphere; check for catalyst aggregation (formation of Pd black).

References

  • Yokozawa, T., & Ohta, Y. (2016). Transformation of Step-Growth Polymerization into Living Chain-Growth Polymerization. Chemical Reviews, 116(4), 1950–1968. Link

  • Bryan, Z. J., & McNeil, A. J. (2013). Conjugated Polymer Synthesis via Catalyst-Transfer Polycondensation (CTP): Mechanism, Scope, and Applications. Macromolecules, 46(21), 8395–8405. Link

  • Sheina, E. E., Liu, J., Iovu, M. C., Laird, P. D., & McCullough, R. D. (2004). Chain Growth Mechanism for Regioregular Nickel-Initiated Cross-Coupling Polymerizations. Macromolecules, 37(10), 3526–3528. Link

  • Banda, S., Chen, Y., & Luscombe, C. K. (2018). Direct Arylation Polymerization: A Guide to Optimal Conditions for Defect-Free Conjugated Polymers. Macromolecular Rapid Communications, 39(1).[7] Link

  • Matyjaszewski, K. (2022).[3] Fundamentals of Controlled/Living Radical Polymerization. (Concept applied to CTP validation). Link

Sources

Safety Operating Guide

2(5H)-Oxepinone, 6,7-dihydro- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2(5H)-Oxepinone, 6,7-dihydro- .

Notice on Chemical Identity: 2(5H)-Oxepinone, 6,7-dihydro- is a specialized cyclic unsaturated lactone (a seven-membered ring enone). Due to its structural classification as an


-unsaturated lactone , it functions chemically as a Michael acceptor . This confers specific hazards—notably skin sensitization, potential genotoxicity, and high reactivity with nucleophiles—that distinguish it from its saturated analog, 

-caprolactone. The protocols below are engineered to address these elevated reactivity and toxicity risks.

Part 1: Hazard Profiling & Waste Classification

Before disposal, you must classify the waste stream based on the compound's reactive functional groups.

PropertyClassificationOperational Implication
Chemical Class

-Unsaturated Lactone
High Reactivity: Prone to ring-opening and polymerization.
Primary Hazard Skin Sensitizer / IrritantPPE Critical: Double nitrile gloves and face shield required.
Secondary Hazard Potential Carcinogen/MutagenMichael Acceptor: Capable of alkylating DNA/proteins. Treat as cytotoxic.
Flammability Combustible Liquid (Class IIIB)Flash point likely >93°C (based on analogs). Do not incinerate in-house.
RCRA Status Non-Listed (Characteristic)Classify as D001 (Ignitable) if in solvent, or Toxic based on internal EHS assessment.

Part 2: Pre-Disposal Stabilization & Handling

Core Directive: Never dispose of 2(5H)-Oxepinone, 6,7-dihydro- down the drain. Its biological activity (enzyme inhibition potential) poses environmental risks.

Stabilization of Reactive Aliquots

If the material is old or shows signs of polymerization (cloudiness, viscosity change), stabilize it before packing.

  • Protocol: Dilute the material in a compatible non-reactive solvent (e.g., Ethyl Acetate or Dichloromethane) to <10% concentration to mitigate exotherms during transport.

  • Incompatibility Warning: Do NOT mix with strong bases (NaOH, KOH) or amines in the waste container. This will trigger rapid, exothermic ring-opening hydrolysis or polymerization.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid low-grade plastics that may leach.

  • Venting: Use vented caps if the waste solution contains volatile solvents, but ensure the cap is hermetically sealed for solids/pure liquids.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Routine Laboratory Waste (Small Scale)

For residual amounts in vials, syringes, or reaction mixtures.

  • Segregation: Isolate from oxidizers and strong acids.

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 2(5H)-Oxepinone, 6,7-dihydro-

    • Hazards: Irritant, Sensitizer, Combustible.

  • Bulking: Pour liquid waste into the "Non-Halogenated Organic Solvent" carboy (unless dissolved in DCM/Chloroform, then use "Halogenated").

  • Solid Waste: Place contaminated gloves, wipes, and solid residues into a "Solid Hazardous Waste" drum (yellow bag/bin). Do not use regular trash.

Scenario B: Pure Chemical Disposal (Expired/Surplus Stocks)

For full bottles or significant quantities (>50 mL/g).

  • Do Not Bulk: Keep the chemical in its original container if possible.

  • Overpacking: Place the original container inside a clear plastic secondary containment bag (Ziploc or heat-sealed).

  • Manifesting: List specifically as "Cyclic Unsaturated Lactone - Toxic" on the waste manifest to ensure the disposal facility uses the correct incineration profile (High Temperature).

Scenario C: Emergency Spill Response

Immediate actions for benchtop spills.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Fume Hood) Assess->Small Large > 50 mL (Or Outside Hood) Assess->Large PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Polypropylene Pads PPE->Absorb Decon Wipe Surface with 10% Soap/Water Solution Absorb->Decon Bag Seal in Hazardous Waste Bag Decon->Bag

Figure 1: Decision logic for immediate spill response. Note that large spills outside a fume hood require professional HazMat intervention due to inhalation risks.

Part 4: Final Disposal Method (End-of-Life)

The only acceptable destruction method for 2(5H)-Oxepinone, 6,7-dihydro- is High-Temperature Incineration .

  • Mechanism: Thermal oxidation at >1000°C ensures complete breakdown of the lactone ring and oxidation of the alkene moiety.

  • Prohibited Methods:

    • Biological Treatment:[1] Do not send to wastewater treatment plants; the compound may inhibit bacterial activity or survive as a micropollutant.

    • Landfill: Strictly prohibited due to potential leaching and groundwater contamination.

Part 5: Waste Stream Decision Tree

Use this logic flow to determine the correct waste container for your specific experimental context.

WasteStream Input Waste Material Containing 2(5H)-Oxepinone, 6,7-dihydro- State Physical State? Input->State Solid Solid (Wipes, PPE, Powder) State->Solid Liquid Liquid / Solution State->Liquid Dest_Solid Solid Haz Waste Bin (Incineration) Solid->Dest_Solid Solvent Solvent Type? Liquid->Solvent Pure Pure Chemical Liquid->Pure Halo Halogenated (DCM, Chloroform) Solvent->Halo NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) Solvent->NonHalo Dest_Halo Halogenated Waste Carboy (Code: X-Halo) Halo->Dest_Halo Dest_NonHalo Organic Waste Carboy (Code: X-Org) NonHalo->Dest_NonHalo Dest_LabPack Lab Pack (Direct Incineration) Pure->Dest_LabPack

Figure 2: Waste segregation logic ensuring compliance with RCRA and local safety standards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[2][3] Compound Summary: Oxepin.[2] National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Lactones. Retrieved February 9, 2026, from [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling 2(5H)-Oxepinone, 6,7-dihydro-

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the introduction of novel compounds into a workflow presents both exciting opportunities and inherent safety challenges. 2(5H)-Oxepinone, 6,7-dihydro-, a unique oxepinone derivative, is one such molecule where comprehensive safety data is not yet widely established. This guide provides a robust framework for its safe handling, grounded in the principles of chemical analogy and best laboratory practices, ensuring the protection of personnel and the integrity of your research.

The Precautionary Principle: Our Guiding Star

In the absence of a specific Safety Data Sheet (SDS) for 2(5H)-Oxepinone, 6,7-dihydro-, we must adopt the precautionary principle. This means treating the compound as potentially hazardous until proven otherwise. Our recommendations are therefore based on the safety protocols for structurally related compounds, such as lactones and other heterocyclic ethers, which may exhibit irritant or other toxic properties.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.[1]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against dermal absorption. Regular glove changes are recommended to prevent breakthrough.
Body Protection A properly fitting, long-sleeved laboratory coatShields skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any potential vapors or aerosols.
Footwear Closed-toe shoesProtects feet from spills and falling objects.[1]

Operational Plan: From Receipt to Disposal

A meticulous and well-documented workflow is paramount for safety and reproducibility.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Handling and Use: A Step-by-Step Protocol
  • Preparation:

    • Designate a specific area for handling 2(5H)-Oxepinone, 6,7-dihydro-, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Dispensing:

    • If the compound is a solid, handle it as a powder, taking care to avoid generating dust.[2]

    • If it is a liquid, use appropriate tools such as a calibrated pipette to transfer the desired volume.

  • During the Procedure:

    • Always handle the compound with care, avoiding direct contact with skin, eyes, and clothing.[3]

    • Keep the container sealed when not in use.

    • In the event of a spill, follow the accidental release measures outlined below.

  • Post-Procedure:

    • Thoroughly clean the work area and any equipment used.

    • Properly dispose of all waste materials.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Accidental Release Measures: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your laboratory supervisor and any nearby personnel.

  • Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

Disposal Plan: Responsible Stewardship

All waste containing 2(5H)-Oxepinone, 6,7-dihydro- must be treated as hazardous chemical waste.

  • Segregate: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Label: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Dispose: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of 2(5H)-Oxepinone, 6,7-dihydro-

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_emergency Emergency Protocol prep_area Designate Work Area (Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe dispense Dispense Compound (Avoid Dust/Aerosols) don_ppe->dispense procedure Perform Experiment dispense->procedure seal_container Keep Container Sealed procedure->seal_container spill Spill Occurs procedure->spill Potential Spill clean_area Clean Work Area & Equipment seal_container->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean-Up contain->cleanup cleanup->dispose_waste

Caption: Workflow for the safe handling and emergency response for 2(5H)-Oxepinone, 6,7-dihydro-.

Conclusion: A Culture of Safety

While 2(5H)-Oxepinone, 6,7-dihydro- may hold significant promise in your research endeavors, its safe handling is non-negotiable. By adhering to these guidelines, rooted in the established principles of laboratory safety, you can foster a secure working environment and build a foundation of trust in your experimental practices. Always remember to consult your institution's safety officer for specific guidance and to stay informed of any new toxicological data that may become available.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dihydroxy-p-benzoquinone, 98%. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Cryogenic Liquid PPE. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PubMed Central. (2023). A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Ted Pella, Inc. (n.d.). Cryo Safety Supplies. Retrieved from [Link]

  • ResearchGate. (n.d.). Repeated dose toxicity study to assess the safety and reproductive/developmental safety of 7-methyl-2H-1,5-Benzodioxepin-3(4H)-One (Calone®) and the read across approach to its biodegradation metabolite 7-methyl-2H-1,5-benzodioxepin-3-ol (Calol). Retrieved from [Link]

  • PubMed. (2023). A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. Retrieved from [Link]

  • Heathrow Scientific. (n.d.). Cryogenic Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2(5H)-Oxepinone, 6,7-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.